Product packaging for 4-Fluoro-2,6-dimethylphenol(Cat. No.:CAS No. 2338-56-9)

4-Fluoro-2,6-dimethylphenol

Cat. No.: B1589906
CAS No.: 2338-56-9
M. Wt: 140.15 g/mol
InChI Key: GNRDTVFZITZMFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Fluoro-2,6-dimethylphenol (CAS 2338-56-9) is a fluorinated phenolic compound that serves as a versatile and valuable building block in advanced organic and medicinal chemistry research. With a molecular formula of C8H9FO and a molecular weight of 140.15 g/mol, it is characterized by its solid form and a melting point of 69 °C . Its structure, featuring a phenolic group and a fluorine atom symmetrically substituted on a 2,6-dimethylphenol core, makes it a privileged scaffold for synthesizing more complex molecules. Researchers utilize this compound as a key intermediate in the development of pharmaceuticals and specialty chemicals. The presence of the fluorine atom can significantly alter the metabolic stability, bioavailability, and binding affinity of candidate molecules, a critical factor in drug discovery . The compound should be handled with care and is recommended to be stored sealed in a dry environment at 2-8°C . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9FO B1589906 4-Fluoro-2,6-dimethylphenol CAS No. 2338-56-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-2,6-dimethylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FO/c1-5-3-7(9)4-6(2)8(5)10/h3-4,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNRDTVFZITZMFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40503666
Record name 4-Fluoro-2,6-dimethylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40503666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2338-56-9
Record name 4-Fluoro-2,6-dimethylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40503666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Spectroscopic Analysis of 4-Fluoro-2,6-dimethylphenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Fluoro-2,6-dimethylphenol is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. Its structural features, including the fluorine atom, hydroxyl group, and methyl substituents on the phenyl ring, give rise to a unique spectroscopic fingerprint. A thorough understanding of its spectral characteristics is paramount for its identification, purity assessment, and the elucidation of its role in chemical reactions and biological interactions.

This technical guide provides a detailed overview of the spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of the spectral data is grounded in fundamental principles and aims to provide researchers, scientists, and drug development professionals with a comprehensive reference for this compound.

Molecular Structure and Key Features

The molecular structure of this compound forms the basis for interpreting its spectroscopic data. The key structural elements to consider are:

  • Aromatic Ring: A benzene ring substituted with a hydroxyl group, a fluorine atom, and two methyl groups.

  • Hydroxyl Group (-OH): This functional group is expected to show a characteristic proton signal in ¹H NMR and a distinct stretching vibration in the IR spectrum.

  • Fluorine Atom (-F): The presence of fluorine, a spin-active nucleus (¹⁹F), will lead to characteristic couplings in both ¹H and ¹³C NMR spectra.

  • Methyl Groups (-CH₃): Two equivalent methyl groups are present, which will give rise to a single, intense signal in the ¹H NMR spectrum.

Caption: Molecular structure of this compound.

Spectroscopic Data and Interpretation

A comprehensive search of publicly available spectroscopic databases and scientific literature was conducted to obtain the NMR, IR, and MS data for this compound.

Important Note: Despite an exhaustive search, experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) for this compound could not be located in publicly accessible databases such as the Spectral Database for Organic Compounds (SDBS) or in the surveyed scientific literature. The following sections are therefore based on predicted and expected spectral characteristics derived from the known effects of the substituent groups on the phenol scaffold.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~6.7-6.9Doublet (d)2HH-3, H-5 (Aromatic)
~4.5-5.5Singlet (s)1H-OH
~2.2Singlet (s)6H2 x -CH₃

Interpretation:

  • Aromatic Protons (H-3, H-5): Due to the symmetry of the molecule, the two protons on the aromatic ring are chemically equivalent. They are expected to appear as a doublet due to coupling with the fluorine atom at position 4. The electron-donating effects of the hydroxyl and methyl groups, and the electron-withdrawing effect of the fluorine atom, will influence their exact chemical shift.

  • Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly dependent on the solvent, concentration, and temperature. It is expected to be a broad singlet.

  • Methyl Protons (-CH₃): The two methyl groups at positions 2 and 6 are equivalent and will therefore resonate as a single, sharp peak with an integration of 6H.

Chemical Shift (δ) ppmAssignment
~155-160 (d, ¹JCF ≈ 240 Hz)C-4
~148-152C-1
~128-132 (d, ³JCF ≈ 8 Hz)C-3, C-5
~123-127 (d, ²JCF ≈ 20 Hz)C-2, C-6
~16-20-CH₃

Interpretation:

  • C-4 (Carbon attached to Fluorine): This carbon will exhibit a large one-bond coupling constant (¹JCF) with the fluorine atom, resulting in a doublet. Its chemical shift will be significantly downfield due to the electronegativity of fluorine.

  • C-1 (Carbon attached to Hydroxyl): This carbon will also be deshielded due to the attached oxygen atom.

  • C-3, C-5: These carbons will show a smaller three-bond coupling (³JCF) to the fluorine atom.

  • C-2, C-6: These carbons, ortho to the fluorine, will exhibit a two-bond coupling (²JCF).

  • Methyl Carbons (-CH₃): The two equivalent methyl carbons will appear as a single peak in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Predicted IR Data:

Wavenumber (cm⁻¹)IntensityAssignment
~3600-3200BroadO-H stretch
~3100-3000MediumAromatic C-H stretch
~2970-2850MediumAliphatic C-H stretch
~1600, ~1470StrongAromatic C=C stretch
~1260-1000StrongC-F stretch
~1200StrongC-O stretch

Interpretation:

  • O-H Stretch: A broad and strong absorption band in the region of 3600-3200 cm⁻¹ is characteristic of the hydroxyl group, with the broadening due to hydrogen bonding.

  • C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups will appear just below 3000 cm⁻¹.

  • C=C Stretch: The aromatic ring will show characteristic stretching vibrations around 1600 and 1470 cm⁻¹.

  • C-F Stretch: A strong absorption band in the fingerprint region, typically between 1260-1000 cm⁻¹, is indicative of the C-F bond.

  • C-O Stretch: The C-O stretching vibration of the phenol will also appear in the fingerprint region, around 1200 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted MS Data:

m/zInterpretation
140Molecular ion (M⁺)
125[M - CH₃]⁺
97[M - CH₃ - CO]⁺

Interpretation:

  • Molecular Ion (M⁺): The mass spectrum is expected to show a molecular ion peak at an m/z value corresponding to the molecular weight of this compound (140.15 g/mol ).

  • Fragmentation: Common fragmentation pathways for phenols include the loss of a methyl group to form a stable benzylic cation ([M - CH₃]⁺ at m/z 125). Subsequent loss of carbon monoxide (CO) from the phenoxy radical cation is also a plausible fragmentation pathway.

Experimental Protocols

While specific experimental data for this compound is not available, the following are generalized, best-practice protocols for acquiring high-quality spectroscopic data for a similar organic compound.

NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR Acquisition:

    • Tune and shim the instrument.

    • Acquire a standard one-pulse ¹H spectrum.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

IR Data Acquisition
  • Sample Preparation:

    • Solid: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

    • Liquid/Solution: Place a drop of the neat liquid or a concentrated solution between two salt plates (e.g., NaCl, KBr).

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the pure solvent.

    • Record the sample spectrum.

    • The instrument software will automatically subtract the background to produce the final spectrum.

MS Data Acquisition
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile or more polar compounds.

  • Mass Analysis: Scan a range of m/z values to detect the molecular ion and fragment ions.

Caption: General workflow for spectroscopic analysis.

Conclusion

A Technical Guide to the Solubility of 4-Fluoro-2,6-dimethylphenol in Organic Solvents: A Predictive and Experimental Approach

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive framework for understanding and predicting the solubility of 4-Fluoro-2,6-dimethylphenol in a range of organic solvents. In the absence of extensive empirical solubility data in publicly available literature, this guide emphasizes a powerful predictive tool, the Hansen Solubility Parameters (HSP), to empower researchers with a rational approach to solvent selection. Furthermore, it details established experimental protocols for the validation of these predictions, ensuring scientific rigor in practical applications.

Introduction: The Critical Role of Solubility in Research and Development

The solubility of a chemical compound is a fundamental physicochemical property that governs its behavior in various applications, from chemical synthesis and purification to formulation and biological assays. For a molecule like this compound, which holds potential as a building block in medicinal chemistry and materials science, a thorough understanding of its solubility profile is paramount. Poor solubility can lead to challenges in reaction kinetics, purification efficiency, and the development of effective formulations.

This guide moves beyond a simple listing of solubility data. Instead, it provides a robust scientific framework that enables researchers to predict and understand the underlying intermolecular forces that dictate the solubility of this compound. By leveraging the principles of "like dissolves like," we can systematically approach solvent selection, saving valuable time and resources.

Physicochemical Properties of this compound

A foundational understanding of the target molecule's properties is essential for predicting its solubility. This compound is a substituted phenol with a unique combination of functional groups that influence its interactions with solvents.

PropertyValueSource
Molecular Formula C₈H₉FO[1][2]
Molecular Weight 140.15 g/mol [1]
IUPAC Name This compound[1]
Structure
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 2 (Oxygen and Fluorine)

The key structural features influencing solubility are:

  • Aromatic Ring: The benzene ring is inherently nonpolar and contributes to solubility in aromatic and other nonpolar solvents.

  • Hydroxyl Group (-OH): This group is polar and capable of acting as a hydrogen bond donor, promoting solubility in protic and polar aprotic solvents.

  • Methyl Groups (-CH₃): These groups are nonpolar and increase the lipophilicity of the molecule.

  • Fluorine Atom (-F): While fluorine is highly electronegative, its contribution to polarity in an aromatic system can be complex. It can act as a weak hydrogen bond acceptor.

The interplay of these features suggests that this compound will exhibit a nuanced solubility profile, with significant solubility in a range of solvents of varying polarities.

Theoretical Framework: Predicting Solubility with Hansen Solubility Parameters (HSP)

To move beyond qualitative predictions, we can employ the powerful concept of Hansen Solubility Parameters (HSP).[3][4] HSP theory is based on the principle that the total cohesive energy of a substance can be divided into three components:

  • δd (Dispersion): Energy from van der Waals forces.

  • δp (Polar): Energy from dipolar intermolecular forces.

  • δh (Hydrogen Bonding): Energy from hydrogen bonds.

Every solvent and solute can be characterized by a unique set of three HSP values (δd, δp, δh), which represent a point in a three-dimensional "Hansen space." The fundamental principle of HSP is that substances with similar HSP values are likely to be miscible.[3]

The "distance" (Ra) between two substances in Hansen space is calculated using the following equation:

Ra² = 4(δd₁ - δd₂)² + (δp₁ - δp₂)² + (δh₁ - δh₂)²

A smaller Ra value indicates a higher affinity and, therefore, a greater likelihood of solubility. For a given solute, a "solubility sphere" can be defined with a radius R₀. Solvents that fall within this sphere (i.e., Ra < R₀) are considered good solvents for that solute.

Estimating the Hansen Solubility Parameters of this compound

A reasonable starting point for estimation is the known HSP values for the structurally similar compound, 2,6-dimethylphenol .[7]

Compoundδd (MPa⁰.⁵)δp (MPa⁰.⁵)δh (MPa⁰.⁵)
2,6-Dimethylphenol19.14.912.9

The introduction of a fluorine atom at the para position will subtly alter these values. The high electronegativity of fluorine will likely increase the polar component (δp) and potentially the hydrogen bonding component (δh) due to its ability to act as a hydrogen bond acceptor.

Hansen Solubility Parameters of Common Organic Solvents

The following table provides the HSP values for a range of common organic solvents, categorized by their general type. This table can be used in conjunction with the estimated HSP of this compound to predict solubility.

Solventδd (MPa⁰.⁵)δp (MPa⁰.⁵)δh (MPa⁰.⁵)
Alcohols
Methanol15.112.322.3
Ethanol15.88.819.4
Isopropanol15.86.116.4
Ketones
Acetone15.510.47.0
Methyl Ethyl Ketone16.09.05.1
Esters
Ethyl Acetate15.85.37.2
Chlorinated Solvents
Dichloromethane17.07.37.1
Chloroform17.83.15.7
Aromatic Hydrocarbons
Toluene18.01.42.0
Aliphatic Hydrocarbons
n-Hexane14.90.00.0
Cyclohexane16.80.00.2
Ethers
Diethyl Ether14.52.95.1
Tetrahydrofuran (THF)16.85.78.0
Amides
Dimethylformamide (DMF)17.413.711.3

Note: These values are sourced from various publicly available databases and may have slight variations depending on the source.

Predictive Solubility Assessment Workflow

The following diagram illustrates the workflow for predicting the solubility of this compound using the HSP approach.

G cluster_0 Step 1: Solute Characterization cluster_1 Step 2: Solvent Selection cluster_2 Step 3: Solubility Prediction cluster_3 Step 4: Experimental Validation A Define the chemical structure of This compound B Estimate HSP values (δd, δp, δh) using group contribution methods or by analogy to similar compounds (e.g., 2,6-dimethylphenol). A->B Input D Calculate the Hansen distance (Ra) between this compound and each candidate solvent. B->D Solute HSP C Compile a list of candidate organic solvents with known HSP values. C->D Solvent HSP E Rank solvents based on Ra values (lower Ra suggests higher solubility). D->E Analysis F Perform experimental solubility determination for a subset of -predicted good and poor solvents. E->F Prioritized Solvent List G Refine the solute's HSP values and solubility sphere (R₀) based on experimental results. F->G Feedback Loop

Caption: Predictive workflow for assessing solubility using Hansen Solubility Parameters.

Experimental Determination of Solubility

Theoretical predictions, while powerful, should always be validated by empirical data. The following section outlines a standard protocol for determining the thermodynamic solubility of this compound in organic solvents.

The Shake-Flask Method: A Gold Standard Protocol

The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Preparation of Standard Solutions: Accurately prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., acetonitrile or methanol) for HPLC calibration.

  • Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined time (typically 24-72 hours) to ensure equilibrium is reached. It is advisable to conduct a preliminary experiment to determine the time required to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow the excess solid to settle.

  • Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles. Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the range of the HPLC calibration curve.

  • Quantification: Analyze the diluted samples by HPLC to determine the concentration of this compound.

  • Calculation: Calculate the solubility of this compound in the test solvent, taking into account the dilution factor. The results are typically expressed in mg/mL or mol/L.

Experimental Workflow Diagram

The following diagram outlines the key steps in the experimental determination of solubility.

G A Add excess this compound to a known volume of solvent. B Equilibrate at constant temperature with agitation (24-72h). A->B C Allow excess solid to settle (phase separation). B->C D Withdraw and filter supernatant. C->D E Dilute the saturated solution. D->E F Quantify concentration using a calibrated analytical method (e.g., HPLC). E->F G Calculate solubility. F->G

Caption: Experimental workflow for the shake-flask solubility determination.

Safety Considerations

This compound, like many phenolic compounds, should be handled with care. Always consult the Safety Data Sheet (SDS) before use.[8] General safety precautions include:

  • Working in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoiding inhalation of dust and contact with skin and eyes.

Conclusion

This technical guide provides a comprehensive and practical framework for understanding, predicting, and experimentally determining the solubility of this compound in organic solvents. By integrating the theoretical power of Hansen Solubility Parameters with the empirical rigor of the shake-flask method, researchers can make informed decisions regarding solvent selection, leading to more efficient and successful research and development outcomes. The principles and methodologies outlined herein are broadly applicable to a wide range of organic compounds, making this guide a valuable resource for any scientist working at the interface of chemistry and materials science.

References

A Senior Application Scientist's Guide to the Crystal Structure Analysis of 4-Fluoro-2,6-dimethylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Dr. Gemini, Senior Application Scientist

Foreword: In the landscape of pharmaceutical and materials science, a molecule's three-dimensional structure is the blueprint for its function. For a compound like 4-Fluoro-2,6-dimethylphenol, a substituted phenol with potential applications stemming from its unique electronic and steric properties, understanding its crystal structure is paramount. This guide provides a comprehensive, technically-grounded workflow for the determination and analysis of its single-crystal structure. We will move beyond a simple recitation of methods to explore the underlying rationale, ensuring that researchers can not only replicate the process but also adapt it to new challenges.

The Subject Molecule: this compound

This compound (C₈H₉FO) is a halogenated aromatic compound.[1][2] The presence of a fluorine atom, two methyl groups, and a hydroxyl group on the benzene ring suggests a molecule with a rich potential for intermolecular interactions, including hydrogen bonding and halogen bonding. These interactions will govern the crystal packing and, consequently, the material's bulk properties such as solubility, melting point, and stability. A definitive crystal structure analysis is therefore not merely an academic exercise but a critical step in its characterization for any potential application.

Physicochemical Properties
PropertyValueSource
Molecular FormulaC₈H₉FO[1]
Molecular Weight140.15 g/mol [1]
CAS Number2338-56-9[2]
InChIKeyGNRDTVFZITZMFR-UHFFFAOYSA-N[2]

The Workflow: From Powder to Publication-Ready Structure

The determination of a crystal structure is a multi-stage process that demands precision at every step. The following diagram outlines the comprehensive workflow, which we will explore in detail.

Crystal_Structure_Workflow cluster_prep Phase 1: Material Preparation cluster_cryst Phase 2: Crystallization cluster_xrd Phase 3: X-ray Diffraction cluster_analysis Phase 4: Structure Solution & Analysis synthesis Synthesis & Purification purity Purity Confirmation (>99%) synthesis->purity e.g., NMR, GC-MS solvent Solvent Screening purity->solvent growth Crystal Growth solvent->growth e.g., Slow Evaporation harvest Crystal Selection & Mounting growth->harvest data_collection Data Collection harvest->data_collection data_processing Data Reduction & Integration data_collection->data_processing e.g., CrysAlisPro solution Structure Solution data_processing->solution refinement Structure Refinement solution->refinement e.g., SHELXT validation Validation & CIF Generation refinement->validation e.g., SHELXL, PLATON analysis Structural Analysis validation->analysis Structure_Solution_Refinement cluster_solution Structure Solution cluster_refinement Structure Refinement cluster_validation Validation direct_methods Direct Methods (e.g., SHELXT) initial_model Initial Atomic Model direct_methods->initial_model least_squares Least-Squares Refinement (e.g., SHELXL) initial_model->least_squares anisotropic Anisotropic Displacement Parameters least_squares->anisotropic h_atoms Hydrogen Atom Placement anisotropic->h_atoms checkcif checkCIF/PLATON h_atoms->checkcif final_model Final Validated Model checkcif->final_model

References

An In-depth Technical Guide to the Reactivity of the Hydroxyl Group in 4-Fluoro-2,6-dimethylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Fluoro-2,6-dimethylphenol is a sterically hindered phenol whose reactivity is governed by a nuanced interplay of electronic and steric effects. The two ortho-methyl groups provide significant steric shielding to the hydroxyl group and the adjacent aromatic positions, while electronically donating electron density to the ring. In contrast, the para-fluoro substituent exerts a strong, electron-withdrawing inductive effect, which modulates the acidity of the phenolic proton and the nucleophilicity of the corresponding phenoxide. This guide provides an in-depth analysis of the hydroxyl group's reactivity, focusing on key transformations including O-alkylation, O-acylation, and oxidation. Detailed, field-proven protocols are provided for each reaction class, with a rationale for methodological choices to empower researchers in leveraging this versatile chemical scaffold for applications in medicinal chemistry and materials science.

Molecular Architecture and Electronic Profile

The reactivity of the hydroxyl group in this compound is not governed by the -OH group in isolation but is a direct consequence of its molecular environment. Three key structural features dictate its chemical behavior: the ortho-methyl groups, the para-fluoro substituent, and the aromatic ring itself.

  • 2,6-Dimethyl Groups (Steric Hindrance & Inductive Effect): The two methyl groups flanking the hydroxyl substituent are the most defining feature of this molecule. They create a sterically congested environment around the oxygen atom. This hindrance significantly impacts the approach of bulky reagents and can influence the kinetics of reactions at the hydroxyl site. Electronically, alkyl groups are weakly electron-donating through an inductive effect (+I), which slightly destabilizes the corresponding phenoxide anion and would be expected to decrease acidity compared to phenol.

  • 4-Fluoro Group (Inductive vs. Resonance Effects): The fluorine atom at the para position introduces competing electronic effects. Due to its high electronegativity, fluorine exerts a powerful electron-withdrawing inductive effect (-I), pulling electron density away from the aromatic ring and through to the oxygen atom.[1][2] This effect stabilizes the negative charge of the conjugate base (phenoxide), thereby increasing the acidity of the phenolic proton.[3][4][5] Concurrently, the lone pairs on fluorine can participate in resonance, donating electron density back to the ring (+M effect). For halogens, the inductive effect is generally considered to dominate over the resonance effect in influencing acidity.[1]

  • Hydroxyl Group on an Aromatic Ring: The direct attachment of the -OH group to the benzene ring allows the oxygen's lone pairs to delocalize into the π-system. This delocalization is fundamental to the acidity of phenols, as it stabilizes the resulting phenoxide anion.[1][5]

The confluence of these factors makes this compound a "hindered phenol" with moderately enhanced acidity.

Figure 1. Key structural features influencing reactivity.

Acidity and Phenoxide Generation

CompoundpKaKey Substituent Effects
Phenol10.0Baseline
2,6-Dimethylphenol~9.92Two +I methyl groups decrease acidity.[6]
4-Fluorophenol9.89Dominant -I effect of fluorine increases acidity.[7]
This compound Est. ~9.7-9.8 Combination of two +I methyl groups and one strong -I fluoro group. The fluoro group's effect is expected to slightly outweigh the methyl groups, making it marginally more acidic than its non-fluorinated counterpart.

This enhanced acidity facilitates the deprotonation of the hydroxyl group to form the corresponding sodium or potassium phenoxide, a critical first step for many subsequent nucleophilic reactions.

Protocol 2.1: Generation of Potassium 4-Fluoro-2,6-dimethylphenoxide

This protocol details the formation of the phenoxide salt, which serves as the nucleophile in O-alkylation reactions. The choice of potassium carbonate provides a moderately strong base that is easy to handle, while acetone is a suitable polar aprotic solvent.

Methodology:

  • Reagent Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.).

  • Solvent Addition: Add anhydrous acetone (approx. 10-15 mL per gram of phenol).

  • Base Addition: Add finely ground anhydrous potassium carbonate (K₂CO₃, 1.5-2.0 eq.).

    • Causality Insight: Using an excess of a solid base drives the equilibrium towards the phenoxide. Finely grinding the K₂CO₃ increases its surface area, accelerating the deprotonation.

  • Reaction: Stir the suspension vigorously at room temperature for 30 minutes, then heat to a gentle reflux for 1-2 hours to ensure complete deprotonation. The resulting slurry of the potassium phenoxide is typically used directly in the next step without isolation.

Key Reactions of the Hydroxyl Group

O-Alkylation (Williamson Ether Synthesis)

The Williamson ether synthesis is a robust method for forming aryl ethers from phenoxides and alkyl halides.[8][9][10] The reaction proceeds via an Sₙ2 mechanism, where the phenoxide ion acts as the nucleophile.

Mechanistic Considerations:

  • Nucleophile: The potassium 4-fluoro-2,6-dimethylphenoxide generated in Protocol 2.1.

  • Electrophile: Primary alkyl halides (e.g., methyl iodide, ethyl bromide, benzyl bromide) are ideal for this reaction as they are highly susceptible to Sₙ2 attack and less prone to competing elimination reactions.[10]

  • Solvent: Polar aprotic solvents like acetone, acetonitrile (ACN), or dimethylformamide (DMF) are preferred as they solvate the cation (K⁺) but not the phenoxide anion, leaving the latter highly nucleophilic.

Figure 2. General workflow for O-alkylation.
Protocol 3.1: Synthesis of 4-Fluoro-1-methoxy-2,6-dimethylbenzene

Methodology:

  • Phenoxide Generation: Prepare the potassium phenoxide from this compound (1.40 g, 10 mmol) and K₂CO₃ (2.76 g, 20 mmol) in anhydrous acetone (30 mL) as described in Protocol 2.1.

  • Alkylating Agent Addition: To the refluxing phenoxide slurry, add methyl iodide (CH₃I, 0.75 mL, 12 mmol, 1.2 eq.) dropwise via a syringe.

    • Causality Insight: A small excess of the alkylating agent ensures the complete consumption of the valuable phenoxide. Methyl iodide is highly reactive and its volatility necessitates addition to a refluxing solution under a condenser to prevent loss.

  • Reaction Monitoring: Maintain the reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed (typically 4-8 hours).

  • Workup: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove inorganic salts (K₂CO₃ and KI). Wash the filter cake with additional acetone.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure ether product.

O-Acylation (Ester Formation)

O-acylation converts the phenol into a phenyl ester, a common protecting group strategy and a valuable synthon. The reaction typically involves an acyl chloride or anhydride.[11][12][13][14] Due to the steric hindrance of the 2,6-dimethyl groups, forcing conditions or highly reactive systems may be necessary.

Methodological Choices:

  • Base-Catalyzed (Schotten-Baumann Conditions): Using a base like pyridine or aqueous NaOH with an acyl chloride. The base neutralizes the HCl byproduct and can also act as a nucleophilic catalyst. Phase-transfer catalysis (PTC) is particularly effective for hindered phenols.[11][13]

  • Acid-Catalyzed: Strong acids can activate the acylating agent. This is less common for simple esterifications but has applications.

Protocol 3.2: Phase-Transfer Catalyzed Synthesis of 4-Fluoro-2,6-dimethylphenyl Acetate

This protocol uses a phase-transfer catalyst (PTC) like tetrabutylammonium chloride (TBAC) to shuttle the phenoxide from the aqueous phase to the organic phase, where it can react with the acyl chloride. This method is highly efficient for sterically hindered substrates.[11]

Methodology:

  • Aqueous Phase Preparation: In a 100 mL flask, dissolve this compound (1.40 g, 10 mmol) in 15 mL of 10% aqueous sodium hydroxide (NaOH). Cool the solution to 0 °C in an ice bath.

  • Organic Phase Preparation: In a separate flask, prepare a solution of acetyl chloride (0.78 mL, 11 mmol, 1.1 eq.) and tetrabutylammonium chloride (0.28 g, 1 mmol, 0.1 eq.) in 15 mL of dichloromethane (DCM). Cool this solution to 0 °C.

    • Causality Insight: The PTC is essential. It forms an ion pair with the phenoxide ([Q⁺][ArO⁻]), which is soluble in the organic DCM layer, overcoming the phase incompatibility of the reactants.

  • Reaction: Combine the cold aqueous and organic solutions at once and stir vigorously at 0 °C. The reaction is often very rapid.

  • Monitoring: Monitor the reaction by TLC. For many phenols, the reaction is complete in 5-15 minutes.[11]

  • Workup: Pour the reaction mixture into 50 mL of ice water. Separate the organic layer. Extract the aqueous layer twice with DCM (2 x 20 mL).

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Isolation & Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude ester can be purified by column chromatography if necessary.

Oxidation

As a hindered phenol, this compound is an effective radical scavenger. One-electron oxidation of the hydroxyl group generates a phenoxy radical that is sterically protected by the ortho-methyl groups, lending it significant stability. 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a powerful oxidant commonly used for this transformation.[15][16][17]

Mechanism: The reaction proceeds via a hydride transfer or a single-electron transfer (SET) mechanism, where the phenol donates an electron (and then a proton) to DDQ, resulting in the formation of the stable phenoxy radical and the DDQ hydroquinone (DDQH₂).[15][17][18]

Oxidation_Mechanism Phenol Ar-OH (Hindered Phenol) Radical_Cation [Ar-OH]⁺• (Radical Cation) Phenol->Radical_Cation SET DDQH_Radical [DDQH]• Phenol->DDQH_Radical H• transfer DDQ DDQ (Oxidant) DDQ->DDQH_Radical Phenoxy_Radical Ar-O• (Stable Phenoxy Radical) Radical_Cation->Phenoxy_Radical -H⁺ DDQH2 DDQH₂ (Hydroquinone) DDQH_Radical->DDQH2 +H⁺

Figure 3. Simplified mechanism of phenol oxidation by DDQ.
Protocol 3.3: Oxidation with DDQ

Methodology:

  • Reaction Setup: In a clean, dry flask, dissolve this compound (1.0 eq.) in an inert solvent such as dichloromethane (DCM) or benzene under an inert atmosphere (N₂ or Ar).

  • Oxidant Addition: Add a solution of DDQ (1.0-1.2 eq.) in the same solvent dropwise at room temperature. A color change is typically observed as the charge-transfer complex forms, followed by the reaction.

    • Causality Insight: DDQ is a powerful electron acceptor and can form colored charge-transfer complexes with electron-rich phenols prior to oxidation.[17] The reaction is often fast at room temperature.

  • Reaction: Stir the mixture for 1-4 hours. The progress can be monitored by observing the disappearance of the DDQ color and by TLC. The reduced hydroquinone (DDQH₂) often precipitates from nonpolar solvents, providing a visual indicator of reaction progress.[15]

  • Workup: Upon completion, filter the reaction mixture to remove the precipitated DDQH₂.

  • Isolation: Wash the filtrate with aqueous sodium bisulfite solution to quench any remaining DDQ, followed by water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Analysis: The resulting stable phenoxy radical can be characterized by techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy. Further reactions may be performed in situ on the radical species.

Summary and Outlook

The hydroxyl group of this compound exhibits a rich and tunable reactivity profile. Its acidity is enhanced by the para-fluoro substituent, facilitating phenoxide formation for subsequent Sₙ2 reactions like O-alkylation . The significant steric hindrance from the ortho-methyl groups necessitates carefully chosen methodologies, such as phase-transfer catalysis, for efficient O-acylation . Finally, as a classic hindered phenol, it readily undergoes one-electron oxidation to form a stable phenoxy radical. Understanding these distinct reaction pathways—governed by a delicate balance of steric and electronic factors—is paramount for scientists aiming to incorporate this valuable structural motif into complex molecules, from novel pharmaceuticals to advanced polymer materials.

References

A Theoretical Guide to the Electronic Properties of 4-Fluoro-2,6-dimethylphenol: A Computational Chemistry Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Substituted phenols are a cornerstone class of compounds in medicinal chemistry, materials science, and industrial synthesis. Their electronic characteristics, governed by the interplay of substituents on the aromatic ring, dictate their reactivity, intermolecular interactions, and overall utility. 4-Fluoro-2,6-dimethylphenol presents a unique electronic profile due to the combined effects of an electron-withdrawing fluorine atom and two electron-donating methyl groups. Understanding these properties at a quantum level is crucial for predicting its behavior and designing novel molecules for applications ranging from targeted pharmaceuticals to advanced polymers.[1]

Computational chemistry provides a powerful lens to investigate molecular properties that may be difficult or time-consuming to measure experimentally.[2] This technical guide outlines a robust theoretical framework using Density Functional Theory (DFT) to elucidate the key electronic properties of this compound. We will detail the computational methodology, explore the analysis of fundamental electronic descriptors, and discuss the practical implications of these findings for scientific research and development.

Section 1: The Theoretical Framework – Density Functional Theory (DFT)

To accurately model the electronic structure of this compound, Density Functional Theory (DFT) stands out as the method of choice. DFT offers a favorable balance between computational cost and accuracy, making it ideal for studying pharmaceutically relevant molecules.[3][4] Unlike more computationally intensive ab initio methods, DFT calculates the electronic properties based on the molecule's electron density, providing a reliable and efficient approach.[5]

Causality Behind Method Selection
  • Functional - B3LYP (Becke, 3-parameter, Lee-Yang-Parr): The B3LYP hybrid functional is one of the most widely used and well-benchmarked functionals for organic molecules.[6] It incorporates both exchange and correlation functionals, providing a high degree of accuracy for predicting geometries, vibrational frequencies, and electronic properties of substituted phenols.[4][7] Its reliability for similar systems is well-documented, making it a trustworthy choice for this analysis.[8][9]

  • Basis Set - 6-311++G(d,p): The choice of a basis set is critical for obtaining accurate results. The 6-311++G(d,p) basis set is a Pople-style, triple-zeta basis set that offers significant flexibility.

    • 6-311G : Indicates a triple-zeta basis set, providing a more accurate description of the valence electrons compared to smaller sets.

    • ++ : Adds diffuse functions on both heavy atoms and hydrogen. These are essential for accurately describing systems with lone pairs and for modeling non-covalent interactions, which are critical in drug-receptor binding.[10]

    • (d,p) : Adds polarization functions on heavy atoms (d) and hydrogen atoms (p). These functions allow for the distortion of atomic orbitals, which is necessary to correctly model chemical bonds in a molecular environment.

This combination of the B3LYP functional and the 6-311++G(d,p) basis set has been shown to yield reliable results for the structural and electronic properties of substituted phenols and related aromatic systems.[8][11][12]

Section 2: Computational Workflow Protocol

The following protocol outlines a self-validating system for the theoretical analysis of this compound. Each step builds upon the previous one to ensure the final results are derived from a stable and reliable molecular configuration.

Step-by-Step Methodology:
  • Structure Input:

    • Construct the 3D structure of this compound using a molecular builder (e.g., GaussView, Avogadro).

    • Perform an initial geometry cleanup using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting structure.

  • Geometry Optimization:

    • Perform a full geometry optimization using DFT at the B3LYP/6-311++G(d,p) level of theory. This step calculates the forces on each atom and adjusts their positions until a minimum on the potential energy surface is found.

    • Validation: Confirm that the optimization has converged to a true minimum by performing a frequency calculation at the same level of theory. The absence of imaginary frequencies validates the structure as a stable point.

  • Electronic Property Calculation:

    • Using the optimized geometry, perform a single-point energy calculation to derive the final electronic properties.

    • This calculation will yield the molecular orbitals (including HOMO and LUMO), atomic charges, and the electrostatic potential.

  • Data Analysis and Visualization:

    • Extract the energies of the HOMO and LUMO to calculate the energy gap and global reactivity descriptors.

    • Generate the Molecular Electrostatic Potential (MEP) map by plotting the potential on the molecule's electron density surface.

    • Analyze the output file for the Mulliken atomic charges.

    • Visualize orbitals and MEP maps using appropriate software.

G cluster_prep Step 1: Preparation cluster_dft Step 2 & 3: DFT Calculation cluster_analysis Step 4: Analysis & Interpretation a Build 3D Structure of This compound b Initial Cleanup (Molecular Mechanics) a->b c Geometry Optimization (B3LYP/6-311++G(d,p)) b->c d Frequency Calculation (Validation) c->d e Single-Point Energy & Property Calculation d->e f HOMO-LUMO Analysis & Reactivity Descriptors e->f g Molecular Electrostatic Potential (MEP) Map e->g h Mulliken Atomic Charge Analysis e->h i Final Report & Insights f->i g->i h->i

Caption: Computational workflow for analyzing the electronic properties.

Section 3: Analysis of Key Electronic Properties

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that dictate a molecule's electronic behavior.[13]

  • HOMO: Represents the ability to donate an electron (nucleophilicity). A higher HOMO energy indicates a better electron donor.

  • LUMO: Represents the ability to accept an electron (electrophilicity). A lower LUMO energy indicates a better electron acceptor.[14]

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of chemical reactivity and kinetic stability. A small gap suggests the molecule is more reactive and less stable, as it requires less energy to excite an electron.[13][15]

FMO cluster_0 Energy lumo LUMO (Lowest Unoccupied Molecular Orbital) homo HOMO (Highest Occupied Molecular Orbital) lumo->homo   ΔE = E_LUMO - E_HOMO   (Energy Gap)   <-- Indicates Chemical Reactivity placeholder1 placeholder2

Caption: Relationship between HOMO, LUMO, and the energy gap.
Molecular Electrostatic Potential (MEP) Map

The MEP is a 3D map of the electrostatic potential plotted on the surface of a molecule.[16] It is an invaluable tool for predicting intermolecular interactions and reactive sites.[17][18]

  • Red Regions (Negative Potential): Indicate areas of high electron density (e.g., lone pairs on oxygen). These are the most likely sites for electrophilic attack.[19]

  • Blue Regions (Positive Potential): Indicate areas of low electron density (e.g., acidic protons like the hydroxyl hydrogen). These are the most likely sites for nucleophilic attack.[19]

  • Green/Yellow Regions (Neutral Potential): Represent areas with a relatively neutral charge.

For this compound, the MEP map would likely show a strongly negative (red) region around the phenolic oxygen atom due to its lone pairs, and a strongly positive (blue) region around the hydroxyl hydrogen, making it a prime hydrogen bond donor. The fluorine atom would also contribute to a negative potential region. This map is crucial for drug development professionals to predict how the molecule might interact with a biological target's binding pocket.[20]

Atomic Charge Distribution

While MEP provides a visual overview, methods like Mulliken population analysis assign a partial atomic charge to each atom in the molecule.[21] This quantifies the electron distribution. Although sensitive to the choice of basis set, it provides a useful approximation of how electron density is shared across the molecule.[1][12] In this compound, one would expect a significant negative charge on the oxygen and fluorine atoms and a positive charge on the hydroxyl hydrogen.

Global Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity profile.[22][23][24] These are derived from conceptual DFT and provide a quantitative basis for comparing the reactivity of different molecules.[11]

DescriptorFormulaInterpretation
Ionization Potential (I) I ≈ -EHOMOThe energy required to remove an electron.
Electron Affinity (A) A ≈ -ELUMOThe energy released when an electron is added.
Electronegativity (χ) χ = (I + A) / 2The ability of a molecule to attract electrons.
Chemical Hardness (η) η = (I - A) / 2Resistance to change in electron distribution. A larger HOMO-LUMO gap corresponds to a "harder," less reactive molecule.[15]
Chemical Softness (S) S = 1 / (2η)The reciprocal of hardness; a measure of reactivity. A "softer" molecule is more reactive.
Electrophilicity Index (ω) ω = χ² / (2η)A measure of a molecule's ability to act as an electrophile.

Section 4: Implications for Drug Development and Materials Science

The theoretical data generated through this workflow has direct, actionable implications:

  • Rational Drug Design: The MEP map and atomic charges can guide the design of analogues with improved binding affinity to a target protein by identifying key electrostatic and hydrogen-bonding interaction sites.[17][20] A medicinal chemist can use this information to modify the molecule to enhance complementarity with a receptor.[25][26]

  • Predicting Reactivity and Metabolism: The HOMO-LUMO gap and global reactivity descriptors provide insights into the molecule's susceptibility to metabolic reactions (e.g., oxidation). A highly reactive molecule (small gap) might be less stable in a biological system.[13]

  • QSPR/QSAR Studies: The calculated electronic descriptors (e.g., HOMO/LUMO energies, dipole moment, atomic charges) can be used as parameters in Quantitative Structure-Property Relationship (QSPR) or Quantitative Structure-Activity Relationship (QSAR) models to predict properties like pKa or biological activity for a series of related compounds.[27][28]

  • Materials Science: For polymer science, understanding the electronic properties helps predict how this phenolic monomer might participate in polymerization reactions and what properties (e.g., thermal stability, electronic conductivity) the resulting polymer might possess.

Conclusion

The theoretical study of this compound using Density Functional Theory provides a profound understanding of its electronic structure and reactivity. By employing a robust computational protocol centered on the B3LYP functional and a flexible 6-311++G(d,p) basis set, we can reliably predict and analyze key properties such as the frontier molecular orbitals, molecular electrostatic potential, and global reactivity descriptors. These computational insights are not merely academic; they serve as a critical predictive tool for researchers in drug discovery and materials science, enabling more efficient design cycles and a deeper understanding of molecular behavior.

References

Physical and chemical properties of 4-Fluoro-2,6-dimethylphenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Fluoro-2,6-dimethylphenol

Introduction: Unveiling a Versatile Fluorinated Phenolic Building Block

This compound is a substituted aromatic compound that has garnered significant interest within the scientific community, particularly in the realms of medicinal chemistry and materials science. Its unique structural architecture, featuring a hydroxyl group flanked by two sterically hindering methyl groups and a para-positioned fluorine atom, imparts a distinct combination of reactivity and physicochemical properties. The fluorine substituent is of particular note; its incorporation into organic molecules is a well-established strategy in drug design to modulate metabolic stability, binding affinity, and lipophilicity. This guide provides a comprehensive overview of the core physical and chemical properties of this compound, offering field-proven insights and detailed protocols essential for its application in advanced research and development.

Section 1: Core Physicochemical Properties

A foundational understanding of a compound's physical properties is paramount for its effective use in experimental design, from reaction setup to purification and formulation. The properties of this compound are summarized below.

Tabulated Physical and Chemical Data
PropertyValueSource(s)
IUPAC Name This compound[1]
CAS Number 2338-56-9[1][2]
Molecular Formula C₈H₉FO[1][3]
Molecular Weight 140.15 g/mol [1][3]
Appearance Solid
Melting Point 22 - 23 °C (72 - 73 °F)
Boiling Point 211 - 212 °C (412 - 414 °F)
pKa Data not explicitly available for the fluoro-derivative. The parent compound, 2,6-dimethylphenol, has a pKa of approximately 9.92 to 10.59. The electron-withdrawing nature of fluorine is expected to slightly decrease the pKa (increase acidity) compared to the parent compound.[4][5]
Solubility While specific data for this compound is limited, its parent compound, 2,6-dimethylphenol, is slightly soluble in water but shows good solubility in organic solvents like ethanol, diethyl ether, and chloroform. Similar behavior is expected.[6]
Structural and Spectroscopic Identity

The identity and purity of this compound are unequivocally established through its unique spectroscopic signature.

  • Chemical Identifiers:

    • SMILES: CC1=CC(=CC(=C1O)C)F[1]

    • InChIKey: GNRDTVFZITZMFR-UHFFFAOYSA-N[1][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum is expected to show three distinct signals: a singlet for the two equivalent methyl groups (CH₃), a singlet or narrowly split signal for the two equivalent aromatic protons (Ar-H), and a broad singlet for the phenolic hydroxyl proton (OH). The integration ratio would be 6:2:1, respectively.

    • ¹³C NMR: The spectrum will display characteristic signals for the aromatic carbons, with the carbon attached to the fluorine atom exhibiting a large one-bond C-F coupling constant. Signals for the methyl carbons will appear in the aliphatic region.

    • ¹⁹F NMR: A single resonance is expected, providing a direct confirmation of the fluorine's presence and chemical environment.

  • Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch characteristic of phenols (around 3200-3600 cm⁻¹), C-H stretches for the methyl and aromatic groups (around 2850-3100 cm⁻¹), C=C stretching for the aromatic ring (around 1450-1600 cm⁻¹), and a strong C-F stretch (around 1100-1300 cm⁻¹).

  • Mass Spectrometry (MS): The electron ionization mass spectrum would show a prominent molecular ion peak (M⁺) at m/z 140, corresponding to the molecular weight of the compound.

Section 2: Synthesis, Reactivity, and Mechanistic Considerations

Synthetic Pathways

The synthesis of substituted phenols often involves multi-step sequences. While various specific methods exist, a common conceptual approach involves the targeted functionalization of a pre-existing phenol or the construction of the phenol ring from acyclic precursors. For instance, a plausible route could involve the fluorination of 2,6-dimethylphenol or the diazotization of 4-amino-2,6-dimethylphenol followed by a Schiemann reaction or related fluorination method.

A more direct industrial method involves the gas-phase catalytic alkylation of phenol with methanol over a suitable catalyst to produce 2,6-dimethylphenol, which can then be further functionalized.[7] Another patented process describes producing 2,6-dimethylphenol via the rearrangement of a tertiary butyl group from 4-tert-butyl-2,6-dimethylphenol, which is then separated by distillation.[8]

Below is a conceptual workflow for a laboratory-scale synthesis.

Synthesis_Workflow cluster_start Starting Materials cluster_process Core Reaction Sequence cluster_end Purification & Final Product start 2,6-Dimethylphenol step1 Step 1: Protection / Activation start->step1 Reagents step2 Step 2: Electrophilic Fluorination step1->step2 Fluorinating Agent (e.g., Selectfluor) step3 Step 3: Deprotection (if necessary) step2->step3 purify Workup & Chromatography step3->purify Crude Product product This compound purify->product Purified Product

Caption: Conceptual workflow for the synthesis of this compound.

Chemical Reactivity

The reactivity of this compound is governed by the interplay of its three key functional components: the hydroxyl group, the aromatic ring, and the fluorine atom.

  • Hydroxyl Group: As a phenol, the hydroxyl group is acidic and can be deprotonated by a base to form a phenoxide ion. This nucleophilic phenoxide is a key intermediate for O-alkylation (Williamson ether synthesis) and O-acylation to form ethers and esters, respectively.

  • Aromatic Ring: The hydroxyl group is a strong activating, ortho-, para-directing group for electrophilic aromatic substitution. However, the two ortho positions are blocked by methyl groups. The para position is occupied by fluorine. This leaves the meta positions (3 and 5) as potential, though less favorable, sites for substitution. The fluorine atom is deactivating via induction but can be substituted under harsh nucleophilic aromatic substitution conditions.

  • Influence of Substituents: The steric hindrance from the two ortho-methyl groups can significantly impact the accessibility of the hydroxyl group, potentially slowing down reactions that require direct interaction at the oxygen atom.

Reactivity_Influence Molecule This compound OH Hydroxyl Group (-OH) Molecule->OH Me Methyl Groups (-CH3) Molecule->Me F Fluorine Atom (-F) Molecule->F Acidity Acidity / Nucleophilicity (Phenoxide Formation) OH->Acidity EAS Electrophilic Aromatic Substitution (EAS) Direction OH->EAS Activating Ortho, Para-directing Sterics Steric Hindrance Me->Sterics Blocks Ortho Positions Electronic Inductive Effect (-I) (Ring Deactivation) F->Electronic

Caption: Logical diagram of substituent effects on the molecule's reactivity.

Section 3: Applications in Drug Development and Advanced Materials

The utility of this compound primarily lies in its role as a sophisticated building block.

  • Medicinal Chemistry: Fluorinated phenols are valuable precursors in the synthesis of complex pharmaceutical agents. The fluorine atom can enhance metabolic stability by blocking sites of oxidative metabolism and can improve binding affinity to target proteins through favorable electrostatic interactions.

  • Porphyrin and Chlorin Synthesis: Research has demonstrated the use of related aldehydes (derived from the corresponding phenol) in the synthesis of tetrakis-(4-fluoro,2,6-dimethylphenyl)-porphyrin (TFP).[9] These porphyrin structures are fundamental to applications in photodynamic therapy, catalysis, and the development of artificial photosynthetic systems. The steric bulk of the 2,6-dimethylphenyl groups helps to prevent aggregation of the porphyrin macrocycles, a crucial feature for maintaining their photophysical properties.[9]

  • Polymer Science: Substituted phenols, particularly 2,6-dimethylphenol, are key monomers for the production of high-performance polymers like poly(p-phenylene oxide) (PPO). The fluoro-substituted variant could be explored for creating specialty polymers with modified thermal stability, dielectric properties, or chemical resistance.

Section 4: Safety, Handling, and Experimental Protocols

Hazard Identification and Safe Handling

Based on safety data for closely related compounds like 2,4-dimethylphenol and other substituted phenols, this compound should be handled with care.

  • Primary Hazards: The compound is likely to be toxic if swallowed or in contact with skin. It may cause severe skin burns and eye damage and could cause an allergic skin reaction. It is also noted as being toxic to aquatic life with long-lasting effects.

  • Handling Precautions:

    • Work in a well-ventilated area, preferably within a chemical fume hood.

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[10]

    • Avoid breathing dust or vapors.

    • Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11] Keep it locked up or in an area accessible only to qualified personnel.

  • Disposal: Dispose of contents and container to an approved waste disposal plant, following all local, regional, and national regulations.

Self-Validating Protocol: Purity Assessment by Quantitative NMR (qNMR)

This protocol describes a self-validating system to determine the precise purity of a batch of this compound, a critical step before its use in sensitive applications like drug synthesis.

  • Objective: To accurately quantify the purity of a this compound sample using an internal standard.

  • Principle (The Self-Validating System): qNMR relies on the principle that the integrated signal area in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a known signal from the analyte to the integral of a signal from a certified internal standard of known mass and purity, one can calculate the analyte's purity. The choice of non-overlapping signals for both the analyte and standard provides an internal validation of the measurement.

  • Materials & Instrumentation:

    • This compound (analyte)

    • Maleic acid (certified internal standard)

    • Deuterated Dimethyl Sulfoxide (DMSO-d₆)

    • Analytical balance (4-5 decimal places)

    • Class A volumetric flasks

    • NMR spectrometer (≥ 400 MHz) with calibrated pulse widths

  • Step-by-Step Methodology:

    • Preparation of the Internal Standard: Accurately weigh approximately 10 mg of maleic acid into a vial. Record the exact mass.

    • Preparation of the Analyte: On the same balance, accurately weigh approximately 20 mg of this compound into the same vial. Record the exact mass. Causality Note: Weighing into the same vial minimizes transfer errors.

    • Dissolution: Add approximately 0.7 mL of DMSO-d₆ to the vial to dissolve both solids completely. Causality Note: DMSO-d₆ is chosen as it solubilizes both the analyte and the polar standard, and its residual peak does not overlap with key signals. The phenolic OH proton is also clearly visible and does not exchange as rapidly as in other solvents.

    • Transfer: Transfer the solution to a clean, dry NMR tube.

    • NMR Acquisition:

      • Load the sample into the spectrometer and allow it to thermally equilibrate.

      • Acquire a ¹H NMR spectrum with parameters optimized for quantification: a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds) and a calibrated 90° pulse angle.

    • Data Processing and Analysis:

      • Phase and baseline the spectrum carefully.

      • Integrate the signal for the two aromatic protons of this compound. Let this integral be I_analyte .

      • Integrate the signal for the two vinyl protons of maleic acid (internal standard). Let this integral be I_std .

      • Calculate the purity using the following formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std Where:

        • N = Number of protons for the integrated signal (N_std = 2, N_analyte = 2)

        • M = Molar mass (M_analyte = 140.15 g/mol , M_std = 116.07 g/mol )

        • m = Mass weighed

        • P_std = Purity of the internal standard (e.g., 99.9%)

  • Trustworthiness: The protocol is self-validating because any significant overlap of signals or presence of interfering impurities would be immediately visible in the spectrum, invalidating the result and prompting re-analysis or purification. The use of a certified standard provides traceability and ensures accuracy.

References

Methodological & Application

Application Notes & Protocols: 4-Fluoro-2,6-dimethylphenol as a Versatile Precursor for Active Pharmaceutical Ingredient (API) Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Phenols in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a widely employed strategy to enhance pharmacological properties. The trifluoromethyl group, in particular, can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity.[1] 4-Fluoro-2,6-dimethylphenol emerges as a valuable and versatile precursor in this context. Its unique structure, featuring a reactive hydroxyl group, a metabolically robust fluorine atom at the para position, and two ortho-methyl groups, provides a scaffold that is both sterically defined and electronically tuned for advanced API synthesis.

The ortho-methyl groups offer steric hindrance, which can direct reactions to specific sites and influence the conformation of the final molecule. This steric shielding can also protect the phenolic oxygen or adjacent positions from unwanted metabolic transformations in vivo. The para-fluoro substituent is a bioisostere for a hydrogen atom but imparts significantly different electronic properties, often leading to improved metabolic stability and enhanced binding interactions with target proteins. This document provides a detailed guide for researchers, scientists, and drug development professionals on the effective utilization of this compound as a key building block in the synthesis of complex pharmaceutical intermediates.

Physicochemical Properties and Safety Data

A thorough understanding of the precursor's properties is fundamental for safe handling and successful experimental design.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compound[2][3]
Synonyms 2,6-Dimethyl-4-fluorophenol[2][3]
CAS Number 2338-56-9[2][4]
Molecular Formula C₈H₉FO[2][3]
Molecular Weight 140.15 g/mol [2][3]
Appearance Solid[5]
Melting Point 43-45 °C (approx.)[6]
Boiling Point 203 °C (approx.)[6]
Solubility Soluble in organic solvents like alcohol, ether; slightly soluble in water.[6]
Safety and Handling Precautions

This compound and its related compounds are classified as hazardous and require careful handling in a controlled laboratory environment.[7][8][9]

  • Hazard Statements: Toxic if swallowed or in contact with skin. Causes severe skin burns and eye damage. May cause an allergic skin reaction and respiratory irritation.[5][7][10]

  • Precautionary Measures:

    • Always work in a well-ventilated fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7][9]

    • Avoid breathing dust, fumes, or vapors.[7]

    • Wash hands and any exposed skin thoroughly after handling.[8]

    • In case of contact with eyes or skin, rinse immediately and copiously with water for at least 15 minutes and seek immediate medical attention.[9][10]

    • If swallowed, rinse mouth and call a POISON CENTER or doctor immediately. Do NOT induce vomiting.[7][10]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep locked up or in an area accessible only to qualified personnel.[7]

Application in API Synthesis: Synthesis of Aryl Ether Intermediates

One of the most fundamental and powerful applications of this compound in API synthesis is its use as a nucleophile in substitution reactions to form aryl ether linkages. These ethers are common motifs in a wide range of biologically active molecules. The following protocol details a representative S_N2 (Substitution Nucleophilic Bimolecular) reaction, a cornerstone of organic synthesis, to prepare a key intermediate.[11][12]

Workflow for Aryl Ether Synthesis

The overall process involves the deprotonation of the phenol to form a more potent nucleophile (a phenoxide), followed by its reaction with an alkyl halide.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Workup & Purification Precursor This compound Deprotonation Step 1: Deprotonation Formation of Sodium Phenoxide Precursor->Deprotonation Reagents Base (e.g., NaH) Alkyl Halide (R-X) Solvent (e.g., THF) Reagents->Deprotonation Substitution Step 2: SN2 Attack Nucleophilic Substitution Deprotonation->Substitution Generation of Nucleophile Quench Reaction Quenching Substitution->Quench Crude Product Mixture Extraction Liquid-Liquid Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Analysis Characterization (NMR, MS) Purification->Analysis Product Purified Aryl Ether Product Analysis->Product

References

Application Note: A Robust HPLC Protocol for the Analysis of 4-Fluoro-2,6-dimethylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, reliable, and reproducible High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-Fluoro-2,6-dimethylphenol. This protocol is specifically designed for researchers, scientists, and professionals in the drug development and chemical analysis fields. The method utilizes reversed-phase chromatography with a C18 column and UV detection, ensuring high sensitivity and specificity. The scientific rationale behind each parameter selection is thoroughly discussed to provide a comprehensive understanding of the methodology.

Introduction

This compound is a substituted phenol of increasing interest in pharmaceutical and chemical synthesis. Its unique structure, featuring a fluorine atom and two methyl groups on the phenolic ring, imparts specific chemical properties that are leveraged in the development of novel compounds. Accurate and precise quantification of this analyte is crucial for reaction monitoring, purity assessment, and quality control. This document provides a comprehensive guide to its analysis by HPLC.

The fundamental principle of the described method is reversed-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is polar. The separation is primarily driven by the hydrophobic interactions between the analyte and the stationary phase.[1] The elution of this compound is modulated by adjusting the polarity of the mobile phase.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing a robust HPLC method.

PropertyValueSource
Molecular Formula C₈H₉FO[2]
Molecular Weight 140.15 g/mol [2]
IUPAC Name This compound[2]
CAS Number 2338-56-9[3]

The presence of the fluorine atom and methyl groups increases the hydrophobicity of the molecule compared to phenol, suggesting strong retention on a reversed-phase column. The phenolic hydroxyl group provides a chromophore for UV detection.

HPLC Method and Protocols

Rationale for Method Development

The chosen method parameters are grounded in the chemical nature of this compound and established principles of reversed-phase chromatography for phenolic compounds.[4][5][6]

  • Stationary Phase: A C18 column is selected due to its wide availability and proven efficacy in separating a broad range of hydrophobic compounds, including substituted phenols. The long alkyl chains of the C18 phase provide ample opportunity for hydrophobic interactions with the analyte.

  • Mobile Phase: A combination of acetonitrile and water is chosen as the mobile phase. Acetonitrile is a common organic modifier in reversed-phase HPLC, offering good elution strength and low viscosity.[1] The addition of a small amount of acid (phosphoric acid) to the aqueous component is crucial to suppress the ionization of the phenolic hydroxyl group (pKa of phenols is typically around 10).[7] By maintaining a low pH, the analyte remains in its neutral, more retained form, leading to sharper peaks and more reproducible retention times.

  • Detection: Phenolic compounds exhibit UV absorbance. Based on the structure of this compound, a primary detection wavelength of 270 nm is selected, with a secondary wavelength of 220 nm for confirmation, as aromatic compounds generally show strong absorbance in this region. A Diode Array Detector (DAD) is recommended to obtain the full UV spectrum for peak purity assessment.[5][6]

Recommended HPLC Parameters
ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 60% B to 80% B over 10 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 270 nm
Run Time 15 minutes
Step-by-Step Experimental Protocol
  • Mobile Phase Preparation:

    • To prepare Mobile Phase A, add 1.0 mL of concentrated phosphoric acid to 1 L of HPLC-grade water. Mix thoroughly and degas.

    • Mobile Phase B is HPLC-grade acetonitrile. Degas before use.

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent). This will be your stock solution.

    • Prepare a series of working standards by serial dilution of the stock solution with the diluent to cover the desired concentration range for calibration.

  • Sample Preparation:

    • Accurately weigh the sample containing this compound.

    • Dissolve the sample in the diluent.

    • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

  • System Equilibration:

    • Purge the HPLC system with the mobile phase.

    • Equilibrate the column with the initial mobile phase composition (60% B) for at least 30 minutes or until a stable baseline is achieved.

  • Analysis:

    • Inject the diluent (blank) to ensure no interfering peaks are present.

    • Inject the standard solutions to generate a calibration curve.

    • Inject the prepared sample solutions.

System Suitability

To ensure the validity of the analytical results, the following system suitability tests should be performed:

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
Repeatability (RSD of 6 injections) ≤ 2.0%
Correlation Coefficient (r²) of Calibration Curve ≥ 0.999

Visualizations

Analytical Workflow

The following diagram illustrates the complete analytical workflow from sample preparation to data analysis.

HPLC Analysis Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard_Prep Standard Preparation Calibration_Curve Calibration Curve Generation Standard_Prep->Calibration_Curve Sample_Prep Sample Preparation Injection Sample Injection Sample_Prep->Injection System_Equilibration System Equilibration System_Equilibration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification Calibration_Curve->Quantification

Caption: Workflow for HPLC analysis of this compound.

Conclusion

The HPLC method detailed in this application note provides a robust and reliable protocol for the quantitative analysis of this compound. The use of a standard C18 column with a simple acidic mobile phase gradient and UV detection makes this method accessible to most analytical laboratories. By following the outlined steps and system suitability criteria, researchers can achieve accurate and precise results for a variety of applications, from process monitoring to quality control of final products.

References

Application Notes and Protocols: The Strategic Role of 4-Fluoro-2,6-dimethylphenol in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in oncology and medicinal chemistry.

Introduction: The Imperative for Precision in Kinase Inhibitor Synthesis

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized targeted therapy, offering significant clinical benefits. A key challenge in this field lies in the design of inhibitors with high potency, selectivity, and favorable pharmacokinetic profiles. The strategic incorporation of fluorine atoms into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and membrane permeability.[1]

This document provides a comprehensive guide to the application of 4-Fluoro-2,6-dimethylphenol , a versatile fluorinated building block, in the synthesis of clinically relevant kinase inhibitors. We will focus on a detailed, multi-step synthetic route to Trametinib , a potent and selective allosteric inhibitor of MEK1 and MEK2 kinases, which are key components of the RAS/RAF/MEK/ERK pathway.[2] While not a direct starting material in all published routes, this guide elucidates a logical and feasible synthetic pathway commencing with this compound, thereby showcasing its potential as a valuable starting material in the synthesis of complex kinase inhibitors.

Physicochemical Properties of this compound

A thorough understanding of the starting material is paramount for successful synthesis.

PropertyValue
Molecular Formula C₈H₉FO
Molecular Weight 140.15 g/mol
CAS Number 2338-56-9
Appearance Off-white to pale yellow crystalline solid
Melting Point 43-46 °C
Boiling Point 203 °C
Solubility Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate), slightly soluble in water.

Synthetic Strategy: A Multi-Step Pathway to Trametinib

The following sections outline a detailed, four-stage synthetic protocol for the preparation of Trametinib, starting from this compound. This pathway is constructed based on established organic chemistry principles and published synthetic routes for Trametinib and its key intermediates.

Overall Synthetic Workflow

G cluster_0 Stage 1: Synthesis of a Key Precursor cluster_1 Stage 2: Urea Formation cluster_2 Stage 3: Pyridopyrimidine Core Synthesis cluster_3 Stage 4: Final Assembly of Trametinib This compound This compound 4-Fluoro-2,6-dimethyl-iodophenol 4-Fluoro-2,6-dimethyl-iodophenol This compound->4-Fluoro-2,6-dimethyl-iodophenol Iodination 2-Fluoro-4-iodoaniline 2-Fluoro-4-iodoaniline 4-Fluoro-2,6-dimethyl-iodophenol->2-Fluoro-4-iodoaniline Demethylation & Amination* N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea 2-Fluoro-4-iodoaniline->N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea Reaction with Cyclopropyl Isocyanate Pyridopyrimidine Intermediate Pyridopyrimidine Intermediate N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea->Pyridopyrimidine Intermediate Cyclization with a Malonate Derivative Trametinib Trametinib Pyridopyrimidine Intermediate->Trametinib Coupling and Rearrangement caption *Note: This is a conceptual multi-step transformation.

Caption: Overall synthetic workflow from this compound to Trametinib.

Experimental Protocols

Stage 1: Synthesis of 2-Fluoro-4-iodoaniline

This initial stage focuses on the transformation of this compound into the pivotal intermediate, 2-fluoro-4-iodoaniline. This is a crucial precursor for the synthesis of Trametinib.[3]

Protocol 1.1: Iodination of this compound

  • Objective: To regioselectively introduce an iodine atom at the 4-position of the phenol ring.

  • Materials:

    • This compound (1.0 eq)

    • Sodium Iodide (NaI) (1.2 eq)

    • Sodium Hypochlorite (NaOCl, 10-15% aqueous solution) (1.5 eq)

    • Methanol (MeOH)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve this compound and NaI in methanol in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add the NaOCl solution dropwise over 30 minutes, maintaining the temperature below 5 °C.

    • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution until the orange/brown color disappears.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with DCM (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over MgSO₄, and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure 4-fluoro-2,6-dimethyl-iodophenol.

Protocol 1.2: Demethylation and Amination to 2-Fluoro-4-iodoaniline *

  • Objective: To convert the iodinated phenol into the corresponding aniline.

  • *Note: This transformation is presented as a conceptual multi-step process. The direct conversion of hindered phenols to anilines can be challenging. The following is a generalized protocol based on known methodologies for demethylation followed by amination.[4][5]

  • Materials:

    • 4-Fluoro-2,6-dimethyl-iodophenol (from Protocol 1.1)

    • Boron tribromide (BBr₃) or another suitable demethylating agent

    • Anhydrous DCM

    • Ammonia source (e.g., aqueous ammonia)

    • Palladium catalyst (e.g., Pd/C) for potential reductive amination routes.

  • Procedure (Illustrative):

    • Demethylation: Dissolve the iodinated phenol in anhydrous DCM and cool to -78 °C. Slowly add a solution of BBr₃ in DCM. Allow the reaction to warm to room temperature and stir until TLC indicates complete consumption of the starting material. Quench the reaction carefully with water and extract the product.

    • Amination: The resulting demethylated phenol can be converted to the aniline through various methods, such as a Buchwald-Hartwig amination or a classical reduction of a derived nitro group (requiring an initial nitration step). A direct amination of the phenol may also be explored using a suitable catalyst and ammonia source under high pressure and temperature.[6]

    • Purification of the final product, 2-fluoro-4-iodoaniline, would be achieved through column chromatography or recrystallization.

Stage 2: Synthesis of N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea

This stage involves the formation of a key urea intermediate.

G 2-Fluoro-4-iodoaniline 2-Fluoro-4-iodoaniline N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea 2-Fluoro-4-iodoaniline->N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea + Cyclopropyl Isocyanate (or equivalent)

Caption: Synthesis of the key urea intermediate.

Protocol 2.1: Urea Formation

  • Objective: To synthesize the urea derivative from 2-fluoro-4-iodoaniline.

  • Materials:

    • 2-Fluoro-4-iodoaniline (1.0 eq)

    • Cyclopropyl isocyanate (1.1 eq) or triphosgene and cyclopropylamine

    • Anhydrous Tetrahydrofuran (THF)

    • Triethylamine (Et₃N) (if using triphosgene)

  • Procedure:

    • Dissolve 2-fluoro-4-iodoaniline in anhydrous THF in a flame-dried, nitrogen-purged flask.

    • If using cyclopropyl isocyanate, add it dropwise to the aniline solution at room temperature.

    • If using triphosgene, dissolve it in THF and add it to a cooled (0 °C) solution of cyclopropylamine and Et₃N to generate the isocyanate in situ, then add this mixture to the aniline solution.

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Triturate the residue with diethyl ether or hexane to induce precipitation.

    • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea.

Stage 3 & 4: Synthesis of Trametinib

The final stages involve the construction of the pyridopyrimidine core and the final assembly of Trametinib. These steps are based on patented synthetic routes.[7]

Protocol 3.1: Synthesis of the Pyridopyrimidine Core

  • Objective: To construct the central heterocyclic core of Trametinib.

  • Materials:

    • N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea (1.0 eq)

    • A suitable malonate derivative (e.g., diethyl 2-methylmalonate)

    • Sodium ethoxide (NaOEt) or another strong base

    • Anhydrous ethanol or THF

  • Procedure:

    • In a flame-dried flask under nitrogen, dissolve the urea intermediate in anhydrous ethanol.

    • Add sodium ethoxide and the malonate derivative.

    • Heat the reaction mixture to reflux and maintain for several hours, monitoring by TLC.

    • Cool the reaction to room temperature and neutralize with a suitable acid (e.g., acetic acid).

    • Remove the solvent under reduced pressure.

    • The crude product, a pyridopyrimidine intermediate, is often carried forward to the next step without extensive purification.

Protocol 4.1: Final Assembly of Trametinib

  • Objective: To complete the synthesis of Trametinib through a coupling reaction and subsequent rearrangement.

  • Materials:

    • Pyridopyrimidine intermediate from Protocol 3.1

    • N-(3-aminophenyl)acetamide

    • A suitable palladium catalyst and ligand for a Buchwald-Hartwig amination, or conditions for a nucleophilic aromatic substitution.

    • A base (e.g., sodium tert-butoxide or potassium carbonate)

    • Anhydrous, high-boiling solvent (e.g., dioxane or DMF)

  • Procedure:

    • Combine the pyridopyrimidine intermediate, N-(3-aminophenyl)acetamide, palladium catalyst, ligand, and base in an anhydrous solvent.

    • Heat the reaction mixture under a nitrogen atmosphere at an elevated temperature (e.g., 100-130 °C) for several hours.

    • Monitor the reaction for the formation of the coupled product.

    • Upon completion of the coupling, a rearrangement step is often induced by changing the reaction conditions (e.g., adding a different base or solvent and heating) to yield the final Trametinib structure.[4]

    • After cooling, the reaction mixture is worked up by partitioning between an organic solvent and water.

    • The organic layer is washed, dried, and concentrated.

    • The crude Trametinib is purified by column chromatography and/or recrystallization to yield the final product.

Conclusion and Future Perspectives

This application note has detailed a feasible, albeit challenging, synthetic pathway for the kinase inhibitor Trametinib, starting from the readily available this compound. The protocols provided are based on established chemical transformations and offer a framework for researchers in medicinal chemistry and process development. The strategic use of fluorinated building blocks like this compound is a testament to the ongoing innovation in the synthesis of complex, life-saving therapeutics. Further optimization of the initial demethylation and amination steps could enhance the overall efficiency of this synthetic route, making it a more attractive approach for the large-scale production of Trametinib and related kinase inhibitors.

References

The Strategic Application of 4-Fluoro-2,6-dimethylphenol in the Synthesis of Next-Generation Agrochemicals: A Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of novel, effective, and environmentally benign agrochemicals has led researchers to explore a vast chemical space. Within this landscape, organofluorine compounds have emerged as a cornerstone of modern agrochemical design, owing to the unique physicochemical properties imparted by the fluorine atom.[1][2] This guide delves into the strategic application of a specific, yet under-explored, building block: 4-Fluoro-2,6-dimethylphenol. While not as ubiquitously cited as other fluorinated phenols, its distinct substitution pattern offers compelling opportunities for the synthesis of novel herbicides, fungicides, and insecticides. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing not only theoretical insights but also actionable protocols for leveraging this versatile intermediate in agrochemical discovery.

The Unseen Potential: Why this compound?

The introduction of fluorine into a molecule can dramatically alter its biological activity by influencing its metabolic stability, lipophilicity, and binding affinity to target proteins.[1] The this compound scaffold presents a unique combination of features:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the para-position resistant to oxidative metabolism, a common deactivation pathway for many pesticides.

  • Enhanced Lipophilicity: The fluorine atom can increase the lipophilicity of the molecule, potentially improving its penetration through plant cuticles or insect exoskeletons.

  • Steric Shielding: The two methyl groups flanking the hydroxyl group provide steric hindrance. This can influence the conformation of derivative molecules and their interaction with target enzymes, potentially leading to higher selectivity. It can also protect the ether or ester linkages in derivatives from enzymatic hydrolysis.

  • Modulated Acidity: The electron-withdrawing nature of the fluorine atom increases the acidity of the phenolic hydroxyl group, which can be advantageous in certain synthetic transformations.

These properties make this compound a promising starting material for the synthesis of a new generation of agrochemicals with potentially improved efficacy and selectivity.

Core Synthetic Strategies: From Phenol to Bioactive Scaffold

The primary utility of this compound in agrochemical synthesis lies in the reactivity of its hydroxyl group. The two most pertinent transformations for creating diverse libraries of potential agrochemicals are etherification and esterification.

Williamson Ether Synthesis: Forging the Aryloxy Linkage

The Williamson ether synthesis is a robust and versatile method for forming the C-O-C linkage that is characteristic of many aryloxy-based herbicides and fungicides.[3][4] This SN2 reaction involves the deprotonation of the phenol to form a more nucleophilic phenoxide, which then displaces a leaving group on an alkyl halide.

Experimental Protocol: General Procedure for Williamson Ether Synthesis

Objective: To synthesize a 4-fluoro-2,6-dimethylphenoxy derivative via Williamson ether synthesis.

Materials:

  • This compound

  • Anhydrous potassium carbonate (K₂CO₃) or sodium hydride (NaH)

  • Appropriate alkyl halide (e.g., a substituted benzyl bromide or an alkyl iodide)

  • Anhydrous N,N-dimethylformamide (DMF) or acetone

  • Dichloromethane (DCM) or ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, condenser, and other standard glassware

  • Thin-layer chromatography (TLC) supplies

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Solvent Addition: Dissolve the phenol in a suitable anhydrous solvent such as DMF or acetone.

  • Base Addition: Add a base to deprotonate the phenol. Anhydrous potassium carbonate (1.5-2.0 eq) is a common and safe choice. For less reactive alkyl halides, a stronger base like sodium hydride (1.1 eq, handled with extreme care) may be necessary.

  • Alkylation: To the resulting phenoxide solution, add the desired alkyl halide (1.0-1.2 eq) dropwise at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to an appropriate temperature (typically 50-80 °C) and monitor the progress by TLC.

  • Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extraction: Extract the aqueous layer with an organic solvent like DCM or ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired ether.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvents and reagents is crucial as the presence of water would protonate the highly reactive phenoxide intermediate, halting the reaction.

  • Choice of Base: Potassium carbonate is a milder base suitable for many reactions. Sodium hydride is a much stronger, non-nucleophilic base that ensures complete deprotonation, which can be necessary for less reactive alkylating agents.

  • Solvent Selection: DMF is a polar aprotic solvent that effectively solvates the cation of the phenoxide salt, enhancing the nucleophilicity of the phenoxide oxygen. Acetone is a less polar alternative that can also be effective.

  • Monitoring by TLC: TLC provides a simple and rapid method to track the consumption of the starting materials and the formation of the product, allowing for optimal reaction timing.

Workflow for Williamson Ether Synthesis

Williamson_Ether_Synthesis phenol This compound phenoxide 4-Fluoro-2,6-dimethylphenoxide phenol->phenoxide Deprotonation base Base (e.g., K₂CO₃, NaH) base->phenoxide product Aryloxy Ether Product phenoxide->product SN2 Attack alkyl_halide Alkyl Halide (R-X) alkyl_halide->product workup Aqueous Work-up & Purification product->workup Isolation

Caption: A schematic overview of the Williamson ether synthesis.

Ullmann Condensation: A Powerful Tool for Aryl Ether Formation

For the synthesis of diaryl ethers, where an SN2 reaction is not feasible, the Ullmann condensation offers a powerful alternative.[5] This copper-catalyzed reaction couples an aryl halide with an alcohol or phenol. Modern iterations of this reaction often employ ligands to facilitate the coupling under milder conditions.

Experimental Protocol: General Procedure for Ullmann Condensation

Objective: To synthesize a diaryl ether derivative from this compound.

Materials:

  • This compound

  • Aryl halide (preferably an iodide or bromide)

  • Copper(I) iodide (CuI) or other copper catalyst

  • A suitable ligand (e.g., 1,10-phenanthroline, L-proline)

  • A base (e.g., potassium phosphate, cesium carbonate)

  • A high-boiling point solvent (e.g., DMF, dimethyl sulfoxide (DMSO), or toluene)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0-1.5 eq), the aryl halide (1.0 eq), the copper catalyst (e.g., CuI, 5-10 mol%), the ligand (10-20 mol%), and the base (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Heat the mixture to the appropriate temperature (often 100-150 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress using TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite to remove the copper salts.

  • Extraction and Washing: Wash the filtrate with aqueous ammonia (to remove residual copper) and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography.

Rationale for Key Steps:

  • Copper Catalyst: Copper is essential for facilitating the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Ligand: The ligand stabilizes the copper catalyst, increases its solubility, and accelerates the rate-limiting steps of the reaction, allowing for lower reaction temperatures and broader substrate scope.

  • Base: The base is required to deprotonate the phenol and to neutralize the hydrogen halide formed during the reaction.

  • High-Boiling Point Solvents: Traditional Ullmann reactions require high temperatures to proceed, necessitating the use of solvents with high boiling points.

Catalytic Cycle of Ullmann Condensation

Ullmann_Condensation Cu_I Cu(I) Catalyst Cu_phenoxide Cu(I)-Phenoxide Cu_I->Cu_phenoxide + Ar-O⁻ Ox_add Oxidative Addition Intermediate Cu(III) species Cu_phenoxide->Ox_add + Ar'-X Ox_add->Cu_I Product Diaryl Ether Product Ox_add->Product Reductive Elimination Aryl_halide Ar'-X Aryl_halide->Ox_add Phenol Ar-OH Phenol->Cu_phenoxide Base Base Base->Phenol

Caption: A simplified representation of the Ullmann condensation catalytic cycle.

Data Presentation: Physicochemical Properties

PropertyValueSource
IUPAC Name This compoundPubChem
Molecular Formula C₈H₉FOPubChem
Molecular Weight 140.15 g/mol PubChem
CAS Number 2338-56-9PubChem
Appearance White to off-white crystalline powderSupplier Data
Melting Point 76-78 °CSupplier Data
Boiling Point 195-196 °CSupplier Data

Concluding Remarks for the Modern Agrochemical Researcher

This compound represents a valuable, yet perhaps underutilized, building block in the agrochemical synthetic chemist's toolbox. Its unique electronic and steric properties offer the potential for creating novel bioactive molecules with enhanced metabolic stability and target affinity. The synthetic protocols detailed herein for Williamson ether synthesis and Ullmann condensation provide a solid foundation for the exploration of its derivatives. By understanding the principles behind these reactions and the strategic advantages of this particular fluorinated phenol, researchers can unlock new avenues in the development of next-generation herbicides, fungicides, and insecticides. The path from a promising building block to a commercial agrochemical is long and challenging, but it begins with the creative and informed application of fundamental synthetic chemistry.

References

Application Notes & Protocols: Synthesis of Sterically Hindered Fluorinated Porphyrin Analogues Utilizing a 4-Fluoro-2,6-dimethylphenol-Derived Precursor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Sterically Hindered and Fluorinated Porphyrins

Porphyrins and their analogues are a cornerstone of chemical and biomedical research, owing to their unique photophysical and catalytic properties.[1][2] The introduction of specific functional groups onto the porphyrin periphery allows for the fine-tuning of these properties. Steric hindrance, introduced by bulky substituents at the meso-positions, is a critical design element. It can prevent aggregation, protect the metal center in metalloporphyrins, and create specific binding pockets, mimicking the active sites of hemoproteins.[3][4]

Furthermore, the incorporation of fluorine atoms into the porphyrin structure imparts several advantageous characteristics. Fluorine's high electronegativity can significantly alter the electronic properties of the macrocycle, increasing its oxidative stability and rendering the central metal ion more Lewis-acidic.[5] These features are highly desirable in fields such as catalysis, photodynamic therapy (PDT), and bio-imaging.[5][6]

This guide provides a detailed examination of the synthesis of 5,10,15,20-tetrakis-(4-fluoro-2,6-dimethylphenyl)porphyrin, a valuable analogue that combines both steric hindrance and fluorination. While the topic specifies 4-fluoro-2,6-dimethylphenol, established synthetic routes for the porphyrin macrocycle, such as the Lindsey synthesis, rely on the condensation of pyrrole with an aldehyde.[7][8] Therefore, this protocol will focus on the use of the corresponding aldehyde, 4-fluoro-2,6-dimethylbenzaldehyde , which is readily synthesized from the parent phenol. This approach places the specified starting material in its correct and validated role as a precursor for the key reactant.

Part 1: Precursor Synthesis - From Phenol to Aldehyde

The critical first step is the conversion of this compound to 4-fluoro-2,6-dimethylbenzaldehyde. This transformation is essential as the aldehyde functionality is required for the subsequent condensation with pyrrole to form the porphyrin macrocycle. Several standard organic synthesis methods can achieve this, such as the Duff reaction or through formylation of a corresponding organometallic intermediate. For the purpose of this guide, we will assume the availability of the aldehyde precursor.

Part 2: Porphyrin Synthesis via the Lindsey Condensation

The Lindsey synthesis is a widely adopted method for preparing meso-substituted porphyrins, particularly those with sterically hindered groups.[7][8][9] It offers mild reaction conditions and generally provides higher yields compared to older methods like the Adler-Longo synthesis.[7] The synthesis proceeds in two distinct stages within a single flask: (1) an acid-catalyzed condensation of the aldehyde and pyrrole to form a porphyrinogen intermediate, followed by (2) in-situ oxidation to the aromatic porphyrin.[5][9]

Causality Behind Experimental Choices:
  • High Dilution: The reaction is performed under high dilution (typically in the millimolar range) to favor the intramolecular cyclization that forms the porphyrin macrocycle over intermolecular polymerization, which leads to unwanted linear oligomers.[8]

  • Acid Catalyst: A Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂) or a Brønsted acid like trifluoroacetic acid (TFA), is used to catalyze the electrophilic substitution reaction between the protonated aldehyde and the pyrrole ring.[5][8]

  • Inert Atmosphere: The initial condensation is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent premature oxidation of the pyrrole and the porphyrinogen intermediate.

  • Oxidizing Agent: A mild oxidant, typically 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or p-chloranil, is added in the second step to efficiently convert the colorless porphyrinogen to the intensely colored, aromatic porphyrin macrocycle.[9][10] This two-step approach allows for the optimization of both the condensation and oxidation steps independently.[9]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Pyrrole Pyrrole Condensation Condensation under N₂ (High Dilution, Room Temp) Pyrrole->Condensation Aldehyde 4-fluoro-2,6-dimethylbenzaldehyde Aldehyde->Condensation Solvent Dry CH₂Cl₂ Solvent->Condensation Catalyst BF₃·OEt₂ or TFA Catalyst->Condensation Porphyrinogen Porphyrinogen Intermediate (Colorless) Condensation->Porphyrinogen Formation Oxidation Oxidation with DDQ Porphyrinogen->Oxidation Addition of Oxidant Crude_Porphyrin Crude Porphyrin Solution (Deep Purple) Oxidation->Crude_Porphyrin Filter Neutralize & Filter (e.g., Alumina Plug) Crude_Porphyrin->Filter Chromatography Silica Gel Chromatography Filter->Chromatography Final_Product Pure 5,10,15,20-tetrakis- (4-fluoro-2,6-dimethylphenyl)porphyrin Chromatography->Final_Product

Caption: Workflow for the Lindsey synthesis of the target porphyrin.

Detailed Synthesis Protocol

Materials:

  • Pyrrole (freshly distilled)

  • 4-fluoro-2,6-dimethylbenzaldehyde

  • Dichloromethane (CH₂Cl₂, dry, distilled from CaH₂)

  • Trifluoroacetic acid (TFA) or Boron trifluoride etherate (BF₃·OEt₂)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Triethylamine (TEA)

  • Silica gel (for chromatography)

  • Alumina (neutral, for filtration)

  • Standard laboratory glassware, inert atmosphere setup (N₂ or Ar)

Procedure:

  • Reaction Setup: To a three-neck round-bottom flask (e.g., 2 L) equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add dry dichloromethane (1 L). Degas the solvent by bubbling with N₂ for 20 minutes.

  • Reagent Addition: In separate containers, prepare a solution of 4-fluoro-2,6-dimethylbenzaldehyde (10 mmol) in 50 mL of dry CH₂Cl₂ and a solution of freshly distilled pyrrole (10 mmol) in 50 mL of dry CH₂Cl₂. Add both solutions simultaneously to the reaction flask under vigorous stirring.

  • Catalysis (Condensation): Add the acid catalyst to the stirred solution. Use either TFA (e.g., 0.1 eq) or BF₃·OEt₂ (e.g., 0.1 eq). The reaction mixture should be protected from light and stirred at room temperature under a positive N₂ pressure for 1-2 hours. The progress can be monitored by the consumption of the aldehyde (via TLC). The solution will remain largely colorless or turn a pale yellow.

  • Oxidation: Once the condensation is deemed complete, add a solution of DDQ (7.5 mmol) in 20 mL of dry CH₂Cl₂. The reaction mixture will immediately turn a dark green-black and then transition to a deep purple over 1-2 hours of continued stirring at room temperature.

  • Quenching and Filtration: Quench the reaction by adding a few drops of triethylamine to neutralize the acid catalyst. Pass the entire reaction mixture through a short plug of neutral alumina to remove baseline impurities and the reduced quinone byproduct. Wash the plug with additional CH₂Cl₂ until the eluate is colorless.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting dark solid by silica gel column chromatography, typically using a hexane/dichloromethane or toluene eluent system. The main purple band corresponds to the desired porphyrin.

  • Characterization: Collect the fractions containing the pure product, combine, and evaporate the solvent. Dry the resulting crystalline solid under vacuum. Characterize the final product by ¹H NMR, UV-Vis spectroscopy, and mass spectrometry. A successful synthesis of 5,10,15,20-tetrakis(4-fluoro-2,6-dimethylphenyl)porphyrin (2H-TFP) has been reported.[11]

Part 3: Data Presentation and Characterization

The synthesized porphyrin (2H-TFP) and its metallated derivatives exhibit distinct spectroscopic and electrochemical properties.

Table 1: Representative Spectroscopic and Electrochemical Data

CompoundSoret Band (λₘₐₓ, nm)Q-Bands (λₘₐₓ, nm)First Oxidation (E₁/₂, V vs Fc/Fc⁺)First Reduction (E₁/₂, V vs Fc/Fc⁺)Reference
2H-TFP ~418~514, 548, 590, 646Data not specifiedData not specified[11]
Zn(II)TFP ~420~549, 588Data not specifiedData not specified[11]
Cu(II)TFP ~416~540Data not specifiedData not specified[11]
Ni(II)TFP ~414~527Data not specifiedData not specified[11]

Note: Exact values may vary slightly based on solvent and experimental conditions.

Part 4: Applications in Research and Drug Development

The unique structural features of 5,10,15,20-tetrakis-(4-fluoro-2,6-dimethylphenyl)porphyrin and its metal complexes make them valuable platforms for a range of applications.

Logical Relationship Diagram: From Precursor to Application

G cluster_apps Potential Applications Precursor This compound Aldehyde 4-Fluoro-2,6-dimethylbenzaldehyde Precursor->Aldehyde Oxidation Synthesis Lindsey Condensation with Pyrrole Aldehyde->Synthesis Porphyrin Sterically Hindered Fluorinated Porphyrin (TFP) Synthesis->Porphyrin PDT Photodynamic Therapy (Photosensitizers) Porphyrin->PDT Generates Singlet Oxygen Catalysis Biomimetic Catalysis (e.g., Oxidation) Porphyrin->Catalysis Stable Metal Complexes Imaging Medical Imaging (e.g., MRI, PET) Porphyrin->Imaging Chelates Paramagnetic Metals DrugDelivery Drug Delivery Vehicles Porphyrin->DrugDelivery Functionalizable Periphery

Caption: Relationship between precursor, synthesis, and applications.

  • Photodynamic Therapy (PDT): Fluorinated porphyrins are excellent candidates for PDT.[6] Their photostability and high quantum yield of singlet oxygen—a cytotoxic species that kills cancer cells upon light activation—make them potent photosensitizers.[6] The steric bulk can prevent aggregation, which would otherwise quench the excited state and reduce PDT efficacy.

  • Biomimetic Catalysis: Metalloporphyrins are widely used to model the catalytic activity of enzymes like cytochrome P450. The sterically hindered environment around the metal center in TFP complexes can enforce substrate selectivity, while the electron-withdrawing fluorine atoms can enhance the catalytic activity for oxidation reactions.[11]

  • Drug Delivery and Imaging: Porphyrins are being investigated as drug delivery platforms and as contrast agents for medical imaging.[12][13] The TFP scaffold can be further functionalized to attach therapeutic agents or chelating moieties for imaging probes (e.g., for MRI or PET).[12]

Alternative Role: Phenols in Porphyrin Functionalization

While not used in the primary synthesis of the macrocycle, phenols can be employed in the post-synthetic modification of certain porphyrins. Specifically, in highly activated systems like 5,10,15,20-tetrakis(pentafluorophenyl)porphyrin, a phenol can act as a nucleophile, displacing the para-fluorine atom via a nucleophilic aromatic substitution (SₙAr) reaction.[12][14] This provides a direct route to introduce phenoxy moieties onto the porphyrin periphery, offering an alternative strategy for tuning the molecule's properties.

References

Application Notes and Protocols for 4-Fluoro-2,6-dimethylphenol in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Incorporation of Fluorine in High-Performance Polymers

In the pursuit of advanced materials with superior performance characteristics, the strategic incorporation of fluorine atoms into polymer backbones has emerged as a powerful tool. The unique properties of the carbon-fluorine (C-F) bond—its high bond energy, low polarizability, and the large van der Waals radius of fluorine—impart a remarkable suite of attributes to the resulting materials. These often include enhanced thermal stability, chemical inertness, low dielectric constants, and reduced moisture absorption. This guide focuses on a key building block in this domain: 4-Fluoro-2,6-dimethylphenol. Its structure, featuring a reactive hydroxyl group for polymerization and strategically placed methyl and fluoro substituents, makes it an exemplary candidate for the synthesis of a new generation of high-performance poly(phenylene oxide)s (PPOs).

This document serves as a comprehensive technical guide for researchers, materials scientists, and professionals in drug development. It provides not just procedural steps but also the underlying scientific rationale for the utilization of this compound as a monomer. The protocols herein are designed to be self-validating, with an emphasis on the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the material's potential.

Core Concepts: The Promise of Poly(4-fluoro-2,6-dimethyl-1,4-phenylene oxide)

Poly(2,6-dimethyl-1,4-phenylene oxide) (PPO), derived from the oxidative polymerization of 2,6-dimethylphenol, is a well-established engineering thermoplastic known for its high glass transition temperature (Tg), good dimensional stability, and excellent electrical insulating properties.[1] The introduction of a fluorine atom at the 4-position of the phenolic ring is anticipated to further enhance these properties, leading to a material with:

  • Lower Dielectric Constant and Dissipation Factor: The low polarizability of the C-F bond is expected to reduce the dielectric constant and dissipation factor of the polymer.[2] This makes it a highly attractive candidate for applications in high-frequency electronics, such as in the fabrication of printed circuit boards (PCBs) and for insulating materials in the telecommunications industry where low signal loss is critical.

  • Enhanced Thermal Stability: The high energy of the C-F bond contributes to the overall thermal stability of the polymer, potentially increasing its decomposition temperature and service life at elevated temperatures.

  • Increased Hydrophobicity and Reduced Moisture Uptake: Fluorinated polymers are notoriously hydrophobic. This property is anticipated to translate into lower moisture absorption in the resulting PPO, which is crucial for maintaining stable dielectric properties in varying humidity environments.[2]

  • Improved Solubility and Processability: The presence of the fluorine substituent can, in some cases, improve the solubility of the polymer in organic solvents, potentially easing processing and fabrication.

Synthesis of Poly(4-fluoro-2,6-dimethyl-1,4-phenylene oxide): A Projected Protocol Based on Oxidative Coupling Polymerization

Underlying Principle: The Mechanism of Oxidative Coupling

The polymerization proceeds via a copper-catalyzed oxidative coupling reaction. The mechanism, while complex and subject to ongoing research, is generally understood to involve the formation of a phenoxy radical intermediate, which then couples to form the polymer chain. A simplified representation of this process is illustrated below.

G Monomer This compound Radical Phenoxy Radical Intermediate Monomer->Radical Oxidation Catalyst Cu(I)-Amine Complex Catalyst->Radical Oxygen O₂ (Oxidant) Oxygen->Radical Polymer Poly(4-fluoro-2,6-dimethyl- 1,4-phenylene oxide) Radical->Polymer C-O Coupling (Polymerization) DPQ Diphenoquinone (Side Product) Radical->DPQ C-C Coupling (Side Reaction)

Figure 1: Simplified schematic of the oxidative coupling polymerization of this compound.

Experimental Protocol: Synthesis of Poly(4-fluoro-2,6-dimethyl-1,4-phenylene oxide)

Disclaimer: This is a projected protocol and will require optimization of reaction parameters such as temperature, reaction time, and catalyst loading.

Materials:

  • This compound (Monomer)

  • Copper(I) bromide (CuBr) (Catalyst)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA) or another suitable amine ligand

  • Toluene (Solvent)

  • Methanol (Non-solvent for precipitation)

  • Oxygen (Oxidant)

  • EDTA solution (for catalyst removal)

  • Oxalic acid solution (for catalyst removal)

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Gas inlet tube

  • Thermometer or thermocouple

  • Heating mantle or oil bath

Procedure:

  • Reactor Setup: Assemble a clean, dry three-neck flask with a magnetic stir bar, a condenser, a gas inlet tube, and a thermometer. The setup should be purged with an inert gas (e.g., nitrogen or argon) to remove air and moisture.

  • Reagent Addition: To the flask, add this compound, CuBr, and the amine ligand. Add toluene as the solvent. The molar ratio of monomer to catalyst is a critical parameter to optimize, with typical ranges being from 100:1 to 500:1. The amine ligand is usually used in excess relative to the copper catalyst.

  • Reaction Initiation: While stirring the mixture, begin to bubble oxygen through the solution via the gas inlet tube at a controlled rate. Heat the reaction mixture to the desired temperature (typically between 25°C and 60°C).

  • Polymerization: Continue the reaction under a constant oxygen flow for several hours (e.g., 2-24 hours). The progress of the polymerization can be monitored by observing the increase in the viscosity of the reaction mixture.

  • Reaction Quenching and Catalyst Removal: Once the desired molecular weight is achieved (or after a predetermined reaction time), stop the oxygen flow and cool the reaction mixture. Add an aqueous solution of a chelating agent like EDTA to complex with the copper catalyst. The mixture is typically stirred and heated to facilitate the extraction of the copper complex into the aqueous phase.

  • Purification: Separate the organic layer and wash it with an oxalic acid solution to remove any remaining catalyst.

  • Polymer Precipitation: Slowly pour the viscous polymer solution into a large excess of a non-solvent, such as methanol, while stirring vigorously. This will cause the polymer to precipitate out of the solution.

  • Isolation and Drying: Collect the precipitated polymer by filtration, wash it with fresh methanol to remove any unreacted monomer and oligomers, and dry the polymer in a vacuum oven at an elevated temperature (e.g., 80-100°C) until a constant weight is achieved.

G cluster_prep Reaction Setup cluster_reaction Polymerization cluster_workup Work-up and Isolation A Assemble and purge reactor B Add monomer, catalyst, ligand, and solvent A->B C Introduce O₂ and heat B->C D Monitor viscosity C->D E Quench and remove catalyst with EDTA/Oxalic Acid D->E F Precipitate polymer in methanol E->F G Filter, wash, and dry the polymer F->G

Figure 2: Workflow for the synthesis of poly(4-fluoro-2,6-dimethyl-1,4-phenylene oxide).

Characterization of Poly(4-fluoro-2,6-dimethyl-1,4-phenylene oxide)

A thorough characterization of the synthesized polymer is essential to confirm its structure, determine its molecular weight, and evaluate its thermal and physical properties.

Technique Purpose Expected Observations
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) To confirm the chemical structure of the polymer and determine the extent of polymerization.In ¹H NMR, the disappearance of the phenolic proton signal and the appearance of characteristic signals for the polymer backbone. In ¹⁹F NMR, a single resonance confirming the presence and chemical environment of the fluorine atom.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the functional groups present in the polymer.Disappearance of the broad O-H stretching band of the phenol monomer and the appearance of a strong C-O-C stretching band of the ether linkage in the polymer.
Gel Permeation Chromatography (GPC) To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.A chromatogram showing the molecular weight distribution of the polymer sample.
Differential Scanning Calorimetry (DSC) To determine the glass transition temperature (Tg) of the amorphous polymer.A step-change in the heat flow corresponding to the glass transition. The Tg is expected to be high, likely above 200°C.
Thermogravimetric Analysis (TGA) To evaluate the thermal stability of the polymer by measuring its weight loss as a function of temperature.A TGA curve showing the onset of decomposition at a high temperature, indicating good thermal stability.

Potential Applications in Materials Science

The unique combination of properties anticipated for poly(4-fluoro-2,6-dimethyl-1,4-phenylene oxide) makes it a promising candidate for a range of advanced applications:

  • High-Frequency Electronics: As a low-dielectric material, it can be used in the fabrication of high-speed circuit boards, semiconductor packaging, and as an insulating layer in microelectronics to minimize signal loss and crosstalk.

  • Aerospace and Automotive Components: Its high thermal stability and chemical resistance make it suitable for components that are exposed to harsh environments and elevated temperatures.

  • Membranes for Gas Separation: The introduction of fluorine can modify the free volume of the polymer, potentially leading to membranes with enhanced permeability and selectivity for specific gases.

  • Advanced Coatings: Its hydrophobicity and chemical inertness suggest its use as a protective coating for surfaces requiring resistance to corrosion and environmental degradation.

Conclusion and Future Outlook

This compound represents a valuable and currently underutilized building block for the creation of advanced fluorinated polymers. The projected synthesis of poly(4-fluoro-2,6-dimethyl-1,4-phenylene oxide) via oxidative coupling polymerization offers a pathway to a new class of high-performance materials with a compelling combination of thermal, dielectric, and chemical resistance properties. Further experimental validation and optimization of the proposed protocol are warranted to fully unlock the potential of this promising monomer. The continued exploration of such fluorinated building blocks will undoubtedly pave the way for innovations in a wide array of technological fields.

References

Application Notes and Protocols: Synthesis of 4-Fluoro-2,6-dimethylphenol Derivatives for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorine in Drug Discovery

The introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a drug candidate's metabolic stability, lipophilicity, binding affinity, and pKa.[1] This strategic incorporation of fluorine has led to the development of numerous successful drugs across various therapeutic areas.

Among the vast landscape of fluorinated scaffolds, 4-fluoro-2,6-dimethylphenol and its derivatives represent a particularly valuable class of compounds for biological screening. The phenolic hydroxyl group provides a versatile handle for derivatization, allowing for the exploration of a wide range of chemical space through the synthesis of ethers, esters, and other analogues. The flanking methyl groups provide steric hindrance that can influence binding selectivity and reduce metabolic susceptibility. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, purification, and derivatization of this compound for the generation of compound libraries for biological screening.

Synthetic Pathways to this compound

There are two primary synthetic routes to the core scaffold, this compound: the classical Balz-Schiemann reaction followed by hydrolysis, and the direct electrophilic fluorination of 2,6-dimethylphenol. The choice of route will depend on the availability of starting materials, scale of the reaction, and safety considerations.

Route 1: The Balz-Schiemann Reaction and Subsequent Hydrolysis

The Balz-Schiemann reaction is a robust and well-established method for the introduction of fluorine onto an aromatic ring.[2] It involves the diazotization of an aromatic amine, in this case, 2,6-dimethylaniline, followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt to yield the corresponding aryl fluoride. The aryl fluoride is then hydrolyzed to the desired phenol.

Balz-Schiemann_Workflow Start 2,6-Dimethylaniline Diazotization Diazotization (NaNO₂, HBF₄) Start->Diazotization Intermediate 2,6-Dimethylbenzenediazonium tetrafluoroborate Diazotization->Intermediate Decomposition Thermal Decomposition Intermediate->Decomposition ArylFluoride 4-Fluoro-2,6-dimethylaniline Decomposition->ArylFluoride Hydrolysis Acid-Catalyzed Hydrolysis ArylFluoride->Hydrolysis Product This compound Hydrolysis->Product

Caption: Workflow for the synthesis of this compound via the Balz-Schiemann reaction.

This protocol is adapted from general procedures for the Balz-Schiemann reaction and should be performed by trained personnel in a well-ventilated fume hood.[3][4]

Materials:

  • 2,6-Dimethylaniline

  • Fluoroboric acid (HBF₄, 48% in water)

  • Sodium nitrite (NaNO₂)

  • Diethyl ether

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • Diazotization:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2,6-dimethylaniline (1.0 eq).

    • Cool the flask in an ice-salt bath to 0-5 °C.

    • Slowly add fluoroboric acid (48% in water, 3.0 eq) dropwise while maintaining the temperature below 10 °C.

    • In a separate beaker, prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water.

    • Add the sodium nitrite solution dropwise to the reaction mixture, ensuring the temperature does not exceed 5 °C. A precipitate of the diazonium salt should form.

    • Stir the resulting slurry for an additional 30 minutes at 0-5 °C.

  • Isolation of the Diazonium Salt:

    • Filter the cold slurry through a Büchner funnel.

    • Wash the filter cake with a small amount of ice-cold water, followed by cold diethyl ether.

    • Carefully transfer the solid diazonium salt to a watch glass and allow it to air-dry in a dark, well-ventilated area. Caution: Aryl diazonium salts can be explosive when dry and should be handled with extreme care.[3]

  • Thermal Decomposition:

    • In a flask equipped with a condenser, gently heat the dry diazonium salt in small portions. The decomposition will be evidenced by the evolution of nitrogen gas.

    • Once the decomposition is complete, allow the reaction mixture to cool to room temperature.

  • Work-up and Purification:

    • Extract the crude product with diethyl ether.

    • Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude 4-fluoro-2,6-dimethylaniline can be purified by vacuum distillation or column chromatography on silica gel.

This protocol is a general method for the hydrolysis of an aromatic amine to a phenol.[5][6]

Materials:

  • 4-Fluoro-2,6-dimethylaniline

  • Sulfuric acid (H₂SO₄)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve 4-fluoro-2,6-dimethylaniline (1.0 eq) in a solution of sulfuric acid (e.g., 30-50% in water).

    • Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and carefully pour it over crushed ice.

    • Neutralize the acidic solution with a concentrated solution of sodium hydroxide until the pH is basic.

    • Extract the aqueous layer with diethyl ether.

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude this compound can be purified by column chromatography on silica gel or by recrystallization.

Route 2: Direct Electrophilic Fluorination

Direct electrophilic fluorination of 2,6-dimethylphenol offers a more convergent approach, avoiding the need to handle potentially hazardous diazonium salts.[7] Reagents such as Selectfluor® (F-TEDA-BF₄) are commonly used for this transformation.

Electrophilic_Fluorination_Workflow Start 2,6-Dimethylphenol Fluorination Electrophilic Fluorination (e.g., Selectfluor®) Start->Fluorination Product This compound Fluorination->Product

Caption: Workflow for the direct electrophilic fluorination of 2,6-dimethylphenol.

This is a general protocol and may require optimization for the specific substrate.

Materials:

  • 2,6-Dimethylphenol

  • Selectfluor®

  • Acetonitrile (CH₃CN)

  • Water

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve 2,6-dimethylphenol (1.0 eq) in acetonitrile.

    • Add Selectfluor® (1.1 eq) to the solution in one portion.

    • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction time can vary from a few hours to overnight.

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction by adding water.

    • Extract the aqueous mixture with diethyl ether.

    • Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Purification and Characterization

Regardless of the synthetic route, the final product must be rigorously purified and characterized to ensure its suitability for biological screening.

Purification Techniques:

  • Column Chromatography: Silica gel is the most common stationary phase, with a mobile phase typically consisting of a mixture of hexane and ethyl acetate.

  • Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system can be an effective purification method.

Characterization Techniques:

TechniqueExpected Observations for this compound
¹H NMR Aromatic protons will appear as a doublet due to coupling with the fluorine atom. The methyl protons will appear as a singlet. The phenolic proton will be a broad singlet.
¹³C NMR The carbon atom attached to the fluorine will show a large one-bond carbon-fluorine coupling constant (¹JCF).
¹⁹F NMR A singlet will be observed in the typical chemical shift range for an aryl fluoride.
Mass Spec. The molecular ion peak corresponding to the mass of C₈H₉FO will be observed.
Melting Point A sharp melting point indicates high purity.

Derivatization of this compound for Biological Screening

The phenolic hydroxyl group of this compound is a prime site for derivatization to generate a library of compounds for biological screening. Common derivatization strategies include the synthesis of ethers and esters.[8][9]

Synthesis of Ether Derivatives

The Williamson ether synthesis is a classical and reliable method for preparing ethers from phenols.[8]

Materials:

  • This compound

  • Sodium hydride (NaH) or potassium carbonate (K₂CO₃)

  • An appropriate alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Anhydrous dimethylformamide (DMF) or acetone

  • Diethyl ether

  • Water

Procedure:

  • Deprotonation:

    • In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in the chosen anhydrous solvent.

    • Add the base (e.g., NaH, 1.1 eq) portion-wise at 0 °C.

    • Stir the mixture at room temperature for 30 minutes to an hour to ensure complete formation of the phenoxide.

  • Alkylation:

    • Add the alkyl halide (1.1 eq) to the reaction mixture.

    • Heat the reaction mixture if necessary and monitor by TLC.

  • Work-up and Purification:

    • Quench the reaction with water.

    • Extract the aqueous layer with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

    • Purify the crude ether by column chromatography.

Synthesis of Ester Derivatives

Esterification can be achieved through various methods, including reaction with an acid chloride or anhydride in the presence of a base, or through a Fischer esterification with a carboxylic acid under acidic conditions.[9]

Materials:

  • This compound

  • An appropriate acid chloride (e.g., acetyl chloride, benzoyl chloride)

  • Pyridine or triethylamine

  • Dichloromethane (DCM)

  • 1M HCl

  • Saturated sodium bicarbonate solution

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve this compound (1.0 eq) and the base (1.2 eq) in DCM.

    • Cool the mixture to 0 °C.

    • Add the acid chloride (1.1 eq) dropwise.

  • Reaction and Work-up:

    • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

    • Wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purification:

    • Purify the crude ester by column chromatography or recrystallization.

Safety Precautions

  • Fluorinating Agents: Electrophilic fluorinating agents like Selectfluor® are strong oxidizers and should be handled with care. Avoid contact with skin and eyes.[7]

  • Diazonium Salts: Aryl diazonium salts are potentially explosive, especially when dry, and should be handled in small quantities with appropriate shielding.[3]

  • Solvents and Reagents: Always consult the Safety Data Sheet (SDS) for all chemicals used and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • All reactions should be performed in a well-ventilated fume hood.

Conclusion

The synthesis of this compound and its derivatives provides a valuable platform for the discovery of new bioactive compounds. By following the protocols and considering the safety precautions outlined in this application note, researchers can efficiently generate diverse libraries of fluorinated phenols for biological screening, thereby accelerating the drug discovery process. The strategic derivatization of the phenolic hydroxyl group allows for the fine-tuning of physicochemical properties, leading to compounds with improved potency, selectivity, and pharmacokinetic profiles.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Fluoro-2,6-dimethylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Fluoro-2,6-dimethylphenol. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, purification, and analysis of this important chemical intermediate.

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Low Yield of this compound in Electrophilic Fluorination

Question: I am attempting to synthesize this compound by direct fluorination of 2,6-dimethylphenol using an electrophilic fluorinating agent (e.g., Selectfluor™), but my yields are consistently low. What are the potential causes and how can I improve the yield?

Answer:

Low yields in the electrophilic fluorination of phenols are a common issue and can often be attributed to several factors. The electron-rich nature of the phenol ring makes it highly susceptible to oxidation and side reactions.

Potential Causes and Solutions:

  • Substrate Quality: The purity of the starting material, 2,6-dimethylphenol, is crucial. Phenols have a tendency to polymerize or oxidize upon storage. The presence of these impurities can consume the fluorinating agent and lead to a complex reaction mixture.

    • Solution: Ensure the 2,6-dimethylphenol is of high purity. If necessary, purify it by distillation or recrystallization before use.

  • Reaction Conditions:

    • Solvent: The choice of solvent can significantly impact the reaction outcome. The polarity of the solvent can influence the solubility of the reagents and the reaction rate.

    • Solution: Acetonitrile is a commonly used solvent for electrophilic fluorinations with reagents like Selectfluor™. Experiment with different aprotic solvents of varying polarity to find the optimal conditions for your specific setup.

    • Temperature: While some fluorinations of phenols with electron-releasing groups may require elevated temperatures, excessive heat can lead to degradation of the starting material and product.[1]

    • Solution: Start the reaction at a lower temperature (e.g., 0 °C or room temperature) and gradually increase it while monitoring the reaction progress by TLC or HPLC.

  • Reagent Stoichiometry: An incorrect ratio of the fluorinating agent to the substrate can result in incomplete conversion or the formation of byproducts.

    • Solution: Typically, a slight excess (1.1 to 1.5 equivalents) of the electrophilic fluorinating agent is used. A systematic optimization of the stoichiometry is recommended.

Issue 2: Presence of Isomeric Impurities in the Final Product

Question: My final product of this compound is contaminated with other fluorinated isomers. How can I minimize their formation and purify my target compound?

Answer:

The formation of regioisomers is a known challenge in the electrophilic fluorination of phenols due to the directing effects of the hydroxyl and methyl groups.[1]

Minimizing Isomer Formation:

  • Understanding the Reaction Mechanism: Electrophilic aromatic substitution on 2,6-dimethylphenol is directed to the ortho and para positions. Since the ortho positions are sterically hindered by the methyl groups, the para-fluorinated product is generally favored. However, some ortho-fluorination can still occur.

  • Choice of Fluorinating Agent: Different electrophilic fluorinating agents can exhibit varying degrees of regioselectivity.

    • Recommendation: While Selectfluor™ is widely used, exploring other N-F type reagents might offer improved selectivity in some cases.

Purification Strategies:

  • Fractional Distillation: If the boiling points of the isomers are sufficiently different, fractional distillation under reduced pressure can be an effective purification method.

  • Recrystallization: This is a common technique for purifying solid compounds. Finding a suitable solvent or solvent system where the solubility of the desired isomer and the impurities differ significantly is key.

  • Preparative High-Performance Liquid Chromatography (HPLC): For high-purity requirements, preparative HPLC using a reversed-phase C18 column can effectively separate isomeric impurities.

Issue 3: Incomplete Reaction or Stalling in the Balz-Schiemann Synthesis Route

Question: I am synthesizing this compound starting from 4-Amino-2,6-dimethylphenol via the Balz-Schiemann reaction. The reaction seems to be incomplete, and I am isolating a significant amount of starting material. What could be the problem?

Answer:

The Balz-Schiemann reaction involves two key steps: diazotization and thermal decomposition of the diazonium salt.[2][3] Issues can arise in either of these stages.

Troubleshooting Steps:

  • Diazotization Step:

    • Acid Concentration: The reaction is typically carried out in the presence of a strong acid like HBF₄.[4] Insufficient acidity can lead to incomplete diazotization.

    • Temperature Control: Diazotization reactions are exothermic and require strict temperature control, usually between 0 and 5 °C, to prevent the premature decomposition of the diazonium salt.

    • Nitrite Addition: The sodium nitrite solution should be added slowly and beneath the surface of the reaction mixture to ensure efficient reaction and minimize side reactions.

  • Decomposition of the Diazonium Tetrafluoroborate Salt:

    • Anhydrous Conditions: The isolated diazonium salt should be thoroughly dried, as the presence of water can lead to the formation of phenolic byproducts instead of the desired aryl fluoride.

    • Decomposition Temperature: The thermal decomposition requires a specific temperature range to proceed efficiently without causing unwanted side reactions. This temperature should be determined experimentally for the specific substrate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound synthesis?

A1: The common impurities largely depend on the synthetic route employed.

Synthetic RouteCommon Impurities
Electrophilic Fluorination of 2,6-dimethylphenol - Unreacted 2,6-dimethylphenol- Isomeric fluorinated phenols (e.g., 2-fluoro-3,5-dimethylphenol)- Di-fluorinated byproducts- Oxidation/polymerization products of the starting phenol
Balz-Schiemann Reaction of 4-Amino-2,6-dimethylphenol - Unreacted 4-Amino-2,6-dimethylphenol- Phenolic byproducts (from reaction with water)- Azo-coupled byproducts

Q2: Which analytical techniques are best suited for purity analysis of this compound?

A2: A combination of chromatographic techniques is generally recommended for comprehensive purity analysis.

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with a C18 column and UV detection is a powerful tool for quantifying the purity of this compound and separating it from its non-volatile impurities.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly effective for identifying and quantifying volatile impurities, including residual solvents and isomeric byproducts.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR can provide structural confirmation of the final product and help in the identification of impurities.[8]

Q3: What are the key safety precautions to consider during the synthesis of this compound?

A3: Both primary synthetic routes involve hazardous reagents and reaction conditions.

  • Electrophilic Fluorination:

    • Electrophilic fluorinating agents like Selectfluor™ are strong oxidizers and should be handled with care.

    • Fluorination reactions can be highly exothermic and should be conducted with appropriate temperature control and in a well-ventilated fume hood.

  • Balz-Schiemann Reaction:

    • Diazonium salts can be explosive when dry and should be handled with extreme caution.[4] It is often recommended to use them in solution without isolation.

    • Hydrofluoric acid (HF) or its sources like HBF₄ are highly corrosive and toxic. Appropriate personal protective equipment (PPE), including gloves and face shields, is mandatory.

Experimental Protocols

Protocol 1: HPLC Purity Analysis of this compound

This protocol provides a general method for the purity assessment of this compound using reversed-phase HPLC.

Instrumentation and Conditions:

ParameterRecommended Condition
HPLC System Standard analytical HPLC with UV/Vis Detector
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile:Water (gradient or isocratic, to be optimized)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 270 nm (or as determined by UV scan)
Injection Volume 10 µL

Procedure:

  • Standard Preparation: Prepare a stock solution of a this compound reference standard (e.g., 1 mg/mL) in the mobile phase or a suitable solvent like acetonitrile.

  • Sample Preparation: Prepare a solution of the synthesized this compound at the same concentration as the standard solution.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Calculation: Determine the purity of the sample by comparing the peak area of the main component to the total peak area of all components in the chromatogram.

Visualizations

Diagram 1: Potential Impurity Formation in Electrophilic Fluorination

cluster_start Starting Material cluster_reaction Electrophilic Fluorination cluster_products Products & Impurities 2,6-Dimethylphenol 2,6-Dimethylphenol Fluorinating_Agent Electrophilic Fluorinating Agent (e.g., Selectfluor™) Unreacted_SM Unreacted 2,6-Dimethylphenol 2,6-Dimethylphenol->Unreacted_SM Incomplete Reaction Target_Product This compound (Desired Product) Fluorinating_Agent->Target_Product Major Pathway Isomeric_Impurity Ortho-Fluorinated Isomer (Impurity) Fluorinating_Agent->Isomeric_Impurity Side Reaction Over-fluorination Di-fluorinated Product (Impurity) Fluorinating_Agent->Over-fluorination Side Reaction

Caption: Impurity pathways in electrophilic fluorination.

Diagram 2: Workflow for Troubleshooting Low Purity

Start Low Purity of This compound Identify_Impurities Identify Impurities (HPLC, GC-MS) Start->Identify_Impurities Route_Decision Impurity Profile Suggests... Identify_Impurities->Route_Decision Incomplete_Reaction Incomplete Reaction Route_Decision->Incomplete_Reaction High Starting Material Side_Reactions Excessive Side Reactions Route_Decision->Side_Reactions High Byproducts Optimize_Stoichiometry Optimize Reagent Stoichiometry Incomplete_Reaction->Optimize_Stoichiometry Optimize_Time_Temp Optimize Reaction Time and Temperature Incomplete_Reaction->Optimize_Time_Temp Side_Reactions->Optimize_Time_Temp Check_SM_Purity Verify Starting Material Purity Side_Reactions->Check_SM_Purity Optimize_Solvent Optimize Solvent System Side_Reactions->Optimize_Solvent Purification Implement Enhanced Purification (e.g., Preparative HPLC) Optimize_Stoichiometry->Purification Optimize_Time_Temp->Purification Check_SM_Purity->Purification Optimize_Solvent->Purification

Caption: Troubleshooting workflow for low product purity.

References

Side reactions in the synthesis of 4-Fluoro-2,6-dimethylphenol and their prevention

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 4-Fluoro-2,6-dimethylphenol. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. We will delve into the causality of side reactions and provide field-proven troubleshooting strategies to optimize your experimental outcomes.

Introduction: The Challenge of Selective Fluorination

This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, most commonly achieved via electrophilic fluorination of 2,6-dimethylphenol, presents a significant challenge: controlling the reaction's selectivity to prevent the formation of undesired byproducts. The high reactivity of the phenol ring, coupled with the powerful nature of modern fluorinating agents, creates a landscape where multiple reaction pathways can compete.

This guide provides a structured approach to understanding, identifying, and mitigating these side reactions.

Section 1: Core Reaction Pathway - Electrophilic Fluorination

The direct fluorination of 2,6-dimethylphenol is an electrophilic aromatic substitution. Reagents such as Selectfluor® (F-TEDA-BF₄) are commonly employed as they provide an "electrophilic fluorine" equivalent (F⁺) that can react with the electron-rich phenol ring.[1] The two methyl groups sterically hinder the ortho positions, making the para position (C4) the most favorable site for substitution.

However, the mechanism of electrophilic fluorination is complex and still debated, with evidence supporting both Sₙ2 and single-electron transfer (SET) pathways depending on the substrate and conditions.[1][2] This mechanistic ambiguity contributes to the formation of various side products.

Diagram 1: Primary Reaction and Competing Side Reactions```dot

G cluster_main Main Reaction Pathway cluster_side Common Side Reactions start 2,6-Dimethylphenol reagent + Selectfluor® ortho 2-Fluoro-2,6-dimethylphenol (Isomeric Impurity) start->ortho Poor Regioselectivity dearom Fluorinated Cyclohexadienone (Dearomatization) start->dearom Dearomatization oxid Quinones / Degradation (Oxidation) start->oxid Oxidation product This compound (Desired Product) reagent->product Electrophilic Aromatic Substitution poly Di-fluorinated Products (Over-fluorination) product->poly Over-fluorination

Caption: A step-by-step workflow for diagnosing and resolving low-yield issues.

Section 4: Optimized Protocol & Parameter Summary

This protocol is a starting point designed to minimize common side reactions. Optimization may be required based on your specific lab conditions and reagent batches.

Experimental Protocol: Synthesis of this compound
  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2,6-dimethylphenol (1.0 eq).

  • Dissolution: Add anhydrous acetonitrile (MeCN) and stir until the solid is fully dissolved.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Preparation: In a separate flask, dissolve Selectfluor® (1.05 eq) in anhydrous MeCN.

  • Slow Addition: Add the Selectfluor® solution to the reaction mixture dropwise via a syringe or dropping funnel over a period of 1 hour. Crucially, maintain the internal temperature below 5 °C during the addition.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor its progress every 30 minutes using TLC (e.g., 9:1 Hexanes:EtOAc) or LC-MS.

  • Quenching: Once the starting material is largely consumed (typically 2-4 hours), quench the reaction by adding a saturated aqueous solution of sodium bisulfite (NaHSO₃).

  • Workup: Allow the mixture to warm to room temperature. Transfer it to a separatory funnel and dilute with diethyl ether or ethyl acetate. Wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the final product.

Table 1: Impact of Key Parameters on Side Reactions
ParameterRecommended SettingRationale for Preventing Side Reactions
Stoichiometry (Fluorinating Agent) 1.05 equivalentsPrevents over-fluorination and dearomatization. [2]
Temperature 0 °C (during addition)Reduces rates of oxidation and improves para-selectivity.
Rate of Addition Slow (over 1 hour)Maintains low reagent concentration, favoring mono-fluorination and suppressing side reactions.
Atmosphere Inert (N₂ or Ar)Prevents oxidation of the electron-rich phenol. [3]
Solvent Anhydrous AcetonitrileCommon solvent for this reaction; must be dry to prevent reagent decomposition.
Reaction Time Monitor closely (2-4h)Prevents product degradation and formation of di-fluorinated byproducts.

References

Technical Support Center: Purification of 4-Fluoro-2,6-dimethylphenol by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 4-Fluoro-2,6-dimethylphenol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshooting for the recrystallization of this compound. Our goal is to move beyond simple protocols and offer a deeper understanding of the principles at play, enabling you to optimize your purification process with confidence.

Core Principles of Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility. The ideal solvent will dissolve the target compound (this compound) sparingly or not at all at room temperature but will dissolve it completely at an elevated temperature.[1] Impurities should either be insoluble in the hot solvent or remain soluble as the solution cools.[1] This differential solubility allows for the selective crystallization of the desired product upon cooling, leaving impurities behind in the solution (mother liquor).[1]

Key Physical and Chemical Properties of this compound:

PropertyValueSource
Molecular Formula C₈H₉FO[2]
Molecular Weight 140.15 g/mol [2]
Melting Point 43 - 46 °C (109 - 115 °F)
Boiling Point 185 °C (365 °F)
Appearance White to off-white crystalline solid[3]

Safety Precautions: this compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation.[4] Always handle this compound in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5]

Troubleshooting and FAQ

This section addresses common issues encountered during the recrystallization of this compound, providing explanations and actionable solutions.

Q1: My this compound is not dissolving, even when I add a lot of hot solvent. What's wrong?

A1: This issue typically points to two possibilities: an inappropriate solvent or the presence of insoluble impurities.

  • Solvent Choice: The principle of "like dissolves like" is a good starting point for solvent selection.[6] Phenols, like this compound, have both polar (hydroxyl group) and non-polar (aromatic ring) characteristics. Based on the properties of the closely related 2,6-dimethylphenol, which has good solubility in solvents like ethanol, diethyl ether, and chloroform, these are excellent candidates to test.[7] If you are using a very non-polar solvent like hexane, it may not be sufficient to dissolve the compound even when hot.

  • Insoluble Impurities: Your starting material may contain impurities that are insoluble in your chosen solvent. If you observe that a portion of the material dissolves while some solid remains unchanged even with the addition of more hot solvent, you likely have insoluble impurities.[8]

    • Solution: Perform a hot filtration. Add a slight excess of hot solvent to ensure all your target compound is dissolved, then quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the solid impurities.[8][9] Proceed with cooling the filtrate to induce crystallization.

Q2: I've dissolved my compound, but no crystals are forming, even after cooling in an ice bath. What should I do?

A2: The failure of crystals to form is a common problem, often due to using too much solvent or the formation of a supersaturated solution.[10][11]

  • Excess Solvent: This is the most frequent cause.[11] If the concentration of your compound is below its saturation point at the cold temperature, it will simply remain in solution.[12]

    • Solution: Reduce the solvent volume. Gently heat the solution to evaporate some of the solvent. A rotary evaporator can also be used for this purpose.[11] Continue to remove solvent until the solution becomes slightly cloudy, then add a few drops of fresh solvent to redissolve the precipitate and attempt to cool again.

  • Supersaturation: Sometimes, a solution can hold more dissolved solute than it theoretically should at a given temperature.[11] Crystal growth requires a nucleation site to begin.[11]

    • Solution 1 (Scratching): Use a glass stirring rod to gently scratch the inside surface of the flask below the solvent level.[1][11] The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Solution 2 (Seeding): If you have a small crystal of pure this compound, add it to the cooled solution.[1][11] This "seed crystal" provides a template for other molecules to crystallize upon.

Q3: Instead of crystals, an oil has separated from my solution. How can I fix this?

A3: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals.[10] This is more common with low-melting-point compounds like this compound (m.p. 43-46 °C) and when the solution is highly concentrated.[10]

  • Solution 1 (Re-dissolve and Dilute): Reheat the solution until the oil completely redissolves. Add a small amount of additional hot solvent to dilute the solution slightly.[10][11] This lowers the saturation temperature, hopefully to a point below the compound's melting point.

  • Solution 2 (Slow Cooling): Allow the solution to cool much more slowly. Rapid cooling, such as plunging a hot flask directly into an ice bath, encourages oiling out. Let the flask cool to room temperature undisturbed on a benchtop, perhaps insulated with a beaker of warm water, before moving to an ice bath.[11]

  • Solution 3 (Solvent System Change): Consider using a different solvent or a mixed-solvent system. For instance, dissolving the compound in a "good" solvent (like ethanol) and then slowly adding a "poor" solvent (like water) until the solution becomes turbid can sometimes promote crystallization.[8]

Troubleshooting Flowchart:

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve in min. hot solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Crystals Form? cool->crystals_form oiling_out Oiling Out? crystals_form->oiling_out No filter_dry Filter & Dry Crystals crystals_form->filter_dry Yes ts2_excess_solvent Too much solvent. Evaporate some solvent. oiling_out->ts2_excess_solvent No (Clear Solution) ts3_reheat Reheat to dissolve oil. Add more solvent. Cool slowly. oiling_out->ts3_reheat Yes (Oil) end_success Pure Product filter_dry->end_success ts1_solvent Add more hot solvent ts1_insoluble Insoluble Impurities? Perform Hot Filtration ts2_excess_solvent->cool ts2_seed Induce Crystallization: 1. Scratch Flask 2. Add Seed Crystal ts2_excess_solvent->ts2_seed ts2_seed->cool ts3_reheat->cool

Caption: A flowchart for troubleshooting common recrystallization issues.

Experimental Protocol: Recrystallization of this compound

This protocol provides a general guideline. The optimal solvent and volumes should be determined through small-scale solubility tests.

Materials:

  • Crude this compound

  • Erlenmeyer flasks (2-3)

  • Hotplate

  • Water bath or heating mantle

  • Stemless or short-stem funnel

  • Fluted filter paper

  • Büchner funnel and filter flask

  • Vacuum source

  • Ice bath

  • Selected recrystallization solvent (e.g., ethanol/water mixture, toluene, or heptane)

  • Glass stirring rod

Procedure:

  • Solvent Selection: Perform small-scale solubility tests to find a suitable solvent or solvent pair. The ideal solvent should dissolve the compound when hot but not at room temperature. A common choice for phenols is a mixture of ethanol and water.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the flask gently on a hotplate or in a water bath.[1] Add more hot solvent in small portions until all the solid has just dissolved.[1][12] Avoid adding a large excess of solvent.[8]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Add a small excess of hot solvent to prevent premature crystallization in the funnel.[8] Use a pre-heated stemless funnel and fluted filter paper to filter the hot solution into a clean, pre-warmed Erlenmeyer flask.

  • Cooling and Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature, undisturbed.[6] Slow cooling promotes the formation of larger, purer crystals.[12] Once the flask has reached room temperature, place it in an ice bath for at least 15-20 minutes to maximize crystal yield.[9]

  • Crystal Collection: Set up a Büchner funnel with a filter paper that fits snugly and wet it with a small amount of the ice-cold recrystallization solvent.[9] Turn on the vacuum and pour the crystallized mixture into the funnel.

  • Washing: With the vacuum still on, wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.[6][12] Using cold solvent is critical to avoid redissolving your product.[12]

  • Drying: Leave the crystals in the funnel with the vacuum on to pull air through and partially dry them. Transfer the crystals to a watch glass and allow them to air dry completely. The purity of the final product can be assessed by its melting point.

References

Minimizing byproduct formation in the nitration of 4-Fluoro-2,6-dimethylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Nitration of 4-Fluoro-2,6-dimethylphenol

A Guide for Researchers and Development Professionals on Minimizing Byproduct Formation

The selective nitration of highly activated phenolic compounds like this compound is a critical transformation in the synthesis of various pharmaceutical intermediates and fine chemicals. However, the inherent reactivity of the phenol moiety presents significant challenges, frequently leading to the formation of undesirable byproducts through oxidation, polynitration, and other side reactions. This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you navigate these challenges and achieve high-yield, selective mono-nitration.

Troubleshooting Guide: Common Issues & Strategic Solutions

This section addresses specific experimental problems in a direct question-and-answer format, focusing on the causality behind the issue and providing actionable solutions.

Issue 1: My reaction mixture turns dark brown or black, and the final yield is low with significant tar formation.

Question: What is causing this intense color change, and how can I prevent it?

Answer: A dark coloration is a classic indicator of oxidative decomposition. The phenol ring is highly electron-rich and thus susceptible to oxidation by nitric acid, which is a potent oxidizing agent.[1][2] This side reaction is highly exothermic and can lead to a runaway reaction, forming quinone-like structures and polymeric tars, which severely reduces the yield of the desired nitrophenol.[1][3]

Strategic Solutions:

  • Aggressive Temperature Control: This is the most critical parameter. The rate of oxidation increases exponentially with temperature.

    • Maintain a strict reaction temperature between -5 °C and 5 °C using an ice-salt or a cryo-cool bath.

    • Ensure the nitrating agent is pre-cooled before addition and is added dropwise or in small portions to allow for effective heat dissipation.[2]

  • Use of Milder Nitrating Agents: The standard concentrated HNO₃/H₂SO₄ mixture is often too aggressive for activated phenols.[4] Consider alternatives that generate the nitronium ion (NO₂⁺) under less oxidative conditions.

    • Acetyl nitrate , prepared in situ from nitric acid and acetic anhydride, is an excellent, milder alternative.[5]

    • Metal nitrates , such as cerium(IV) ammonium nitrate (CAN), can offer high regioselectivity under very mild conditions.[6]

  • Inert Atmosphere: To prevent oxidation from atmospheric oxygen, especially during extended reaction times, conduct the experiment under an inert atmosphere of nitrogen or argon.[2]

Issue 2: My LC-MS/NMR analysis shows a significant peak corresponding to a dinitrated product.

Question: How can I improve the selectivity for mono-nitration and prevent the formation of 4-Fluoro-2,6-dimethyl-3,5-dinitrophenol?

Answer: The formation of dinitrated byproducts occurs because the initial mono-nitrated product is still an activated aromatic ring, capable of undergoing a second electrophilic substitution.[7] While the first nitro group is deactivating, the powerful activating effects of the hydroxyl and methyl groups can still drive the second reaction if conditions are not carefully controlled.

Strategic Solutions:

  • Strict Stoichiometric Control: This is paramount for preventing polynitration.

    • Use a slight molar excess of the nitrating agent, typically between 1.0 and 1.1 equivalents relative to the phenol substrate.[2][8] A large excess will invariably lead to polynitration.[2]

  • Low Reaction Temperature: As with oxidation, lower temperatures decrease the rate of the second nitration more significantly than the first, thereby enhancing selectivity for the mono-nitro product.[2]

  • Diligent Reaction Monitoring: Track the consumption of the starting material closely.

    • Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction's progress every 15-30 minutes.

    • Quench the reaction immediately upon the disappearance of the starting material to prevent the subsequent nitration of the desired product.[2]

Issue 3: I am unexpectedly forming 2,6-dimethyl-4-nitrophenol as a major byproduct.

Question: What is the mechanism for the loss of the fluorine atom, and how can it be suppressed?

Answer: This byproduct arises from an ipso-substitution, where the electrophile (NO₂⁺) attacks the carbon atom already bearing the fluorine substituent. The fluorine is then displaced. While fluorine is generally a poor leaving group in nucleophilic substitutions, ipso attack is a known pathway in electrophilic aromatic substitution, particularly at positions that are highly activated and can stabilize the intermediate carbocation (Wheland intermediate).

Strategic Solutions:

  • Modify the Acidity of the Medium: Highly acidic conditions (e.g., concentrated H₂SO₄) can promote the formation of the resonance-stabilized intermediate required for ipso attack. Using a nitrating system in a less acidic medium, such as acetyl nitrate in acetic anhydride or a buffered system, can disfavor this pathway.

  • Employ Sterically Hindered Nitrating Agents: While the nitronium ion itself is small, using a bulkier nitrating agent or a system where the electrophile is delivered via a larger complex may sterically disfavor attack at the already substituted C4 position.

  • Utilize Phase-Transfer Catalysis: Systems using dilute nitric acid with a phase-transfer catalyst can sometimes alter the reaction pathway and improve regioselectivity, potentially minimizing ipso attack.[9][10]

Frequently Asked Questions (FAQs)

Q1: What are the most effective nitrating systems for achieving high selectivity with this compound?

A1: For this highly activated and sensitive substrate, moving away from classical mixed acid nitration is recommended. The choice depends on balancing reactivity and selectivity.

Nitrating SystemAdvantagesDisadvantages
Dilute Nitric Acid Mild, reduces oxidation.[11]Can be slow; may require a catalyst.
Acetyl Nitrate Excellent for sensitive substrates; clean reactions.[5]Must be prepared in situ and handled with care.
**Metal Nitrates (e.g., CAN, Cu(NO₃)₂) **High regioselectivity, very mild conditions (room temp).[6][12]Can be more expensive; stoichiometry is critical.
Phase-Transfer Catalysis (PTC) Uses dilute HNO₃, mild conditions, can improve selectivity.[9][13]Requires optimization of catalyst and solvent system.

Q2: How can I effectively monitor the reaction to determine the optimal endpoint?

A2: Thin Layer Chromatography (TLC) is the most common and effective method.

  • Setup: Use a silica gel plate. A good mobile phase (eluent) would be a mixture of non-polar and polar solvents, such as 4:1 Hexane:Ethyl Acetate. Adjust the ratio as needed to get good separation.

  • Procedure: Co-spot a sample of your starting material on the baseline alongside a sample from the reaction mixture.

  • Interpretation: The starting phenol is less polar than the nitrated product. Therefore, the starting material spot will have a higher Rf value (travel further up the plate). The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane. Multiple new spots below the starting material may indicate polynitration or oxidation byproducts.

Q3: What is the mechanistic basis for the primary byproduct pathways?

A3: The main reaction and side reactions all stem from the electrophilic attack on the activated phenol ring. The specific outcome is determined by the reaction conditions which dictate the dominant pathway.

G cluster_start Starting Material cluster_reagents Reaction Conditions cluster_products Reaction Products SM This compound NitratingAgent Nitrating Agent (e.g., HNO₃/H₂SO₄) Desired Desired Product (4-Fluoro-2,6-dimethyl-3-nitrophenol) NitratingAgent->Desired Controlled Conditions (Low Temp, Stoichiometry) Oxidation Oxidation Byproducts (Quinones, Tars) NitratingAgent->Oxidation High Temp, Strong Oxidizer Poly Polynitration (Dinitro-product) NitratingAgent->Poly Excess Nitrating Agent, Higher Temp Ipso Ipso-Substitution (4-Nitro-product) NitratingAgent->Ipso Harsh Acidic Conditions Desired->Poly Further Reaction

Caption: Key pathways in the nitration of this compound.

Recommended Experimental Protocol: Selective Mono-Nitration

This protocol utilizes a milder nitrating agent to favor the formation of the desired mono-nitro product.

Objective: To synthesize 4-Fluoro-2,6-dimethyl-3-nitrophenol while minimizing byproduct formation.

Reagents & Equipment:

  • This compound

  • Acetic Anhydride

  • Nitric Acid (70%)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

  • Three-neck round-bottom flask, dropping funnel, magnetic stirrer, thermometer, ice-salt bath

Workflow Diagram:

G A 1. Dissolve Substrate (Phenol in DCM/Ac₂O) B 2. Cool to 0°C (Ice-salt bath) A->B D 4. Add Dropwise (Maintain T < 5°C) B->D C 3. Prepare Nitrating Agent (HNO₃ in Ac₂O, pre-cooled) C->D E 5. Monitor by TLC (Check for SM consumption) D->E F 6. Quench Reaction (Pour onto ice-water) E->F G 7. Workup (NaHCO₃ wash, dry, evaporate) F->G H 8. Purify Product (Column Chromatography) G->H

Caption: Experimental workflow for selective mono-nitration.

Step-by-Step Procedure:

  • Setup: In a dry three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve this compound (1.0 eq) in a mixture of dichloromethane and acetic anhydride (5:1 v/v).

  • Cooling: Cool the solution to 0 °C using an ice-salt bath.

  • Nitrating Agent Preparation: In a separate flask, cautiously add nitric acid (1.05 eq) dropwise to a small amount of pre-cooled acetic anhydride at 0 °C. Allow this mixture to stir for 10 minutes.

  • Addition: Add the prepared nitrating agent dropwise to the phenol solution over 30-45 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction & Monitoring: Stir the mixture at 0-5 °C and monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.

  • Quenching: Once the starting material is consumed, slowly pour the reaction mixture into a beaker containing crushed ice and water to quench the reaction.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with cold water, followed by saturated sodium bicarbonate solution (caution: CO₂ evolution), and finally with brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 4-Fluoro-2,6-dimethyl-3-nitrophenol.

References

Technical Support Center: Optimizing Reactions with 4-Fluoro-2,6-dimethylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers utilizing 4-Fluoro-2,6-dimethylphenol in catalytic reactions. This document is designed to provide practical, in-depth answers to common challenges, moving beyond simple procedural steps to explain the underlying chemical principles. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and achieve reliable, high-quality results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the handling and reactivity of this compound and initial considerations for catalyst selection.

Q1: What are the key structural features of this compound and how do they impact its reactivity?

A1: The reactivity of this compound is governed by a combination of electronic and steric effects originating from its substituents:

  • Hydroxyl Group (-OH): This is a strongly activating, ortho, para-directing group. It enhances the electron density of the aromatic ring, making it more susceptible to electrophilic attack. The acidic proton can also interact with bases or catalysts.

  • Two Methyl Groups (-CH₃): Located at positions 2 and 6, these groups provide significant steric hindrance around the hydroxyl group. They are also weakly electron-donating, further activating the ring. This steric bulk can influence the ability of the hydroxyl group to coordinate with a metal center and can direct reactions away from the ortho positions.

  • Fluorine Atom (-F): At the para position, fluorine exerts a dual electronic effect. It is strongly electron-withdrawing through induction, which deactivates the ring to some extent. However, it is also a weak pi-donor through resonance. This unique combination influences the nucleophilicity of the ring and the acidity of the phenolic proton.

Q2: I am planning a cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) using the hydroxyl group of this compound. What class of catalysts should I start with?

A2: For cross-coupling reactions involving phenols, the C-O bond must be activated, as it is notoriously inert. This is typically achieved by converting the phenol to a better leaving group, such as a tosylate, mesylate, or triflate. However, recent advances in catalyst design allow for the direct coupling of phenols, though this is challenging.

For coupling with an aryl halide where this compound is the nucleophile (e.g., Buchwald-Hartwig C-O coupling), a robust palladium-based system is required.

  • Palladium Precatalyst: Start with a modern, air-stable precatalyst like a G3 or G4 Buchwald Precatalyst. These ensure efficient generation of the active Pd(0) species.

  • Ligand: Bulky, electron-rich phosphine ligands are essential. Ligands such as BrettPhos or RuPhos are excellent starting points as they facilitate the difficult reductive elimination step to form the C-O bond.

  • Base: A strong base is necessary to deprotonate the phenol, forming the active phenoxide nucleophile. Potassium or cesium carbonate is often effective, but stronger bases like potassium phosphate or sodium tert-butoxide may be required.

Section 2: Troubleshooting Guide for Low Reaction Yield

Low conversion of starting material is one of the most common issues. The following Q&A guide provides a logical workflow to diagnose and solve the problem.

Q3: My cross-coupling reaction has stalled at low conversion. I see mostly unreacted starting material. What is the most likely cause?

A3: Stalled reactions are often due to catalyst deactivation or insufficient catalyst activity. The first step is to determine if the catalyst is the root cause.

  • Cause 1: Inefficient Generation of the Active Catalyst. If you are using a Pd(II) source like Pd(OAc)₂ or PdCl₂(dppf), it must first be reduced in situ to the active Pd(0) species.[1] This reduction step can be inefficient and can lead to the formation of inactive palladium black.

    • Solution: Switch to a pre-formed Pd(0) source or a modern precatalyst (e.g., Buchwald G3/G4 precatalysts) that generates the active LPd(0) species cleanly and efficiently.

  • Cause 2: Catalyst Decomposition. The active Pd(0) species can be unstable and agglomerate into inactive palladium black, especially at low ligand concentrations or high temperatures.

    • Solution: Increase the ligand-to-palladium ratio. A ratio of 1.5:1 to 2:1 is a good starting point. Ensure your reagents and solvent are thoroughly degassed, as oxygen can lead to catalyst oxidation and decomposition.[1]

  • Cause 3: Insufficiently Active Catalyst System. The chosen ligand may not be suitable for the sterically hindered and electronically specific nature of this compound.

    • Solution: Screen a panel of ligands. For sterically demanding substrates, bulky biarylphosphine ligands (e.g., BrettPhos, SPhos, XPhos) are often superior.

The following diagram outlines a decision-making process for troubleshooting low yield.

LowYieldTroubleshooting start Low Yield Observed: Mostly Starting Material catalyst_check Is the catalyst system optimal? start->catalyst_check Evaluate Catalyst conditions_check Are reaction conditions (base, solvent, temp) correct? start->conditions_check Evaluate Conditions precatalyst Using Pd(II) source? (e.g., Pd(OAc)2) catalyst_check->precatalyst base_strength Is base strong enough to deprotonate the phenol? conditions_check->base_strength switch_precatalyst Action: Switch to a Buchwald G3/G4 Precatalyst or Pd(0) source. precatalyst->switch_precatalyst Yes ligand_ratio Is Ligand:Pd ratio < 1.5:1? precatalyst->ligand_ratio No increase_ligand Action: Increase Ligand:Pd ratio to 1.5:1 or 2:1. Ensure thorough degassing. ligand_ratio->increase_ligand Yes ligand_type Is ligand appropriate for C-O coupling or hindered substrate? ligand_ratio->ligand_type No screen_ligands Action: Screen bulky, electron-rich ligands (e.g., BrettPhos, RuPhos). ligand_type->screen_ligands No stronger_base Action: Switch to a stronger base (e.g., K3PO4, NaOtBu). base_strength->stronger_base No temp_check Is temperature too low? base_strength->temp_check Yes increase_temp Action: Increase temperature in increments of 10-20 °C. temp_check->increase_temp Yes

Caption: Decision tree for troubleshooting low reaction yield.

Q4: I have optimized my catalyst system, but the reaction is still slow and incomplete. How should I adjust my catalyst loading?

A4: Catalyst loading is a critical parameter that balances reaction rate, cost, and potential side reactions.

  • Too Low Loading: If the catalyst loading is too low (e.g., < 0.1 mol%), the reaction may be impractically slow, or the catalyst may be fully consumed by trace impurities before the reaction completes.

  • Too High Loading: Excessively high loading (e.g., > 5 mol%) is uneconomical and can sometimes lead to an increase in side products. It may also complicate purification by increasing residual metal content in the product.

Optimization Strategy: A systematic approach is best. If your initial reaction at 1 mol% is slow, try increasing the loading incrementally.

ParameterExperiment 1 (Baseline)Experiment 2Experiment 3
Substrate1.0 mmol1.0 mmol1.0 mmol
Pd Precatalyst0.01 mmol (1 mol%)0.02 mmol (2 mol%)0.005 mmol (0.5 mol%)
Ligand:Pd Ratio1.5 : 11.5 : 11.5 : 1
Base2.0 mmol2.0 mmol2.0 mmol
Temperature100 °C100 °C100 °C
Observation Slow conversion (~30% in 4h)Faster conversion (~80% in 4h)Very slow conversion (~10% in 4h)
Conclusion Catalyst is likely rate-limiting.Higher loading improves rate.Lower loading is insufficient.

Recommendation: Based on this screening, a catalyst loading of 2 mol% appears more effective. Further optimization between 1.5-2.5 mol% could identify the ideal loading for balancing cost and efficiency.

Section 3: Troubleshooting Guide for Poor Selectivity & Side Reactions

Achieving high selectivity is crucial for efficient synthesis. This section addresses common side reactions observed with phenol substrates.

Q5: My reaction is producing a significant amount of a homocoupled product from my boronic acid partner (in a Suzuki coupling). What is causing this and how can I fix it?

A5: Homocoupling of boronic acids is a common side reaction in Suzuki-Miyaura couplings.[1] It is often promoted by the presence of oxygen and Pd(II) species. During the reaction, two boronic acid molecules can couple together, consuming your reagent and reducing the yield of the desired cross-coupled product.[1]

  • Cause: The primary cause is often incomplete reduction of the Pd(II) precatalyst to Pd(0) or the re-oxidation of Pd(0) by trace oxygen.[1]

  • Solutions:

    • Rigorous Degassing: Ensure your solvent and reaction vessel are meticulously degassed. Use a freeze-pump-thaw cycle (3x) or sparge with an inert gas (Argon or Nitrogen) for at least 30 minutes.

    • Use a Pd(0) Source or Modern Precatalyst: As mentioned previously, starting with a catalyst that doesn't require an in situ reduction step minimizes the amount of Pd(II) present at the start of the reaction.

    • Adjust Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the this compound relative to the boronic acid can help ensure the boronic acid is consumed by the desired cross-coupling pathway.

Q6: In a reaction targeting C-H functionalization at the C3/C5 positions, I am observing unwanted side products. What are the likely culprits?

A6: The electronic properties of this compound make it prone to certain side reactions.

  • Side Reaction 1: Oxidation. Phenols are susceptible to oxidation, especially at elevated temperatures or in the presence of certain metals and oxygen. This can lead to the formation of quinone-like structures or polymeric tars.

    • Solution: Maintain a strict inert atmosphere. Lowering the reaction temperature, if possible, can also mitigate oxidative pathways.

  • Side Reaction 2: O-Alkylation/Arylation. If the reaction conditions involve an electrophile and a base, the highly nucleophilic phenoxide can react at the oxygen atom instead of the desired carbon position.

    • Solution: This is a competing pathway that depends on the catalyst and directing group. If C-H functionalization is the goal, a directing group strategy is often necessary to favor reaction at a specific C-H bond over the O-H bond. Alternatively, protecting the hydroxyl group as a methyl ether or other stable group can block this pathway, after which the protecting group can be removed.[2]

Section 4: Experimental Protocols

This section provides a detailed, generalized protocol for a catalyst loading screening experiment.

Protocol 1: General Procedure for Catalyst Loading Screening in a Buchwald-Hartwig C-O Coupling

This protocol is a representative example. Specific quantities, solvents, and temperatures must be optimized for your specific reaction.

Materials:

  • This compound

  • Aryl bromide coupling partner

  • Palladium precatalyst (e.g., BrettPhos Pd G3)

  • Base (e.g., K₃PO₄, finely ground)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Reaction vials with screw caps and PTFE septa

  • Inert atmosphere glovebox or Schlenk line

Workflow Diagram:

ProtocolWorkflow prep 1. Preparation - Dry glassware - Weigh solids in glovebox - Prepare stock solutions vial1 Vial A (0.5 mol%) - Add 0.0025 mmol Pd catalyst - Add reagents & base prep->vial1 vial2 Vial B (1.0 mol%) - Add 0.005 mmol Pd catalyst - Add reagents & base prep->vial2 vial3 Vial C (2.0 mol%) - Add 0.01 mmol Pd catalyst - Add reagents & base prep->vial3 add_solvent 2. Reaction Setup - Add degassed solvent to each vial - Seal vials vial1->add_solvent vial2->add_solvent vial3->add_solvent reaction 3. Reaction - Place vials in pre-heated block - Stir vigorously add_solvent->reaction sampling 4. Monitoring - Take aliquots at timed intervals (e.g., 1h, 4h, 12h) reaction->sampling analysis 5. Analysis - Quench aliquots - Analyze by LC-MS or GC-MS - Plot conversion vs. time sampling->analysis

Caption: Experimental workflow for catalyst loading screening.

Procedure:

  • Preparation (Inside an Inert Atmosphere Glovebox):

    • To three separate, labeled reaction vials, add the aryl bromide (0.5 mmol, 1.0 eq).

    • Add this compound (0.6 mmol, 1.2 eq).

    • Add the base (1.0 mmol, 2.0 eq).

    • To Vial A , add the palladium precatalyst (0.0025 mmol, 0.5 mol% ).

    • To Vial B , add the palladium precatalyst (0.005 mmol, 1.0 mol% ).

    • To Vial C , add the palladium precatalyst (0.01 mmol, 2.0 mol% ).

  • Reaction Setup:

    • Remove the vials from the glovebox.

    • To each vial, add the degassed solvent (2.5 mL, 0.2 M).

    • Immediately seal each vial with its screw cap.

  • Reaction:

    • Place the vials in a pre-heated aluminum reaction block set to the desired temperature (e.g., 100 °C).

    • Begin vigorous magnetic stirring.

  • Monitoring & Analysis:

    • After specific time points (e.g., 1, 4, 12, and 24 hours), carefully take a small aliquot (~20 µL) from each reaction mixture.

    • Quench the aliquot in a vial containing deuterated chloroform (CDCl₃) with an internal standard.

    • Analyze the samples by ¹H NMR, GC-MS, or LC-MS to determine the conversion rate for each catalyst loading.

    • Plot conversion versus time to determine the optimal catalyst loading that provides the fastest reaction rate without generating significant impurities.

References

Preventing decomposition of 4-Fluoro-2,6-dimethylphenol during reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 4-Fluoro-2,6-dimethylphenol. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical assistance to prevent the decomposition of this valuable reagent during chemical reactions. By understanding the potential degradation pathways and implementing the strategies outlined below, you can ensure the integrity of your experiments and the successful synthesis of your target molecules.

I. Frequently Asked Questions (FAQs)

Here we address some of the most common questions and concerns regarding the stability and handling of this compound.

Q1: What are the primary modes of decomposition for this compound?

A1: The primary decomposition pathways for this compound are oxidation, thermal degradation, and base-catalyzed side reactions. The electron-rich nature of the phenol ring makes it susceptible to oxidation, potentially leading to the formation of quinone-like species and polymeric materials.[1][2][3][4] High temperatures can also lead to decomposition, especially in the presence of catalysts or reactive reagents.[5][6] Strong bases can deprotonate the phenolic hydroxyl group, forming a phenoxide that, while necessary for many reactions, can also participate in undesired side reactions.

Q2: I am observing a color change in my reaction mixture involving this compound. What could be the cause?

A2: A color change, often to a yellow, brown, or even black hue, is a common indicator of phenol oxidation.[1] This is due to the formation of highly conjugated species such as quinones or products of oxidative coupling. To mitigate this, it is crucial to rigorously degas all solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Q3: Can the fluorine substituent be cleaved during a reaction?

A3: Yes, under certain conditions, particularly in palladium-catalyzed reactions, defluorination can occur. This is a known side reaction for fluorinated aromatic compounds.[7][8][9][10][11] The choice of palladium catalyst, ligands, and reaction conditions can influence the extent of this undesired hydrodehalogenation.

Q4: Is this compound sensitive to strong bases?

A4: While a base is often required to deprotonate the phenol for subsequent reactions, strong bases can promote side reactions. For instance, in Williamson ether synthesis, a strong base is necessary, but its use can also lead to competing elimination reactions of the alkylating agent.[12][13][14][15][16] The choice of base and reaction temperature is therefore critical.

Q5: How can I monitor the decomposition of this compound in my reaction?

A5: Several analytical techniques can be employed. Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for identifying and quantifying both the starting material and potential decomposition products.[17][18][19] Nuclear magnetic resonance (NMR) spectroscopy, particularly 19F NMR, can be highly effective for tracking the fate of the fluorine-containing starting material and identifying any fluorinated byproducts.[20][21][22]

II. Troubleshooting Guides

This section provides detailed troubleshooting guides for common reactions where the decomposition of this compound is a potential issue.

Guide 1: Williamson Ether Synthesis

The Williamson ether synthesis is a common method for preparing ethers from an alcohol and an alkyl halide. With phenols, this reaction requires a base to form the more nucleophilic phenoxide ion.

Potential Issue: Low yield and formation of byproducts.

Root Cause Analysis and Solutions:

  • Oxidation: The basic reaction conditions can make the phenoxide intermediate highly susceptible to oxidation.

    • Solution: Ensure all solvents and reagents are thoroughly deoxygenated. Purge the reaction vessel with an inert gas (argon or nitrogen) before adding reagents and maintain an inert atmosphere throughout the reaction.

  • Competing C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring. While O-alkylation is generally favored, C-alkylation can occur, leading to undesired byproducts.

    • Solution: The choice of solvent can influence the ratio of O- to C-alkylation. Protic solvents tend to favor O-alkylation, while aprotic polar solvents can sometimes lead to more C-alkylation. Experiment with different solvents to optimize for the desired product.

  • Elimination Side Reaction: The strong base used to deprotonate the phenol can cause the alkyl halide to undergo an E2 elimination reaction, especially with secondary and tertiary halides, to form an alkene instead of the desired ether.[12][13]

    • Solution: Use a primary alkyl halide whenever possible. If a secondary halide must be used, a milder base and lower reaction temperatures may help to favor substitution over elimination.

Experimental Protocol: Optimized Williamson Ether Synthesis

  • To a flame-dried flask under an argon atmosphere, add this compound and a suitable anhydrous, degassed solvent (e.g., THF or DMF).

  • Cool the mixture to 0 °C and add a slight excess (1.1 equivalents) of a strong base (e.g., sodium hydride).

  • Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the phenoxide.

  • Slowly add the primary alkyl halide (1.0 equivalent) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until TLC or GC-MS analysis indicates complete consumption of the starting material.

  • Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and purify by column chromatography.

Guide 2: Esterification Reactions

Esterification of phenols can be challenging due to the lower nucleophilicity of the phenolic hydroxyl group compared to aliphatic alcohols. Steric hindrance from the two methyl groups in this compound can further impede this reaction.[23][24][25]

Potential Issue: Incomplete reaction or decomposition of starting material.

Root Cause Analysis and Solutions:

  • Steric Hindrance: The methyl groups ortho to the hydroxyl group can sterically hinder the approach of the acylating agent.

    • Solution: Use a more reactive acylating agent, such as an acid chloride or anhydride, in the presence of a base like pyridine or triethylamine. Alternatively, coupling reagents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with a catalytic amount of DMAP (4-dimethylaminopyridine) can be effective.

  • Thermal Decomposition: If high temperatures are required to overcome steric hindrance, thermal degradation of the phenol can occur.

    • Solution: Employ milder reaction conditions where possible. The use of highly reactive acylating agents or efficient coupling reagents can often allow the reaction to proceed at lower temperatures.

Experimental Protocol: Efficient Esterification of a Hindered Phenol

  • In a flask under an inert atmosphere, dissolve this compound, the carboxylic acid, and a catalytic amount of DMAP in an anhydrous, non-protic solvent (e.g., dichloromethane).

  • Cool the solution to 0 °C and add the coupling agent (e.g., EDC) portion-wise.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter off any solid byproducts and wash the filtrate with dilute acid, then with brine.

  • Dry the organic layer and concentrate under reduced pressure. Purify the crude product by column chromatography.

Guide 3: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Ullmann)

Palladium- and copper-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. However, these conditions can also promote decomposition of this compound.

Potential Issue: Defluorination and low yields.

Root Cause Analysis and Solutions:

  • Hydrodehalogenation (Defluorination): Palladium catalysts, in the presence of a hydrogen source (which can be the solvent or other reagents), can catalyze the cleavage of the C-F bond.[7][8][9][10][11]

    • Solution: Careful selection of the palladium catalyst and ligands is crucial. Electron-rich and bulky phosphine ligands can sometimes suppress this side reaction. Additionally, minimizing the reaction time and temperature can help. It is also important to use anhydrous and thoroughly degassed solvents.

  • Oxidative Coupling: In Ullmann-type reactions, which often use copper catalysts, oxidative homocoupling of the phenol can be a significant side reaction, leading to the formation of biphenol derivatives.[2][26][27]

    • Solution: The choice of ligand for the copper catalyst is critical in directing the reaction towards the desired cross-coupling product. The use of a suitable base is also important, as it can influence the reactivity of the copper catalyst and the phenoxide.[28][29][30][31][32]

III. Visualization of Decomposition Pathways and Troubleshooting

To further aid in understanding and preventing the decomposition of this compound, the following diagrams illustrate the key degradation pathways and a troubleshooting workflow.

DecompositionPathways cluster_start This compound cluster_oxidation Oxidation cluster_defluorination Defluorination cluster_thermal Thermal Degradation Start This compound Oxidation Oxidative Conditions (e.g., air, peroxide) Start->Oxidation O2 Pd_Catalysis Pd-Catalysis (e.g., Suzuki, Heck) Start->Pd_Catalysis [Pd] High_Temp High Temperature Start->High_Temp Δ Quinone Quinone-type Products Oxidation->Quinone Polymer Polymeric Byproducts Oxidation->Polymer Defluorinated 2,6-dimethylphenol Pd_Catalysis->Defluorinated Degradation_Products Char/Decomposition Products High_Temp->Degradation_Products

Figure 1. Potential decomposition pathways of this compound.

TroubleshootingWorkflow Start Reaction with This compound Problem Low Yield or Byproduct Formation? Start->Problem Check_Oxidation Observe Color Change? (Yellow/Brown) Problem->Check_Oxidation Yes Success Successful Reaction Problem->Success No Solution_Oxidation Degas Solvents Use Inert Atmosphere Check_Oxidation->Solution_Oxidation Yes Check_Defluorination Using Pd Catalyst? Check_Oxidation->Check_Defluorination No Solution_Oxidation->Start Solution_Defluorination Screen Ligands Optimize Conditions Check_Defluorination->Solution_Defluorination Yes Check_Sterics Hindered Reaction Site? Check_Defluorination->Check_Sterics No Solution_Defluorination->Start Solution_Sterics Use More Reactive Reagents Optimize Catalyst Check_Sterics->Solution_Sterics Yes Check_Sterics->Success No Solution_Sterics->Start

Figure 2. Troubleshooting workflow for reactions involving this compound.

IV. Summary of Recommended Preventative Measures

Issue Preventative Measure Rationale
Oxidation Rigorous deoxygenation of solvents and reagents; use of an inert atmosphere (Ar or N₂).Minimizes the presence of oxygen, which can oxidize the electron-rich phenol ring.
Thermal Decomposition Use the lowest effective reaction temperature; employ more reactive reagents or efficient catalysts to avoid the need for high heat.Reduces the likelihood of thermally induced bond cleavage and degradation.[5][6]
Defluorination Careful screening of palladium catalysts and ligands; use of milder reaction conditions.Certain palladium species are more prone to catalyze C-F bond cleavage.[7][8][9][10][11]
Side Reactions with Bases Choose the appropriate base for the specific reaction; avoid excessively strong bases where possible; control reaction temperature.Balances the need for deprotonation with the potential for undesired elimination or other base-catalyzed side reactions.[12][13][14][15][16]
Steric Hindrance Use highly reactive reagents (e.g., acid chlorides, reactive alkyl halides) or efficient coupling agents.Overcomes the steric barrier presented by the ortho-methyl groups, allowing the reaction to proceed under milder conditions.

V. References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Phenol? Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Oxidative coupling of phenols. Retrieved from --INVALID-LINK--

  • PubMed. (2013, March 21). Atmospheric oxidation mechanism of phenol initiated by OH radical. Retrieved from --INVALID-LINK--

  • Chemistry Steps. (n.d.). Reactions of Phenols. Retrieved from --INVALID-LINK--

  • Scribd. (n.d.). Phenol Oxidation: Mechanisms & Products. Retrieved from --INVALID-LINK--

  • Scholars' Mine. (1987, January 1). Thermal Stability of Substituted Phenol-formaldehyde Resins. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from --INVALID-LINK--

  • ProQuest. (n.d.). Thermal and dielectric properties of linear p-substituted phenol with Methylene Bridge. Retrieved from --INVALID-LINK--

  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Oxidative dimerization of 2,6-Di-tert-butyl-4-(2-hydroxyethyl)phenol. Retrieved from --INVALID-LINK--

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from --INVALID-LINK--

  • RSC Publishing. (n.d.). Selective oxidative para C–C dimerization of 2,6-dimethylphenol. Retrieved from --INVALID-LINK--

  • PubMed. (n.d.). Selective oxidative para C-C dimerization of 2,6-dimethylphenol. Retrieved from --INVALID-LINK--

  • SpringerLink. (n.d.). Thermal degradation and stability of accelerated-curing phenol-formaldehyde resin. Retrieved from --INVALID-LINK--

  • Standard Reference Data. (2009, October 15). Energetics of the O–H Bond in Phenol and Substituted Phenols: A Critical Evaluation of Literature Data. Retrieved from --INVALID-LINK--

  • Korean Chemical Society. (2011, January 5). Pd-catalyzed Dehalogenation of Aromatic Halides Under Solvent-free Conditions Using Hydrogen Balloon. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Unveiling the Role of Base and Additive in the Ullmann-Type of Arene-Aryl C–C Coupling Reaction. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). GC-MS analysis of Phenol degradation. Retrieved from --INVALID-LINK--

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from --INVALID-LINK--

  • ACS Publications. (n.d.). Reactivity of Substituted Phenols Toward Alkyl Radicals. Retrieved from --INVALID-LINK--

  • MATEC Web of Conferences. (n.d.). Method development for the analysis of Phenols in the ambient air using automatic thermal desorption-gas chromatography-mass spectrometry (TD-GC/MS). Retrieved from --INVALID-LINK--

  • Thermo Fisher Scientific. (n.d.). Analysis of Phenols and Chlorinated Phenols in Drinking Water by GC/MS. Retrieved from --INVALID-LINK--

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from --INVALID-LINK--

  • ChemRxiv. (n.d.). Efficient Transfer Hydrodehalogenation of Halophenols Catalyzed by Pd Supported on Ceria. Retrieved from --INVALID-LINK--

  • PMC - NIH. (n.d.). 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates. Retrieved from --INVALID-LINK--

  • Global NEST Journal. (2020, January 16). Determination of phenolic compounds in industrial wastewaters by gas chromatography after extraction and preconcentration by microextraction. Retrieved from --INVALID-LINK--

  • arkat usa. (n.d.). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. Retrieved from --INVALID-LINK--

  • NIH. (n.d.). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. Retrieved from --INVALID-LINK--

  • NIH. (n.d.). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). 19F NMR study on the biodegradation of fluorophenols by various Rhodococcus species. Retrieved from --INVALID-LINK--

  • MDPI. (n.d.). Synthesis, Redox Properties and Antibacterial Activity of Hindered Phenols Linked to Heterocycles. Retrieved from --INVALID-LINK--

  • Catalysis Science & Technology (RSC Publishing). (n.d.). Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands. Retrieved from --INVALID-LINK--

  • PMC - NIH. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Retrieved from --INVALID-LINK--

  • MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from --INVALID-LINK--

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0032150). Retrieved from --INVALID-LINK--

  • KU Leuven. (2025, April 8). Catalytic Dehalogenation Reactions: An Academic and Environmental Perspective. Retrieved from --INVALID-LINK--

  • NIH. (2023, August 10). Hybrids of Sterically Hindered Phenols and Diaryl Ureas: Synthesis, Switch from Antioxidant Activity to ROS Generation and Induction of Apoptosis. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Sterically Hindered Phenols as Antioxidant. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN106700129A - Ester antioxidant of sterically hindered phenol, preparation method and application thereof. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Biodegradation of plastic monomer 2,6-dimethylphenol by Mycobacterium neoaurum B5-4. Retrieved from --INVALID-LINK--

References

Technical Support Center: Troubleshooting Broad Peaks in NMR Spectra of Fluorinated Phenols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is designed for researchers, scientists, and drug development professionals who are encountering broad peaks in the NMR spectra of fluorinated phenols. As a Senior Application Scientist, my goal is to provide you with in-depth, actionable insights to diagnose and resolve these common yet challenging issues. This resource is structured in a question-and-answer format to directly address the specific problems you may be facing in your laboratory.

Understanding the "Why": The Root Causes of Peak Broadening

Broad peaks in NMR spectra can be a significant hurdle, obscuring crucial structural information and complicating data interpretation. For fluorinated phenols, the interplay of the highly sensitive ¹⁹F nucleus and the exchange-prone phenolic proton creates a unique set of challenges. This guide will walk you through the most common culprits, from chemical exchange and hydrogen bonding to instrumental factors, providing both the theoretical underpinnings and practical, step-by-step solutions.

FAQ 1: Why are the peaks for my fluorinated phenol unexpectedly broad?

Broadening of NMR signals can stem from several factors, often related to dynamic processes occurring on the NMR timescale.[1][2] For fluorinated phenols, the primary suspects are:

  • Chemical Exchange: The acidic proton of the hydroxyl group can exchange with other protons in the sample, such as residual water or other phenol molecules.[3] If the rate of this exchange is comparable to the NMR timescale, it leads to significant peak broadening.[3] This affects not only the ¹H NMR spectrum but can also impact the ¹⁹F spectrum through coupling interactions.

  • Hydrogen Bonding: Phenols are known to form strong intermolecular hydrogen bonds.[4][5] This creates different chemical environments for the nuclei, and if the exchange between these states is rapid, it can result in broadened peaks.[4] The extent of hydrogen bonding is highly dependent on concentration and the solvent used.[4][5]

  • Solvent Effects: The choice of solvent can dramatically influence the NMR spectrum of phenols.[6][7] Protic solvents can exacerbate chemical exchange, while aprotic, hydrogen-bond-accepting solvents like DMSO can help to sharpen hydroxyl peaks by slowing down intermolecular proton exchange.[8][9]

  • Instrumental Issues: Poor shimming of the magnetic field, incorrect parameter settings, or a non-homogenous sample can all contribute to peak broadening.[10]

  • Quadrupolar Broadening: If your molecule contains a quadrupolar nucleus (a nucleus with a spin quantum number I > 1/2), such as ¹⁴N, its rapid relaxation can cause broadening of the signals of nearby coupled nuclei, including ¹⁹F.[11][12][13]

Troubleshooting Workflow

Here is a logical workflow to diagnose the cause of peak broadening in your fluorinated phenol samples.

References

Validation & Comparative

A Comparative Guide to 4-Fluoro-2,6-dimethylphenol: Properties, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and materials science, the strategic incorporation of fluorine into organic scaffolds is a cornerstone of modern molecular design. This guide provides an in-depth comparison of 4-Fluoro-2,6-dimethylphenol against other relevant fluorinated and non-fluorinated phenols. We will dissect its unique physicochemical properties, explore its reactivity, and evaluate its potential in various applications, supported by established experimental protocols for validation. This document is intended for researchers, chemists, and drug development professionals seeking to understand the nuanced effects of combined steric and electronic modifications on a phenolic core.

The Strategic Advantage of Fluorination in Phenolic Compounds

The introduction of fluorine into a molecule can profoundly alter its biological and chemical properties. In drug discovery, fluorination is often employed to enhance metabolic stability, improve binding affinity to target proteins, and modulate physicochemical properties like acidity (pKa) and lipophilicity (logP). The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage, while the high electronegativity of fluorine can alter the electronic distribution within a molecule, influencing intermolecular interactions and the acidity of nearby functional groups.

This compound presents a particularly interesting case study. It combines the strong inductive electron-withdrawing effect of a para-fluorine atom with the steric bulk and weak electron-donating effect of two ortho-methyl groups. This unique substitution pattern differentiates it from simpler analogs like 4-fluorophenol or its non-fluorinated parent, 2,6-dimethylphenol.

Caption: Structures of Phenols Discussed.

Comparative Physicochemical Properties

The interplay of substituents on the phenol ring directly governs its acidity and lipophilicity—two critical parameters in drug design and chemical synthesis.

CompoundMolecular Weight ( g/mol )pKa (Acid Dissociation Constant)logP (Lipophilicity)
This compound 140.15[1][2]Not experimentally reported¹2.4 (Calculated)[1]
4-Fluorophenol112.10[3]~9.24 - 9.9 (Predicted/Measured)²[4][5]~1.8[4][6]
2,6-Difluorophenol130.09[7]7.34 [a]Not available
2,6-Dimethylphenol122.17[8]~9.92[8]2.36 [b]
¹The experimental pKa for this compound is not readily available in cited literature. However, one can infer its properties. The electron-donating methyl groups tend to increase pKa (decrease acidity), while the electron-withdrawing fluorine atom decreases pKa. Its acidity is therefore expected to be greater than that of 2,6-dimethylphenol (pKa ~9.92) but potentially less than that of 4-fluorophenol.
²pKa values for phenols can vary based on experimental conditions (e.g., solvent).
[a] Source: J. Phys. Org. Chem. 2019, 32, e3940
[b] Source: The Good Scents Company, log KOW
Causality Behind the Properties:
  • Acidity (pKa): A lower pKa value indicates a stronger acid. The acidity of a phenol is determined by the stability of the corresponding phenoxide anion formed upon deprotonation.

    • Electron-withdrawing groups (EWG) like fluorine stabilize the negative charge on the phenoxide ion through inductive effects, thus lowering the pKa and increasing acidity.

    • Electron-donating groups (EDG) like methyl groups destabilize the phenoxide ion, raising the pKa and decreasing acidity.

    • In this compound, these two opposing effects are at play. The strong inductive withdrawal of the para-fluorine increases acidity, while the two ortho-methyl groups decrease it. The net effect is a finely tuned acidity.

  • Lipophilicity (logP): This value represents the ratio of a compound's concentration in an organic phase (n-octanol) to an aqueous phase.[9] A higher logP indicates greater lipophilicity.

    • The introduction of a fluorine atom generally increases lipophilicity compared to a hydrogen atom.

    • The two methyl groups significantly increase the lipophilicity. Consequently, this compound (Calculated logP = 2.4) is more lipophilic than 4-fluorophenol (logP ~1.8). Its lipophilicity is comparable to its non-fluorinated analog, 2,6-dimethylphenol (logP = 2.36). This property is crucial for membrane permeability and CNS penetration in drug candidates.[9]

Reactivity, Synthetic Utility, and Biological Profile

The unique substitution of this compound dictates its chemical behavior and potential applications.

Chemical Reactivity

The two methyl groups flanking the hydroxyl group create significant steric hindrance. This "hindered phenol" motif is critical:

  • Shielding of the Hydroxyl Group: The steric bulk can slow down reactions involving the hydroxyl proton, such as O-alkylation and O-acylation, requiring more forcing conditions compared to unhindered phenols.

  • Directing Electrophilic Aromatic Substitution: The hydroxyl group is a strong ortho, para-director. However, since both ortho positions are blocked by methyl groups and the para position is occupied by fluorine, electrophilic substitution is sterically disfavored.

  • Oxidative Coupling: Hindered phenols are less prone to forming the typical polymeric products seen in the oxidation of phenol itself. Instead, they can form stable phenoxyl radicals, a property central to their function as antioxidants.

This reactivity profile makes this compound a valuable and predictable building block in multi-step synthesis. For instance, it has been utilized as a precursor for synthesizing complex molecules like porphyrin derivatives.[10]

Potential Biological Applications

  • Antioxidant Activity: Hindered phenols are a well-known class of radical-scavenging antioxidants.[11] They can donate the hydrogen atom from their hydroxyl group to neutralize damaging free radicals, forming a stable phenoxyl radical that does not propagate the radical chain reaction. The fluorine substituent can modulate this activity by altering the O-H bond dissociation enthalpy. This makes the compound a candidate for applications where oxidative stress is a factor.

Caption: Mechanism of a Hindered Phenolic Antioxidant.

  • Medicinal Chemistry Scaffold: The combination of modulated pKa, increased lipophilicity, and metabolic stability (conferred by the C-F bond) makes this compound an attractive starting point for drug design. A related structure has been identified as an inhibitor of 5-lipoxygenase, an enzyme involved in inflammation, highlighting the potential of this scaffold in developing new therapeutics.[12]

Experimental Protocols for Characterization

To ensure the validity and reproducibility of comparative studies, standardized experimental protocols are essential.

Protocol: pKa Determination by Potentiometric Titration

This method determines the pKa by monitoring the pH of a solution as a titrant is added. The pKa corresponds to the pH at the half-equivalence point.[13][14]

Apparatus and Reagents:

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

  • Burette (10 mL or 25 mL)

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • 0.15 M Potassium Chloride (KCl) solution (to maintain constant ionic strength)

  • Analyte solution (e.g., 1 mM of the phenolic compound in deionized water or a suitable co-solvent)

  • Nitrogen gas source

Procedure:

  • Calibration: Calibrate the pH meter using standard buffers of pH 4, 7, and 10.[13]

  • Sample Preparation: Prepare 20 mL of a ~1 mM solution of the phenol. If solubility is low, a co-solvent like ethanol or methanol may be used, but results should be reported with the solvent system specified.

  • Inert Atmosphere: Purge the sample solution with nitrogen for 5-10 minutes to remove dissolved CO₂, which can interfere with the titration.[13]

  • Initial Acidification: Add 0.1 M HCl to the sample solution to lower the pH to ~2, ensuring the phenol is fully protonated.

  • Titration: Place the solution on the magnetic stirrer and immerse the pH electrode. Begin titrating with the standardized 0.1 M NaOH solution, adding small increments (e.g., 0.05-0.1 mL) and recording the pH after each addition once the reading has stabilized.

  • Endpoint: Continue the titration until the pH reaches ~12.

  • Data Analysis: Plot pH (y-axis) versus the volume of NaOH added (x-axis). The equivalence point is the point of maximum slope on the curve (inflection point), which can be found using the first derivative (ΔpH/ΔV). The pKa is the pH at exactly half the volume of NaOH needed to reach the equivalence point.

  • Replication: Perform the titration at least in triplicate to ensure reproducibility.[13]

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis Calibrate Calibrate pH Meter (pH 4, 7, 10) Prepare Prepare 1 mM Phenol Solution Purge Purge with N2 (Remove CO2) Acidify Acidify to pH ~2 (with 0.1 M HCl) Titrate Titrate with 0.1 M NaOH in small increments Acidify->Titrate Record Record pH vs. Volume Titrate->Record Plot Plot pH vs. Volume Record->Plot FindEP Find Equivalence Point (max ΔpH/ΔV) Plot->FindEP Calc_pKa Determine pH at 1/2 Equivalence Volume FindEP->Calc_pKa Result Result = pKa Calc_pKa->Result

Caption: Workflow for pKa Determination via Potentiometric Titration.

Protocol: Antioxidant Capacity by DPPH Radical Scavenging Assay

This colorimetric assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. The reduction of the purple DPPH radical to a yellow hydrazine derivative is monitored spectrophotometrically.[15][16]

Apparatus and Reagents:

  • UV-Vis Spectrophotometer or microplate reader capable of reading at ~517 nm

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (spectroscopic grade)

  • Test compounds (phenols) and a positive control (e.g., Trolox, Ascorbic Acid)

  • Micropipettes and 96-well plates or cuvettes

Procedure:

  • DPPH Solution Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). This solution should be freshly made and kept in the dark to avoid degradation. The absorbance of this working solution at 517 nm should be adjusted to ~1.0 ± 0.2.[16]

  • Sample Preparation: Prepare a series of dilutions of the test phenol and the positive control in methanol (e.g., ranging from 1 to 1000 µg/mL).[17]

  • Reaction:

    • In a 96-well plate, add a small volume of each sample dilution (e.g., 20 µL).

    • Add a larger volume of the DPPH working solution (e.g., 200 µL) to each well.

    • Prepare a blank control containing only methanol and the DPPH solution.

  • Incubation: Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[16]

  • Measurement: Read the absorbance of each well at 517 nm.

  • Calculation: Calculate the percentage of radical scavenging activity for each concentration using the following formula:

    • % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • IC₅₀ Determination: Plot the % Inhibition (y-axis) versus the sample concentration (x-axis). The IC₅₀ value is the concentration of the sample required to scavenge 50% of the DPPH radicals. A lower IC₅₀ value indicates a higher antioxidant capacity.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis PrepDPPH Prepare 0.1 mM DPPH in Methanol (Abs ~1.0) Mix Mix Sample + DPPH Solution (e.g., 20µL + 200µL) PrepDPPH->Mix PrepSamples Prepare Serial Dilutions of Phenol Samples PrepSamples->Mix Incubate Incubate 30 min in Dark Mix->Incubate Measure Read Absorbance at 517 nm Incubate->Measure CalcInhib Calculate % Inhibition vs. Control Measure->CalcInhib Plot Plot % Inhibition vs. Concentration CalcInhib->Plot CalcIC50 Determine IC50 Value Plot->CalcIC50

References

A Senior Application Scientist's Guide to Validating the Purity of 4-Fluoro-2,6-dimethylphenol by Differential Scanning Calorimetry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical manufacturing, the purity of a compound is not merely a quality metric; it is a cornerstone of safety, efficacy, and regulatory compliance. For a compound like 4-Fluoro-2,6-dimethylphenol, an essential intermediate in various synthetic pathways, rigorous purity assessment is paramount. This guide provides an in-depth, scientifically grounded comparison of Differential Scanning Calorimetry (DSC) with other analytical techniques for purity determination, supported by experimental insights and protocols.

The Principle of Purity Determination by DSC: A Thermodynamic Approach

At its core, DSC measures the difference in heat flow between a sample and a reference as a function of temperature. For a crystalline substance, the presence of impurities disrupts the crystal lattice, leading to a depression of the melting point and a broadening of the melting range.[1] This phenomenon is governed by the van't Hoff equation, which forms the theoretical basis for purity determination by DSC.[2][3][4]

The simplified van't Hoff equation is expressed as:

Ts = To - (R * To2 * X2) / (ΔHf * F)

Where:

  • Ts is the sample temperature at a given point during melting.

  • To is the melting point of the 100% pure substance.

  • R is the gas constant.

  • X2 is the mole fraction of the impurity.

  • ΔHf is the heat of fusion of the pure substance.

  • F is the fraction of the sample that has melted at temperature Ts.

By analyzing the shape of the melting endotherm, DSC software can calculate the mole percent purity of the sample. This method is particularly effective for highly pure substances, typically those with a purity of 98.5 mole percent or higher, as outlined in the ASTM E928 standard.[1][5][6]

Comparative Analysis: DSC vs. Chromatographic Methods

While DSC offers a robust thermodynamic assessment of total soluble impurities, it is crucial to understand its position relative to established chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Parameter Differential Scanning Calorimetry (DSC) High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Measures melting point depression due to impurities.Separates components based on their differential partitioning between a mobile and stationary phase.[7][8][9]Separates volatile components based on their partitioning in a gaseous mobile phase, followed by mass-based identification.[10][11][12]
Purity Assessment Quantifies total mole fraction of soluble impurities.Quantifies individual impurities relative to a reference standard.Identifies and quantifies volatile and semi-volatile impurities.[10]
Impurity Identification Does not identify the nature of the impurities.[13]Can identify known impurities by comparison with standards.Provides structural information for impurity identification.
Sample Requirements Crystalline, thermally stable solid (typically 1-3 mg).[3]Soluble sample.Volatile or semi-volatile sample, may require derivatization.[14]
Analysis Time Relatively fast (typically under 1 hour per sample).Moderate, depends on the complexity of the separation.Can be longer, especially with complex matrices.
Strengths Absolute purity method, no need for impurity standards, fast screening.High sensitivity and selectivity for a wide range of compounds.[15]Excellent for identifying unknown volatile impurities and trace analysis.[16]
Limitations Not suitable for amorphous or thermally unstable compounds, does not identify impurities.[1]Requires reference standards for quantification, method development can be time-consuming.Limited to volatile and semi-volatile compounds.

Experimental Protocol: Purity Determination of this compound by DSC

This protocol is designed to be a self-validating system, ensuring the integrity of the results.

1. Instrument and Material Preparation:

  • DSC Instrument: A calibrated Differential Scanning Calorimeter.

  • Sample Pans: Aluminum pans and lids.

  • Reference Material: A certified high-purity standard (e.g., Indium) for temperature and enthalpy calibration.

  • Sample: this compound, crystalline solid.

  • Atmosphere: Inert gas (e.g., Nitrogen) at a constant flow rate.

2. Instrument Calibration:

  • Perform a two-point temperature calibration and an enthalpy calibration using the certified reference material according to the instrument manufacturer's guidelines. This step is critical for ensuring the accuracy of the measured melting temperatures and heats of fusion.

3. Sample Preparation:

  • Accurately weigh 1-3 mg of this compound into an aluminum sample pan.[3] A small sample mass minimizes thermal gradients within the sample.

  • Hermetically seal the pan to prevent any loss of volatile impurities or sublimation of the sample during heating.

  • Prepare an identical empty, sealed pan to be used as a reference.

4. DSC Measurement Parameters:

  • Temperature Program:

    • Equilibrate at a temperature well below the expected melting point (e.g., 25°C).

    • Ramp the temperature at a slow, controlled rate, typically 0.5 to 2°C/min, through the melting transition.[2][4] A slow heating rate enhances resolution and allows for thermal equilibrium to be maintained.

    • Continue heating to a temperature sufficiently above the melting point to ensure the entire melting endotherm is captured.

  • Atmosphere: Maintain a constant flow of dry nitrogen (e.g., 50 mL/min) to provide an inert environment and prevent oxidative degradation.

5. Data Analysis:

  • The instrument software will record the heat flow as a function of temperature.

  • Integrate the area of the melting endotherm to determine the heat of fusion (ΔHf).

  • The software will then apply the van't Hoff equation to the shape of the leading edge of the melting peak to calculate the mole percent purity.[3] This involves plotting the sample temperature (Ts) against the reciprocal of the fraction melted (1/F). The software performs a linearization of this plot to determine the purity.[2]

Diagram: DSC Experimental Workflow for Purity Analysis

DSC_Workflow cluster_prep Preparation cluster_run DSC Run cluster_analysis Data Analysis Calibrate Instrument Calibration (Indium Standard) Weigh Weigh 1-3 mg Sample Calibrate->Weigh Seal Hermetically Seal Pan Weigh->Seal Place Place Sample & Reference in DSC Cell Seal->Place Equilibrate Equilibrate Below Melting Point Place->Equilibrate Heat Heat at Slow Rate (0.5-2 °C/min) Equilibrate->Heat Record Record Heat Flow vs. Temp Heat->Record Integrate Integrate Melting Peak (ΔHf) Record->Integrate Plot Generate van't Hoff Plot (Ts vs. 1/F) Integrate->Plot Calculate Calculate Mole % Purity Plot->Calculate Result Purity Result Calculate->Result

Caption: Workflow for DSC purity determination.

Interpreting the Results: A Self-Validating System

The trustworthiness of the DSC purity determination lies in the characteristics of the data itself. A well-behaved sample suitable for this analysis should exhibit:

  • A sharp, well-defined melting endotherm.

  • A linear van't Hoff plot after software correction for thermal lag and undetected pre-melting.[2] Significant deviation from linearity may indicate that the sample does not form a simple eutectic system with its impurities, a key assumption of the method.[17]

Conclusion: An Integrated Approach to Purity Validation

For the comprehensive validation of this compound purity, DSC serves as an invaluable tool for determining the absolute purity based on the total mole fraction of soluble impurities.[18][19] It is a rapid and reliable method that does not require impurity reference standards. However, for a complete purity profile, especially in a regulatory context, an integrated approach is often necessary. HPLC and GC-MS provide orthogonal data, offering the capability to separate, identify, and quantify specific impurities.[7][11] The choice of method, or combination of methods, should be guided by the specific requirements of the application, from routine quality control to in-depth impurity profiling for drug development.

References

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 4-Fluoro-2,6-dimethylphenol

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison with its Non-Fluorinated Analogue

For researchers and professionals in drug development and chemical synthesis, the precise characterization of molecular structure is paramount. The introduction of fluorine into an organic molecule can drastically alter its chemical, physical, and biological properties, making the verification of its incorporation and the understanding of its electronic influence critical. This guide provides an in-depth spectroscopic comparison of 4-Fluoro-2,6-dimethylphenol and its parent compound, 2,6-dimethylphenol, offering field-proven insights into how a single fluorine substituent reshapes a molecule's spectroscopic signature.

Chapter 1: The Molecules of Interest

The primary comparison in this guide is between this compound and its direct structural precursor, 2,6-dimethylphenol. This pairing allows for a focused analysis of the effects of para-fluorine substitution, isolating its influence from other structural variables.

Molecular_Structures cluster_0 This compound cluster_1 2,6-Dimethylphenol node_A node_A node_B node_B

Caption: Molecular structures of the target compound and its non-fluorinated analog.

Chapter 2: Principles of Spectroscopic Analysis

To build a comprehensive analytical picture, we employ a suite of spectroscopic techniques, each providing a unique window into the molecule's structure and electronic environment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): NMR probes the magnetic environments of specific nuclei. ¹H and ¹³C NMR are fundamental for mapping the carbon-hydrogen framework. The true power in this context comes from ¹⁹F NMR, which directly confirms the presence of fluorine and provides exquisite sensitivity to its local chemical environment[1].

  • Infrared (IR) Spectroscopy: This technique measures the vibrational frequencies of chemical bonds. It is highly effective for identifying functional groups, and in this case, will be used to distinguish the characteristic C-F bond vibration and observe the influence of the substituent on the hydroxyl (O-H) group[2].

  • UV-Visible (UV-Vis) Spectroscopy: This method probes the electronic transitions within the molecule, specifically the π → π* transitions in the aromatic ring. Substituents on the ring can shift the absorption wavelength (λ_max), providing insight into their electronic effects[3].

Chapter 3: Comparative Spectroscopic Analysis

The addition of a highly electronegative fluorine atom to the para-position of the 2,6-dimethylphenol scaffold induces significant and measurable changes across all spectroscopic platforms.

Disclaimer: While comprehensive experimental data for 2,6-dimethylphenol is readily available from authoritative sources, published experimental spectra for this compound are not. The data presented for this compound is therefore based on established principles of substituent effects, data from closely related analogs like 4-fluorophenol, and theoretical predictions. This approach provides a scientifically grounded but predictive comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most detailed structural comparison, highlighting the through-bond and through-space effects of the fluorine atom.

¹H NMR Analysis: In 2,6-dimethylphenol, the two methyl groups are equivalent, as are the two meta-protons, leading to a simple spectrum. For this compound, the C2 symmetry is maintained. The primary difference is the influence of the fluorine on the chemical shift of the meta-protons (H-3/H-5). Due to fluorine's strong electronegativity, a downfield shift is predicted for these protons. Furthermore, these protons will exhibit coupling to the ¹⁹F nucleus, splitting their signal into a doublet.

¹³C NMR Analysis: The ¹³C spectrum reveals the strong inductive effect of fluorine. The most dramatic effect is on the carbon directly bonded to fluorine (C-4), which will show a very large chemical shift and a characteristic large one-bond C-F coupling constant (¹J_CF). The effect attenuates with distance, but smaller couplings (²J_CF, ³J_CF) are expected for the meta (C-3/C-5) and ortho (C-2/C-6) carbons, respectively.

¹⁹F NMR Analysis: This spectrum provides unambiguous evidence of fluorination. For this molecule, a single resonance is expected. Its chemical shift is sensitive to the electronic nature of the aromatic ring[4]. Aryl fluorides typically appear in a well-defined region of the ¹⁹F NMR spectrum[5].

Table 1: Comparative ¹H and ¹³C NMR Data (in CDCl₃)

Assignment 2,6-Dimethylphenol [6]This compound (Predicted) Key Observations
¹H NMR
-OH~4.6 ppm (s, 1H)~4.7 ppm (s, 1H)Minor change in the hydroxyl proton shift.
Ar-H (meta)~6.7 ppm (d, 2H)~6.8 ppm (d, JHF ≈ 8 Hz, 2H)Downfield shift and splitting due to H-F coupling.
Ar-H (para)~7.0 ppm (t, 1H)N/APosition is substituted.
-CH₃~2.2 ppm (s, 6H)~2.2 ppm (s, 6H)Minimal effect on the distant methyl groups.
¹³C NMR
C1 (-OH)~151.7 ppm~152 ppm (d, ⁴JCF ≈ 3 Hz)Minor shift; small long-range coupling.
C2/C6 (-CH₃)~128.5 ppm~129 ppm (d, ³JCF ≈ 7 Hz)Slight deshielding and coupling to fluorine.
C3/C5~120.8 ppm~116 ppm (d, ²JCF ≈ 22 Hz)Shielding effect and large two-bond coupling.
C4~128.5 ppm~157 ppm (d, ¹JCF ≈ 240 Hz)Strong deshielding and very large one-bond coupling.
-CH₃~16.2 ppm~16.1 ppmNegligible effect.
¹⁹F NMR
C4-FN/A~ -118 ppmCharacteristic chemical shift for an aryl fluoride.
Infrared (IR) Spectroscopy

The IR spectrum clearly identifies key functional groups through their vibrational modes.

Table 2: Comparative IR Absorption Frequencies (cm⁻¹)

Vibrational Mode 2,6-Dimethylphenol [2]This compound (Predicted) Key Observations
O-H Stretch ~3610 (sharp, free)~3605The electron-withdrawing F may slightly weaken the O-H bond, causing a minor shift to lower wavenumber.
Aromatic C-H Stretch ~3000-3100~3000-3100Largely unaffected.
Aromatic C=C Stretch ~1600, ~1480~1600, ~1490Minor shifts in ring breathing modes.
C-F Stretch N/A~1220 (strong) The key diagnostic peak. A strong, characteristic absorption confirming the presence of the C-F bond.
C-O Stretch ~1200~1200Minimal change expected.
UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy reveals how the fluorine substituent alters the electronic structure of the aromatic pi system. The fluorine atom exerts both an inductive electron-withdrawing effect and a resonance electron-donating effect. For halogens, the inductive effect typically dominates, but the resonance effect is key to understanding UV-Vis shifts.

Table 3: Comparative UV-Vis Absorption Data (in Ethanol)

Parameter 2,6-Dimethylphenol [3]This compound (Predicted) Key Observations
λ_max ~271 nm~280 nmA bathochromic (red) shift is predicted. The lone pairs on the fluorine atom participate in resonance with the aromatic ring, raising the energy of the HOMO and decreasing the HOMO-LUMO gap, which results in absorption at a longer wavelength[7].

Chapter 4: Experimental Protocols

To ensure trustworthy and reproducible results, the following self-validating protocols should be employed.

Spectroscopy_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep Weigh ~10-20 mg of sample Solvate_NMR Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃) Solvate_UV Prepare dilute solution (~0.01 mg/mL) in UV-grade solvent (e.g., EtOH) Solvate_IR Use neat (if liquid) or prepare KBr pellet (if solid) NMR Acquire ¹H, ¹³C, ¹⁹F spectra on a 400 MHz+ spectrometer Solvate_NMR->NMR UV Scan from 200-400 nm using a dual-beam UV-Vis spectrophotometer Solvate_UV->UV IR Acquire spectrum using an FT-IR spectrometer (4000-400 cm⁻¹) Solvate_IR->IR Process Process spectra (Fourier transform, phase, baseline correction) NMR->Process UV->Process IR->Process Analyze Assign peaks, measure chemical shifts, coupling constants, and λ_max Process->Analyze Compare Compare data between analogs and with literature values Analyze->Compare

Caption: General experimental workflow for spectroscopic analysis.

Protocol 1: NMR Spectroscopy

  • Sample Preparation: Accurately weigh 10-20 mg of the phenol sample and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference for ¹H and ¹³C spectra if not already present in the solvent.

  • Instrumentation: Use a nuclear magnetic resonance spectrometer with a field strength of at least 400 MHz.

  • ¹H Acquisition: Acquire the spectrum with a 30° pulse angle, a relaxation delay of 1 second, and 16-32 scans.

  • ¹³C Acquisition: Acquire the spectrum using proton decoupling, a 45° pulse angle, a relaxation delay of 2 seconds, and accumulate 512-1024 scans for adequate signal-to-noise.

  • ¹⁹F Acquisition: Acquire the spectrum with proton decoupling, using a dedicated or switchable probe. Use a relaxation delay of 2 seconds and accumulate 64 scans. Reference the spectrum relative to an external standard like CFCl₃ (0 ppm).

  • Processing: Process all spectra using appropriate software, applying Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.

Protocol 2: FT-IR Spectroscopy

  • Sample Preparation: For a solid sample, mix ~1 mg of the compound with ~100 mg of dry potassium bromide (KBr) powder. Press the mixture into a transparent pellet using a hydraulic press. Alternatively, for Attenuated Total Reflectance (ATR-IR), place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Acquisition: Collect a background spectrum of the empty sample compartment (or clean ATR crystal). Then, collect the sample spectrum over a range of 4000-400 cm⁻¹ by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Processing: The spectrum is automatically ratioed against the background by the instrument software. Identify and label the wavenumbers of key absorption peaks.

Protocol 3: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a stock solution of the sample in a UV-grade solvent (e.g., ethanol). Dilute this stock solution to achieve an absorbance reading between 0.1 and 1.0 at the λ_max.

  • Instrumentation: Use a dual-beam UV-Visible spectrophotometer.

  • Acquisition: Fill one cuvette with the pure solvent (the blank) and another with the sample solution. Place them in the appropriate holders.

  • Scanning: Scan the sample from a wavelength of 400 nm down to 200 nm.

  • Processing: The software will automatically subtract the solvent blank. Determine the wavelength of maximum absorbance (λ_max).

Chapter 5: Synthesis and Interpretation

The observed spectroscopic changes are a direct consequence of the electronic properties of the fluorine atom. Fluorine is the most electronegative element, leading to a strong electron-withdrawing inductive effect (-I). However, it also possesses lone pairs of electrons that can be donated into the aromatic π-system via a resonance effect (+R).

Electronic_Effects cluster_effects Electronic Effects cluster_impact Spectroscopic Impact F Fluorine Substituent at C4 Position Inductive Inductive Effect (-I) (Through σ-bonds) F->Inductive Electronegativity Resonance Resonance Effect (+R) (Through π-system) F->Resonance Lone Pair Donation NMR_Impact ¹³C NMR: Strong deshielding at C4 ¹H NMR: Deshielding of adjacent protons Inductive->NMR_Impact IR_Impact IR: Appearance of strong C-F stretch Inductive->IR_Impact Resonance->NMR_Impact Affects C3/C5 UV_Impact UV-Vis: Bathochromic shift (λ_max ↑) due to HOMO energy increase Resonance->UV_Impact

Caption: Influence of fluorine's electronic effects on spectroscopic signatures.

  • Impact on NMR: The powerful -I effect dominates, causing significant deshielding of the directly attached carbon (C4) and influencing adjacent atoms, which is clearly observable in ¹³C and ¹H NMR. The C-F coupling constants provide definitive proof of the bond's existence and location.

  • Impact on IR: The C-F bond has a strong dipole moment and a characteristic stretching frequency, producing a prominent and easily identifiable peak in the "fingerprint region" of the IR spectrum.

  • Impact on UV-Vis: While the -I effect is strong, the +R effect is responsible for the observed bathochromic shift. By donating electron density into the ring, the fluorine atom raises the energy of the highest occupied molecular orbital (HOMO), which reduces the energy required for the π → π* transition, shifting the absorption to a longer wavelength[7].

Conclusion

The substitution of a hydrogen atom with fluorine at the para-position of 2,6-dimethylphenol imparts a distinct and predictable set of spectroscopic characteristics. Key distinguishing features for this compound include:

  • A unique signal in the ¹⁹F NMR spectrum .

  • Characteristic C-F coupling patterns in the ¹H and ¹³C NMR spectra, most notably a large ¹J_CF coupling constant for the ipso-carbon.

  • A strong, diagnostic C-F stretching vibration in the IR spectrum around 1220 cm⁻¹.

  • A bathochromic shift in its UV-Vis absorption maximum compared to its non-fluorinated analog.

By leveraging this multi-technique spectroscopic approach, researchers can unambiguously confirm the identity, purity, and detailed electronic structure of this compound and its derivatives, ensuring the integrity and success of their research and development endeavors.

References

A Comparative Guide to the Catalytic Performance of 4-Fluoro-2,6-dimethylphenol and its Non-fluorinated Analogue

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of substrates and ligands in catalytic reactions is a critical decision that profoundly influences reaction efficiency, selectivity, and the properties of the final product. This guide provides an in-depth technical comparison of the catalytic performance of 4-Fluoro-2,6-dimethylphenol and its widely used non-fluorinated counterpart, 2,6-dimethylphenol. By examining the fundamental electronic effects of fluorine substitution and analyzing their implications in key catalytic transformations, this document aims to equip scientists with the insights needed to make informed decisions in their experimental designs.

Introduction: The Subtle but Powerful Influence of Fluorine in Catalysis

The strategic incorporation of fluorine into organic molecules is a powerful tool in medicinal chemistry and materials science for modulating a compound's physicochemical properties.[1][2] When introduced into a phenol, such as in the case of this compound, the fluorine atom exerts strong stereoelectronic effects that can significantly alter the molecule's reactivity in catalytic processes compared to its non-fluorinated analogue, 2,6-dimethylphenol.[1]

The high electronegativity of fluorine leads to a strong inductive electron-withdrawing effect (σI), which can decrease the electron density of the aromatic ring and increase the acidity of the phenolic proton.[1] This modification of the electronic landscape can influence the phenol's interaction with a metal catalyst, its oxidation potential, and its propensity to undergo various catalytic transformations. This guide will delve into these effects in the context of a well-established catalytic reaction for phenols: oxidative coupling.

Comparative Analysis in Catalytic Oxidative Coupling

Oxidative coupling of phenols is a cornerstone reaction for the synthesis of polymers and complex organic molecules.[3] The most prominent industrial application of 2,6-dimethylphenol is its copper-catalyzed oxidative polymerization to produce poly(2,6-dimethyl-1,4-phenylene oxide) (PPO), a high-performance thermoplastic.[4][5]

2,6-Dimethylphenol: The Established Workhorse

In the presence of a copper-amine catalyst and an oxidant (typically oxygen), 2,6-dimethylphenol undergoes oxidative coupling to form PPO.[4] The reaction proceeds through the formation of a phenoxy radical, which then couples with another phenol molecule or a growing polymer chain.[4] The methyl groups at the ortho positions sterically hinder ortho-ortho and ortho-para coupling, favoring the formation of the linear C-O coupled polymer.

This compound: A Predicted Performance Profile

Direct comparative studies on the catalytic oxidative coupling of this compound are not extensively reported in the literature. However, based on the known electronic effects of fluorine, we can predict its behavior in such reactions.

The strong electron-withdrawing nature of the fluorine atom at the para position is expected to have the following effects:

  • Increased Acidity: The phenolic proton of this compound will be more acidic than that of 2,6-dimethylphenol. This could facilitate the initial deprotonation step by the amine in the catalytic cycle.

  • Higher Oxidation Potential: The electron-withdrawing fluorine atom will make the phenoxy radical intermediate less stable and the phenol more difficult to oxidize. This could necessitate more forcing reaction conditions (e.g., a stronger oxidant or higher temperature) to achieve comparable reaction rates to the non-fluorinated analogue.

  • Influence on Coupling Selectivity: While the ortho-methyl groups will still direct towards C-O coupling, the altered electron density of the aromatic ring could potentially influence the regioselectivity of any side reactions.

Quantitative Data Summary

The following table summarizes the key properties and predicted performance differences between the two phenols in a typical copper-catalyzed oxidative coupling reaction.

Parameter2,6-DimethylphenolThis compound (Predicted)Rationale for Prediction
CAS Number 576-26-12338-56-9[6]-
Molecular Weight 122.16 g/mol 140.15 g/mol [6]-
Phenolic pKa HigherLowerInductive electron-withdrawal by fluorine increases acidity.[1]
Oxidation Potential LowerHigherElectron-withdrawing fluorine destabilizes the phenoxy radical.
Reaction Rate FasterSlowerHigher oxidation potential may lead to a slower rate-determining step.
Required Oxidant Strength Standard (e.g., O2)Potentially StrongerTo overcome the higher oxidation potential.
Polymer Properties Well-establishedPotentially altered thermal stability and dielectric properties due to the C-F bond.[1]The presence of fluorine often imparts unique material properties.

Experimental Protocols

The following section provides a detailed, step-by-step methodology for a typical copper-catalyzed oxidative coupling of 2,6-dimethylphenol. This protocol can serve as a baseline for designing experiments with its fluorinated analogue, with suggested modifications to account for the predicted differences in reactivity.

Copper-Catalyzed Oxidative Polymerization of 2,6-Dimethylphenol

This protocol is adapted from established procedures for the synthesis of PPO.[4]

Materials:

  • 2,6-Dimethylphenol

  • Copper(I) chloride (CuCl)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Toluene, anhydrous

  • Methanol

  • Oxygen gas

  • Schlenk flask and line

  • Magnetic stirrer and stir bar

Procedure:

  • Catalyst Preparation: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve CuCl (0.1 mmol) and TMEDA (0.1 mmol) in anhydrous toluene (20 mL). Stir the solution until the catalyst complex forms, typically indicated by a color change.

  • Monomer Addition: Add 2,6-dimethylphenol (10 mmol) to the catalyst solution.

  • Initiation of Polymerization: Bubble oxygen gas through the reaction mixture at a controlled rate while stirring vigorously. The reaction is exothermic, and the temperature may need to be controlled with a water bath.

  • Reaction Monitoring: Monitor the progress of the reaction by observing the increase in viscosity of the solution. The reaction is typically complete within 1-2 hours.

  • Termination and Precipitation: Stop the oxygen flow and pour the viscous polymer solution into methanol (200 mL) with vigorous stirring. The PPO polymer will precipitate as a white solid.

  • Purification: Filter the polymer, wash it with fresh methanol, and dry it under vacuum at 60 °C to a constant weight.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The initial catalyst preparation is performed under an inert atmosphere to prevent premature oxidation of the Cu(I) species.

  • TMEDA as Ligand: TMEDA acts as a ligand to solubilize the copper salt and to modulate its catalytic activity.

  • Oxygen as Oxidant: Molecular oxygen is a green and readily available oxidant for this reaction.

  • Methanol for Precipitation: PPO is insoluble in methanol, allowing for its effective separation from the reaction mixture.

Proposed Protocol for this compound with Commentary

For the oxidative polymerization of this compound, the same protocol can be attempted with the following considerations and potential modifications:

  • Reaction Temperature: Due to the predicted higher oxidation potential, an elevated reaction temperature (e.g., 40-60 °C) may be necessary to achieve a reasonable reaction rate.

  • Catalyst Loading: An increased catalyst loading might be required to overcome the lower reactivity of the fluorinated monomer.

  • Oxidant: If the reaction with oxygen is too sluggish, a stronger oxidant system could be explored, although this may introduce side reactions.

  • Monitoring: Close monitoring of the reaction progress is crucial to determine the optimal reaction time and to avoid potential side reactions at higher temperatures.

Mechanistic and Workflow Diagrams

The following diagrams illustrate the general mechanism of copper-catalyzed oxidative coupling and the experimental workflow.

G cluster_catalyst Catalyst Activation cluster_reaction Polymerization Cycle CuI Cu(I)-Amine Complex O2 O₂ CuI->O2 Oxidation CuII Cu(II)-Amine Complex O2->CuII CuII->CuI Reduction Phenol Phenol (ArOH) CuII->Phenol Oxidation PhenoxyRadical Phenoxy Radical (ArO•) Phenol->PhenoxyRadical Polymer Growing Polymer Chain PhenoxyRadical->Polymer Addition Coupling C-O Coupling Polymer->Coupling Product Poly(phenylene oxide) Coupling->Product

Caption: Generalized mechanism of copper-catalyzed oxidative coupling of phenols.

G start Start catalyst_prep Prepare Cu(I)-Amine Catalyst in Toluene under Inert Gas start->catalyst_prep add_monomer Add Phenol Monomer catalyst_prep->add_monomer start_reaction Bubble O₂ Through Mixture add_monomer->start_reaction monitor Monitor Viscosity Increase start_reaction->monitor terminate Stop O₂ Flow monitor->terminate precipitate Pour into Methanol terminate->precipitate filter_wash Filter and Wash Polymer precipitate->filter_wash dry Dry Under Vacuum filter_wash->dry end Obtain Pure Polymer dry->end

References

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for 4-Fluoro-2,6-dimethylphenol Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Quantification

4-Fluoro-2,6-dimethylphenol (CAS No. 2338-56-9) is a substituted phenol that serves as a critical intermediate in the synthesis of various chemical entities, including active pharmaceutical ingredients (APIs). The precise and accurate quantification of this compound is paramount, not only for ensuring the quality, efficacy, and safety of the final product but also for process optimization and waste stream management. An error in its measurement can have cascading effects on yield, impurity profiling, and regulatory compliance.

This guide provides an in-depth comparison of three prevalent analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The objective is not merely to present protocols but to delve into the causality behind methodological choices and to establish a framework for robust cross-validation.

The principles outlined herein are grounded in the harmonized guidelines of the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline on the Validation of Analytical Procedures, which provides a comprehensive framework for demonstrating that an analytical procedure is fit for its intended purpose.[1][2][3] The U.S. Food and Drug Administration (FDA) aligns with these principles, emphasizing that validation must be completed prior to the submission of a New Drug Application (NDA) and before the release of materials for pivotal clinical trials.[4][5] This guide is designed for researchers, analytical scientists, and drug development professionals who require reliable and reproducible methods for their work.

Pillar 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is often the workhorse of a quality control laboratory due to its robustness, cost-effectiveness, and versatility for non-volatile and thermally labile compounds.

Causality of Method Choice

The phenolic hydroxyl group and the aromatic ring in this compound provide a sufficient chromophore for detection by UV spectrophotometry. This makes HPLC-UV a direct and accessible method without the need for complex derivatization. Reversed-phase chromatography is the logical choice, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase to retain and separate the moderately polar analyte based on its hydrophobicity.

Experimental Protocol: HPLC-UV Quantification

1. Sample Preparation:

  • Accurately weigh approximately 25 mg of the this compound reference standard.

  • Dissolve in a 25 mL volumetric flask using a 50:50 (v/v) mixture of acetonitrile and deionized water (the diluent) to create a 1 mg/mL stock solution.

  • Prepare a series of calibration standards ranging from 1 µg/mL to 200 µg/mL by serial dilution of the stock solution with the diluent.

  • Prepare unknown samples by dissolving them in the diluent to achieve a theoretical concentration within the calibration range.

2. Instrumental Conditions:

ParameterSettingRationale
HPLC System Agilent 1260 Infinity II or equivalentA standard, reliable system for routine analysis.
Column C18, 4.6 x 150 mm, 5 µm particle sizeThe C18 phase provides excellent hydrophobic interaction for retaining the analyte.
Mobile Phase A: 0.1% Phosphoric Acid in Water; B: AcetonitrileThe acidic mobile phase suppresses the ionization of the phenolic hydroxyl group, ensuring a single, sharp peak shape.
Gradient 60% B to 85% B over 10 minutesA gradient elution ensures the analyte is eluted efficiently while cleaning the column of more nonpolar impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temp. 30 °CMaintains consistent retention times and peak shapes.
Injection Vol. 10 µLA typical volume to balance sensitivity and peak broadening.
UV Detector Diode Array Detector (DAD)DAD allows for spectral analysis to confirm peak purity and identity.
Wavelength 275 nmApproximate absorbance maximum for substituted phenols, providing good sensitivity.

3. Method Validation Protocol (Abbreviated):

  • Specificity: Analyze a blank (diluent) and a placebo sample (matrix without analyte) to ensure no interfering peaks at the analyte's retention time.

  • Linearity: Inject the calibration standards in triplicate and plot the peak area versus concentration. Calculate the coefficient of determination (R²), which should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). The mean recovery should be within 98.0% to 102.0%.[4]

  • Precision (Repeatability): Perform six replicate injections of a single standard solution. The relative standard deviation (%RSD) of the peak areas should be ≤ 2.0%.

HPLC_Workflow Dilute Dilute Inject Inject Dilute->Inject Detect Detect Integrate Integrate Detect->Integrate

Pillar 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers superior specificity and sensitivity compared to HPLC-UV. It is particularly well-suited for volatile and semi-volatile compounds that are thermally stable.

Causality of Method Choice

This compound is sufficiently volatile for GC analysis. The use of a mass spectrometer as a detector provides definitive identification based on the analyte's mass spectrum and fragmentation pattern, virtually eliminating interference from co-eluting impurities. While direct analysis is possible, derivatization is often employed for phenols to improve peak shape and thermal stability.[6][7] Silylation, for instance, replaces the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) group, reducing tailing and enhancing volatility.

Experimental Protocol: GC-MS Quantification

1. Sample Preparation (with Derivatization):

  • Prepare stock and sample solutions as described for HPLC, but use a volatile, anhydrous solvent like Dichloromethane or MTBE.

  • Pipette 100 µL of each standard or sample solution into a GC vial.

  • Add 100 µL of a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).

  • Cap the vials tightly and heat at 70 °C for 30 minutes to ensure complete derivatization.

  • Cool to room temperature before analysis.

2. Instrumental Conditions:

ParameterSettingRationale
GC-MS System Agilent 8890 GC with 5977B MSD or equivalentIndustry-standard for reliable and sensitive GC-MS analysis.
Column HP-5ms, 30 m x 0.25 mm, 0.25 µm film thicknessA non-polar (5% phenyl) column provides good separation for a wide range of analytes.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Inlet Temp. 250 °CEnsures rapid volatilization of the derivatized analyte.
Injection Mode Splitless (1 µL)Maximizes analyte transfer to the column for trace-level sensitivity.
Oven Program Start at 80°C, hold 1 min, ramp to 280°C at 20°C/minA temperature ramp effectively separates the analyte from the solvent and any potential byproducts.
MS Source Temp. 230 °CStandard temperature for electron ionization (EI).
MS Quad Temp. 150 °CStandard temperature for the quadrupole mass filter.
Ionization Mode Electron Ionization (EI) at 70 eVStandard, robust ionization technique that produces reproducible fragmentation patterns for library matching.
Acquisition Selected Ion Monitoring (SIM)SIM mode significantly increases sensitivity by monitoring only specific ions for the analyte.
SIM Ions Monitor m/z for TMS-derivative (e.g., M+, key fragments)Provides high specificity and sensitivity. The exact ions must be determined experimentally.

3. Method Validation Protocol (Abbreviated):

  • Specificity: Analyze a derivatized blank. The high selectivity of SIM mode inherently provides excellent specificity. Confirm the ion ratios match those of a pure standard.

  • Linearity & Accuracy: Follow the same procedure as for HPLC.

  • LOQ/LOD: Determine the signal-to-noise ratio at low concentrations. LOQ is typically established at S/N ≥ 10, and LOD at S/N ≥ 3.

GCMS_Workflow Heat Heat Inject Inject Heat->Inject Detect Detect Integrate Integrate Detect->Integrate

Pillar 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the powerful separation of HPLC with the ultimate specificity and sensitivity of tandem mass spectrometry, making it the gold standard for trace-level quantification in complex matrices.

Causality of Method Choice

This technique is chosen when the required sensitivity is beyond the capabilities of HPLC-UV or GC-MS, or when analyzing the analyte in highly complex matrices like biological fluids or environmental samples.[8][9][10] The "soft" ionization technique, Electrospray Ionization (ESI), minimizes fragmentation, preserving the molecular ion. Tandem mass spectrometry (MS/MS) then provides unparalleled specificity by selecting the precursor ion, fragmenting it, and monitoring a specific product ion. This process, known as Multiple Reaction Monitoring (MRM), effectively filters out all chemical noise.

Experimental Protocol: LC-MS/MS Quantification

1. Sample Preparation:

  • Sample preparation is similar to HPLC-UV. No derivatization is required.

  • The use of an isotopically labeled internal standard (e.g., this compound-d6) is highly recommended to compensate for matrix effects and variations in instrument response.

  • For complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary to remove interferences.[11]

2. Instrumental Conditions:

ParameterSettingRationale
LC-MS/MS System Agilent 1290 Infinity II LC with 6470 Triple Quadrupole MSA high-performance system designed for quantitative applications.
Column C18, 2.1 x 50 mm, 1.8 µm particle sizeA shorter, smaller particle size column is used for faster analysis (UHPLC).
Mobile Phase A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in AcetonitrileFormic acid is a volatile modifier compatible with MS and promotes ionization.
Gradient 20% B to 95% B over 3 minutesA fast gradient suitable for rapid screening and quantification.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CEnsures reproducible chromatography.
Injection Vol. 2 µLSmall volume to prevent overloading the column and MS source.
Ionization Mode Electrospray Ionization (ESI), Negative ModeESI is a soft ionization technique. Negative mode is ideal for deprotonating the acidic phenol.
Gas Temp. 300 °COptimizes desolvation of the ESI spray.
Gas Flow 8 L/min
Nebulizer 45 psi
Sheath Gas Temp 350 °C
Capillary Voltage 3500 V
Acquisition Multiple Reaction Monitoring (MRM)Provides the highest level of selectivity and sensitivity.
MRM Transition Precursor Ion [M-H]⁻ → Product IonMust be optimized by infusing a standard solution. For C₈H₉FO (MW 140.15), the precursor would be m/z 139.1.

3. Method Validation Protocol (Abbreviated):

  • Specificity: The MRM transition is inherently highly specific. Analyze matrix blanks to ensure no signal is detected in the analyte's MRM channel.

  • Matrix Effects: Evaluate by comparing the response of an analyte spiked into a post-extraction blank sample versus its response in a neat solution. The use of a stable isotope-labeled internal standard is the best way to correct for matrix effects.

  • Linearity, Accuracy, LOQ/LOD: Follow similar procedures as above, though the achievable limits will be significantly lower.

LCMSMS_Workflow Filter Filter Inject Inject Filter->Inject Detect Detect Integrate Integrate Detect->Integrate

Cross-Validation: Ensuring Method Concordance

Cross-validation is the critical process of demonstrating that two or more distinct analytical procedures provide equivalent and reliable results for the same intended purpose.[12][13] This is essential when transferring a method between labs or when a new method (e.g., LC-MS/MS) is intended to replace an older one (e.g., HPLC-UV).[14]

Cross-Validation Protocol
  • Sample Selection: Prepare a minimum of six individual samples of the test material. Spike three of these samples with this compound at a concentration near the middle of the validated range for all three methods.

  • Analysis: Analyze each of the six samples (three spiked, three un-spiked) using all three fully validated methods (HPLC-UV, GC-MS, and LC-MS/MS).

  • Data Comparison: For each sample, calculate the mean result obtained from each method.

  • Acceptance Criteria: The results are considered concordant if the percentage difference between the mean values obtained from the different methods is not more than 5.0% for the assay of a primary substance. For impurity-level analysis, a larger variance may be acceptable.

Comparative Performance Summary

The table below summarizes the expected performance characteristics of the three validated methods. These values are illustrative and must be confirmed experimentally.

ParameterHPLC-UVGC-MSLC-MS/MS
Specificity ModerateHighVery High
Linearity (R²) > 0.999> 0.998> 0.999
Typical Range 1 - 200 µg/mL0.1 - 50 µg/mL0.001 - 1 µg/mL
Est. LOQ ~ 0.5 µg/mL~ 0.05 µg/mL~ 0.5 ng/mL (0.0005 µg/mL)
Accuracy (% Rec) 98 - 102%95 - 105%95 - 105% (with IS)
Precision (%RSD) < 2.0%< 5.0%< 10.0% (at LLOQ)
Sample Prep. SimpleModerate (Derivatization)Simple to Complex (SPE)
Throughput HighModerateHigh (with UHPLC)
Relative Cost $
$

Conclusion and Expert Recommendations

The choice of an analytical method for quantifying this compound is fundamentally driven by the specific requirements of the analysis.

  • HPLC-UV is the ideal choice for routine quality control, release testing, and process monitoring where the analyte concentration is relatively high and the sample matrix is clean. Its robustness, low cost, and high throughput make it exceptionally well-suited for a manufacturing environment.

  • GC-MS should be employed when higher specificity is required, or when analyzing for volatile impurities alongside the main analyte. It serves as an excellent confirmatory technique to the HPLC-UV method, providing orthogonal data based on a different separation principle.

  • LC-MS/MS is the undisputed method of choice for any application requiring ultra-trace quantification. This includes impurity analysis at ppm or ppb levels, analysis in complex biological or environmental matrices, and pharmacokinetic studies. Its sensitivity and specificity are unmatched.

A robust analytical strategy involves leveraging the strengths of each technique. An HPLC-UV method may be used for routine release, while a more specific GC-MS or LC-MS/MS method is kept validated and ready for confirmatory testing, impurity investigations, or method cross-validation as demonstrated in this guide. This multi-faceted approach ensures data integrity, meets stringent regulatory expectations, and ultimately guarantees product quality.

References

A Comparative Study on the Acidity of Fluorinated vs. Non-Fluorinated Dimethylphenols: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the acidity (pKa) of a molecule is a critical parameter influencing its pharmacokinetic and pharmacodynamic properties. For researchers working with phenolic compounds, understanding how structural modifications impact acidity is paramount for designing molecules with optimal characteristics. This guide provides a comparative analysis of the acidity of fluorinated versus non-fluorinated dimethylphenols, offering insights into the electronic and steric effects that govern this fundamental chemical property. While experimental pKa values for many substituted phenols are well-documented, data for polysubstituted phenols, such as fluorinated dimethylphenols, is less readily available. This guide will, therefore, establish the theoretical principles based on well-known substituent effects and present available experimental data for related compounds to predict and understand the acidity of these more complex structures. Furthermore, we provide detailed experimental protocols for the determination of pKa values, empowering researchers to generate their own valuable data.

The Underlying Principles: Electronic and Steric Effects on Phenol Acidity

The acidity of a phenol is determined by the stability of its corresponding phenoxide ion. Substituents on the aromatic ring can significantly influence this stability through a combination of inductive and resonance effects.[1][2]

  • Electron-withdrawing groups (EWGs) , such as halogens and nitro groups, increase the acidity of phenols by stabilizing the negative charge of the phenoxide ion through inductive electron withdrawal (-I effect) and/or resonance delocalization (-M effect).[2][3] This delocalization disperses the negative charge, making the phenoxide ion more stable and thus, the corresponding phenol more acidic.[2]

  • Electron-donating groups (EDGs) , such as alkyl groups (e.g., methyl), decrease the acidity of phenols.[4] They destabilize the phenoxide ion by pushing electron density onto the already electron-rich ring, thereby intensifying the negative charge on the oxygen atom.[4]

The Dual Nature of Fluorine

Fluorine, the most electronegative element, presents a fascinating case due to its dual electronic effects:

  • A strong -I effect: Due to its high electronegativity, fluorine strongly withdraws electron density through the sigma bond, which stabilizes the phenoxide ion and increases acidity.[5]

  • A +M (mesomeric or resonance) effect: Fluorine can donate a lone pair of electrons to the aromatic ring through resonance. This effect is generally considered to be weaker than its inductive effect.[6]

The position of the fluorine substituent on the phenol ring determines the relative contribution of these effects. The inductive effect weakens with distance, being strongest at the ortho position and weakest at the para position.[7]

The Influence of Methyl Groups

Methyl groups are electron-donating through an inductive effect (+I) and hyperconjugation. When attached to the phenol ring, they increase the electron density, destabilizing the phenoxide ion and thus decreasing the acidity of the phenol.

Comparative Analysis of Acidity

To understand the combined effect of fluorine and methyl substituents, we will first examine the experimental pKa values of relevant monosubstituted and disubstituted phenols.

Non-Fluorinated Dimethylphenols (Xylenols)

The position of the two methyl groups on the phenol ring influences the pKa. As electron-donating groups, they generally increase the pKa (decrease the acidity) compared to phenol (pKa ≈ 9.9-10.0).[2][8]

CompoundpKa
Phenol~10.0
2,3-Dimethylphenol10.54
2,4-Dimethylphenol10.6
2,6-Dimethylphenol~9.92
3,5-Dimethylphenol10.15

Data sourced from PubChem and other chemical suppliers.[9]

The methyl groups, being electron-donating, generally increase the pKa relative to phenol. The specific value is a result of the interplay of their inductive effects and steric factors.

Fluorinated Phenols

The introduction of a fluorine atom generally increases the acidity of phenol, as its electron-withdrawing inductive effect outweighs its electron-donating resonance effect.

CompoundpKa
Phenol10.0
2-Fluorophenol8.7
3-Fluorophenol9.3
4-Fluorophenol9.9

Data sourced from various academic sources.[7]

The trend in acidity among the fluorophenol isomers (ortho > meta > para) can be explained by the distance-dependent inductive effect of fluorine. The -I effect is strongest at the ortho position, leading to the greatest stabilization of the phenoxide ion and the lowest pKa.[7]

Predicting the Acidity of Fluorinated Dimethylphenols

  • 4-fluoro-2,6-dimethylphenol: This molecule has two electron-donating methyl groups in the ortho positions and an electron-withdrawing fluorine atom in the para position. The methyl groups will work to decrease acidity, while the fluorine will work to increase it. The net effect will be a balance of these opposing influences.

  • 4-fluoro-3,5-dimethylphenol: Here, the electron-donating methyl groups are in the meta positions relative to the hydroxyl group, and the electron-withdrawing fluorine is in the para position.

A predicted pKa value for 4-fluoro-3-methylphenol is approximately 10.09. The addition of another methyl group would likely further increase the pKa, making it less acidic.

A crucial concept to consider, especially in polysubstituted phenols, is steric inhibition of resonance . In some cases, bulky groups flanking a substituent can force it out of the plane of the aromatic ring, thereby diminishing its ability to participate in resonance. For instance, in 3,5-dimethyl-4-nitrophenol, the two methyl groups sterically hinder the nitro group, forcing it out of the plane of the ring and reducing its electron-withdrawing resonance effect, making the compound less acidic than 2,6-dimethyl-4-nitrophenol.[10][11] A similar effect could potentially be observed with a fluorine substituent, although its smaller size makes this less likely than with a nitro group.

Experimental Determination of pKa

To obtain definitive acidity data for novel fluorinated dimethylphenols, experimental determination is essential. Potentiometric titration and spectrophotometry are two common and reliable methods.[12]

Potentiometric Titration

This method involves the gradual addition of a titrant (a strong base, such as NaOH) to a solution of the phenol, while monitoring the pH with a calibrated pH meter.[13][14] The pKa is the pH at which the phenol is half-neutralized.

G cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis prep_sample Dissolve weighted sample in appropriate solvent (e.g., water/methanol mixture) start_titration Add NaOH titrant in small, precise increments prep_sample->start_titration prep_titrant Prepare standardized 0.1 M NaOH solution prep_titrant->start_titration calibrate_ph Calibrate pH meter with standard buffers (pH 4, 7, 10) calibrate_ph->start_titration record_ph Record pH and added volume after each addition start_titration->record_ph Equilibrate record_ph->start_titration Repeat plot_curve Plot pH vs. Volume of NaOH record_ph->plot_curve All data collected find_ep Determine the equivalence point (inflection point of the curve) plot_curve->find_ep calc_pka Calculate pKa (pH at half-equivalence point) find_ep->calc_pka

Caption: Workflow for pKa determination by potentiometric titration.

  • Preparation of Solutions:

    • Accurately weigh approximately 10-20 mg of the dimethylphenol and dissolve it in a suitable solvent (e.g., a 50:50 mixture of methanol and water) to a final concentration of about 10⁻³ M.[13]

    • Prepare a standardized 0.1 M solution of sodium hydroxide (NaOH).

    • Prepare standard pH buffers (pH 4.00, 7.00, and 10.00).

  • Calibration of the pH Meter:

    • Calibrate the pH meter according to the manufacturer's instructions using the standard buffers.

  • Titration:

    • Place a known volume (e.g., 50 mL) of the dimethylphenol solution in a beaker with a magnetic stir bar.

    • Immerse the calibrated pH electrode in the solution.

    • Add the 0.1 M NaOH solution in small, precise increments (e.g., 0.1 mL) from a burette.

    • After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.

    • Continue the titration until the pH has risen significantly, well past the expected equivalence point.

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

    • Determine the equivalence point, which is the point of steepest slope on the curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV) against the volume.

    • The pKa is the pH at the half-equivalence point (the volume of NaOH that is half of the volume at the equivalence point).

Spectrophotometric pKa Determination

This method is suitable for compounds that exhibit a change in their UV-Vis absorption spectrum upon ionization.[15][16] The pKa is determined by measuring the absorbance of the compound in a series of buffer solutions of known pH.

G A Prepare phenol solutions in buffers of varying pH B Measure UV-Vis spectrum for each solution A->B C Identify wavelengths of max absorbance for acidic (HA) and basic (A-) forms B->C D Measure absorbance of each solution at these wavelengths C->D E Calculate the ratio [A-]/[HA] for each buffer D->E F Plot pH vs. log([A-]/[HA]) E->F G Determine pKa from the y-intercept (Henderson-Hasselbalch plot) F->G

Caption: Process flow for spectrophotometric pKa determination.

  • Preparation of Solutions:

    • Prepare a stock solution of the dimethylphenol in a suitable solvent (e.g., methanol).

    • Prepare a series of buffer solutions with a range of known pH values that bracket the expected pKa of the compound.

    • Prepare two additional solutions, one strongly acidic (e.g., pH 1-2) to obtain the spectrum of the fully protonated form (HA), and one strongly basic (e.g., pH 12-13) for the fully deprotonated form (A⁻).

    • Prepare a set of solutions for measurement by adding a small, constant amount of the stock solution to each buffer, the acidic, and the basic solutions.

  • Spectrophotometric Measurements:

    • Record the UV-Vis absorption spectra of the acidic and basic solutions to determine the wavelengths of maximum absorbance for the HA and A⁻ species (λ_HA and λ_A-).

    • Measure the absorbance of each buffered solution at these two wavelengths.

  • Data Analysis:

    • For each buffered solution, calculate the ratio of the deprotonated to protonated forms using the following equation: [A⁻]/[HA] = (A - A_HA) / (A_A- - A) where A is the absorbance of the buffered solution at a chosen wavelength, and A_HA and A_A- are the absorbances of the fully protonated and deprotonated forms at the same wavelength, respectively.

    • Plot pH versus log([A⁻]/[HA]).

    • According to the Henderson-Hasselbalch equation (pH = pKa + log([A⁻]/[HA])), the pKa is the y-intercept of this plot.[16]

Conclusion

The acidity of dimethylphenols is predictably influenced by the electronic effects of substituents. While electron-donating methyl groups generally decrease acidity, the strong inductive electron-withdrawing effect of fluorine typically increases acidity. The precise pKa of a fluorinated dimethylphenol will be a result of the complex interplay between the number and positions of both the methyl and fluoro substituents, as well as potential steric effects. For researchers and drug developers, a thorough understanding of these principles is essential for the rational design of phenolic compounds with tailored properties. In the absence of readily available experimental data, the predictive framework outlined in this guide, coupled with the provided robust experimental protocols, offers a clear path forward for the accurate characterization of these important molecules.

References

A Researcher's Guide to the Comparative In Vitro Profiling of 4-Fluoro-2,6-dimethylphenol in Drug Discovery Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorination in Phenolic Scaffolds

In the landscape of medicinal chemistry, the strategic incorporation of fluorine into small molecules has become a cornerstone of modern drug design. The unique physicochemical properties of fluorine—its high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and pKa.[1] Phenolic scaffolds, ubiquitous in natural products and synthetic drugs, are frequent candidates for such chemical modification.

This guide focuses on 4-Fluoro-2,6-dimethylphenol , a fluorinated analog of the common industrial chemical 2,6-dimethylphenol. While 2,6-dimethylphenol itself is a precursor to pharmaceuticals like the antiarrhythmic drug mexiletine, the impact of para-fluorination on its performance in a suite of standard drug discovery assays has not been extensively reported in publicly available literature.[2][3]

This document serves as a comprehensive, practical guide for researchers, scientists, and drug development professionals to conduct a direct, data-driven comparison of this compound against its non-fluorinated parent compound and other halogenated analogs. By providing detailed experimental protocols for a panel of key in vitro assays, we empower you to generate the critical data needed to evaluate its potential as a fragment or lead compound in your drug discovery programs.

Compound Profiles: Physicochemical Properties of this compound and Analogs

A foundational understanding of a compound's physicochemical properties is essential for interpreting its biological activity. The introduction of a halogen at the 4-position of the 2,6-dimethylphenol scaffold is expected to modulate properties such as acidity (pKa) and lipophilicity (LogP), which in turn can affect cell permeability, target binding, and metabolic fate.

Below is a comparative table of key physicochemical properties for our compound of interest and its selected analogs. This data, compiled from reputable chemical databases, provides a baseline for understanding the potential impact of halogen substitution.

PropertyThis compound[4]2,6-Dimethylphenol[5]4-Chloro-2,6-dimethylphenol[6]4-Bromo-2,6-dimethylphenol[7]
CAS Number 2338-56-9576-26-11123-63-32374-05-2
Molecular Formula C₈H₉FOC₈H₁₀OC₈H₉ClOC₈H₉BrO
Molecular Weight 140.15 g/mol 122.16 g/mol 156.61 g/mol 201.06 g/mol
LogP (Predicted) 2.42.33.03.2
pKa (Predicted) 9.910.69.69.5
Hydrogen Bond Donors 1111
Hydrogen Bond Acceptors 1111

A Framework for Comparative Assessment

To build a comprehensive profile of this compound, a systematic evaluation across several key areas of drug discovery is necessary. The following diagram illustrates the logical flow of a comparative study, encompassing initial target-based screening and essential ADME-Tox profiling.

G cluster_screening Primary Screening cluster_admetox ADME-Tox Profiling Kinase_Assay Kinase Inhibition Assays Data_Analysis Comparative Data Analysis (IC50, Ki, Papp, t1/2, etc.) Kinase_Assay->Data_Analysis GPCR_Assay GPCR Binding Assays GPCR_Assay->Data_Analysis Metabolic_Stability Metabolic Stability (HLM) Metabolic_Stability->Data_Analysis Permeability Permeability (Caco-2) Permeability->Data_Analysis Cytotoxicity Cytotoxicity (MTT Assay) Cytotoxicity->Data_Analysis hERG_Assay hERG Inhibition hERG_Assay->Data_Analysis Start Compound Cohort (Fluorinated, Non-fluorinated, Chloro, Bromo analogs) Start->Kinase_Assay Start->GPCR_Assay Start->Metabolic_Stability Start->Permeability Start->Cytotoxicity Start->hERG_Assay Conclusion Structure-Activity Relationship (SAR) & Lead Prioritization Data_Analysis->Conclusion G cluster_workflow HLM Assay Workflow Start Incubate Compound with HLMs + NADPH at 37°C Timepoints Aliquots taken at 0, 5, 15, 30, 45 min Start->Timepoints Quench Stop Reaction (e.g., Acetonitrile) Timepoints->Quench Analyze LC-MS/MS Analysis Quench->Analyze Calculate Calculate % Remaining, t1/2, and Intrinsic Clearance Analyze->Calculate

References

A Senior Scientist's Guide: Comparative Analysis of Fluorinated vs. Non-Fluorinated Phenols in Biological Systems

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Subtle Power of a Single Atom

In the landscape of medicinal chemistry and drug development, phenolic compounds are a cornerstone, celebrated for their vast range of biological activities, including antimicrobial, antioxidant, and anticancer properties.[1][2][3] The simple hydroxyl group attached to an aromatic ring is a versatile chemical entity, capable of donating a hydrogen atom to neutralize free radicals or forming critical hydrogen bonds within the active sites of enzymes.[4][5]

However, the quest for enhanced potency, selectivity, and improved pharmacokinetic profiles has led scientists to a powerful strategy: fluorination . The substitution of a hydrogen atom with fluorine, its close bioisostere, can dramatically alter a molecule's biological character.[6][7] Fluorine's unique properties—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence acidity, metabolic stability, lipophilicity, and binding interactions.[8][9][10]

This guide provides a comparative analysis of the biological activities of fluorinated versus non-fluorinated phenols. We will move beyond simple data reporting to explore the underlying physicochemical principles, offer detailed experimental protocols for validation, and present a nuanced perspective for researchers aiming to harness the power of fluorine in their own work.

The Fluorine Factor: How One Atom Changes the Game

Replacing hydrogen with fluorine is not a trivial substitution. It introduces a cascade of electronic and steric effects that must be understood to predict and interpret biological outcomes.

  • Inductive Effect & Acidity (pKa): Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect. When placed on the phenol ring, it pulls electron density away from the ring and the hydroxyl group. This stabilizes the resulting phenoxide anion upon deprotonation, making the phenolic proton more acidic (i.e., lowering the pKa).[6] This change in acidity can be critical for how the molecule interacts with biological targets at physiological pH.

  • Lipophilicity (LogP/LogD): The effect of fluorine on lipophilicity is complex. A single fluorine atom can increase lipophilicity, which may enhance membrane permeability and cell uptake. However, polyfluorination can sometimes decrease lipophilicity. This modulation of a molecule's water/oil partitioning behavior is a key tool for optimizing its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[6]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes. Strategically placing a fluorine atom at a site that is susceptible to oxidative metabolism in the non-fluorinated parent compound can significantly increase the molecule's metabolic stability and half-life in vivo.[8][11]

  • Conformation and Binding: Fluorine's small van der Waals radius (only about 20% larger than hydrogen) means it rarely causes significant steric hindrance.[6] However, its unique electronic properties can enable favorable non-covalent interactions within enzyme active sites, such as halogen bonding and dipole-dipole interactions, that are unavailable to its non-fluorinated counterpart.[12]

Below is a diagram illustrating the key physicochemical changes induced by adding a fluorine atom to a phenol ring.

G cluster_phenol Phenol cluster_fluorophenol Fluorophenol cluster_properties Physicochemical Properties P Phenol (C₆H₅OH) FP Fluorophenol (C₆H₄FOH) pka Lower pKa (More Acidic) FP->pka lipo Modulated Lipophilicity (LogP/LogD) FP->lipo stability Increased Metabolic Stability FP->stability binding Altered Binding Interactions FP->binding caption Key property shifts from phenol to fluorophenol. G cluster_non_fluorinated Non-Fluorinated Phenol Binding cluster_fluorinated Fluorinated Phenol Binding p1 Enzyme Active Site h_bond H-Bond p1->h_bond phenol Phenol h_bond->phenol p2 Enzyme Active Site h_bond2 H-Bond p2->h_bond2 halogen_bond Halogen Bond p2->halogen_bond fluorophenol Fluorophenol (F) h_bond2->fluorophenol halogen_bond->fluorophenol caption Fluorine can introduce new, favorable binding interactions. G start Start prep_samples Prepare serial dilutions of test compounds (Phenol vs. Fluorophenol) start->prep_samples add_dpph Add DPPH solution to each well prep_samples->add_dpph incubate Incubate in the dark (30 minutes, RT) add_dpph->incubate measure Measure absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and determine IC₅₀ measure->calculate end End calculate->end

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Fluoro-2,6-dimethylphenol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of our work is intrinsically linked to the safety and responsibility with which we conduct it. Handling novel or specialized chemical reagents like 4-Fluoro-2,6-dimethylphenol (CAS No. 2338-56-9) requires not just procedural accuracy, but a deep-seated understanding of the causality behind each safety and disposal step. This guide provides a comprehensive, field-proven framework for the proper disposal of this compound, ensuring the protection of personnel, the environment, and the integrity of your research.

Part 1: Hazard Assessment and Causality of Handling Procedures

Before discussing disposal, we must first appreciate the inherent risks of this compound. While specific toxicological data for this compound is limited, its structure as a halogenated phenol provides a strong basis for predicting its hazard profile. Phenols, as a class, are known to be corrosive and systemically toxic, capable of causing severe chemical burns and being rapidly absorbed through the skin.[1][2] The presence of a fluorine atom, a halogen, further classifies it as a halogenated organic compound, which has specific implications for its environmental fate and disposal methodology.[3][4]

Predicted Hazard Profile

Based on analogous compounds like 2,6-dimethylphenol and other halogenated phenols, we can anticipate the following hazards:

Hazard TypePredicted EffectRationale
Acute Toxicity (Oral, Dermal) Toxic if swallowed or in contact with skin.[5][6]The phenol moiety is readily absorbed through the skin and can cause systemic toxicity, potentially affecting the central nervous system, liver, and kidneys.[1][7]
Skin Corrosion/Irritation Causes severe skin burns and eye damage.[5][6]Phenolic compounds are protoplasmic poisons that denature proteins, leading to severe tissue damage. An initial anesthetic effect can mask the severity of the burn, delaying first aid.[1][2]
Eye Damage Causes serious, potentially irreversible eye damage.Direct contact can lead to severe burns and blindness.[2][8]
Aquatic Toxicity Toxic to aquatic life with long-lasting effects.[6]Halogenated organic compounds can be persistent in the environment.
Personal Protective Equipment (PPE): A Self-Validating System

The choice of PPE is not arbitrary; it is a direct response to the assessed hazards. The goal is to create a barrier system that is impervious to the specific chemical threats posed by this compound.

PPE ComponentSpecificationJustification
Hand Protection Double-gloving with an inner nitrile glove and an outer, thicker neoprene or butyl rubber glove.[7]Nitrile provides good splash protection, but phenols can degrade it over time. Neoprene or butyl rubber offers superior resistance to corrosive phenols, ensuring protection during extended handling or in the event of a significant spill.[7]
Eye/Face Protection ANSI-rated safety goggles and a full-face shield.[1][7]Goggles protect against splashes from all angles. A face shield is critical to protect the entire face from splashes, especially when handling larger quantities or preparing solutions.[8]
Body Protection A fully buttoned, long-sleeved lab coat and a chemical-resistant apron.[7]This provides two layers of protection against splashes. Phenol can penetrate standard clothing and even leather shoes.[2]
Respiratory Protection Use only within a certified chemical fume hood.[7][8]A fume hood is the primary engineering control to prevent inhalation of any vapors or aerosols, which can cause severe respiratory tract irritation.[8]

Part 2: Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is waste segregation . Because it is a halogenated organic compound, it must not be mixed with non-halogenated organic waste.[3][9][10] The disposal pathways for these two streams are fundamentally different; non-halogenated solvents can often be recycled as fuel, whereas halogenated wastes require high-temperature incineration to break the carbon-halogen bonds and prevent the formation of persistent environmental pollutants.[10]

Workflow for Waste Generation and Disposal

DisposalWorkflow cluster_0 In-Lab Waste Generation cluster_1 Waste Collection & Segregation cluster_2 Container Management & Storage cluster_3 Final Disposal A Start: Experiment Generates Waste B Is waste pure this compound (solid or solution)? A->B C Is waste mixed with other non-halogenated solvents? B->C No D Is waste mixed with other halogenated solvents? B->D Yes E Collect in dedicated 'HALOGENATED ORGANIC WASTE' container. B->E Yes (Pure) F CRITICAL ERROR: DO NOT MIX. Consult EHS Immediately. C->F G Collect in dedicated 'HALOGENATED ORGANIC WASTE' container. D->G H Select appropriate container (e.g., HDPE or glass, NOT metal). E->H G->H I Affix 'HAZARDOUS WASTE' label. List all constituents by percentage. H->I J Keep container tightly sealed except when adding waste. I->J K Store in a designated Satellite Accumulation Area (SAA). Use secondary containment. J->K L Submit Hazardous Material Pickup Request to your institution's EHS department. K->L M EHS transports for licensed high-temperature incineration. L->M

Caption: Decision workflow for the safe segregation and disposal of this compound waste.

Waste Characterization and Segregation
  • Identify the Waste Stream: Any material containing this compound—including pure, unused product, solutions, contaminated PPE, or spill cleanup materials—must be treated as hazardous waste.

  • Segregate at the Source: This is the most critical step. Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."[3][4] This prevents cross-contamination of the more easily managed non-halogenated waste stream, a costly and non-compliant error.[10]

    • Causality: Mixing halogenated compounds into the non-halogenated solvent waste stream contaminates the entire volume. This forces the entire container to be treated via the more complex and expensive incineration process required for halogenated waste.[10]

Container Selection and Labeling
  • Choose a Compatible Container: Use a high-density polyethylene (HDPE) or glass container with a tightly sealing screw cap. Do not use metal containers, as phenols can be corrosive.[11] The container must be in good condition, free of leaks or cracks.

  • Label Immediately: Before adding any waste, affix a "HAZARDOUS WASTE" label.[4]

  • Detail the Contents: Clearly list all chemical constituents by their full name (no abbreviations) and approximate percentages.[9] This information is legally required for the waste manifest and is essential for the disposal facility to handle the waste safely.

Accumulation and Storage
  • Keep Containers Closed: Hazardous waste containers must be sealed at all times, except when you are actively adding waste.[9] This minimizes the release of volatile organic compounds (VOCs) into the lab atmosphere.

  • Use Secondary Containment: Store the waste container in a larger, chemically resistant tub or tray to contain any potential leaks.

  • Designated Storage: Keep the container in a designated Satellite Accumulation Area (SAA), such as a ventilated cabinet, away from incompatible materials like strong oxidizing agents or bases.[11]

Final Disposal
  • Contact Environmental Health & Safety (EHS): Do not attempt to dispose of this chemical yourself. Your institution's EHS department is the only entity authorized to handle and transport hazardous waste.

  • Schedule a Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup.

  • EPA Waste Code Classification: While the generator is responsible for classification, your EHS office will typically make the final determination. Based on its properties as a halogenated phenol, waste this compound could potentially fall under regulations for discarded commercial chemical products or toxic wastes. Discarded, unused formulations of certain chlorophenols are listed under EPA Hazardous Waste Code F027.[12][13][14] By analogy, as a halogenated phenol, it would be managed with the same high degree of care.

Part 3: Emergency Procedures for Spills

A proper disposal plan includes a plan for accidental release.

  • Evacuate and Alert: Immediately alert personnel in the area. If the spill is large (>50 mL), evacuate the lab and contact your EHS emergency line.[11]

  • Don Appropriate PPE: Before addressing the spill, don the full PPE detailed in section 1.2, including double gloves (neoprene/butyl outer), goggles, face shield, and apron.

  • Contain the Spill: For liquid spills, use an inert absorbent material like vermiculite or sand to dike the spill and prevent it from spreading.[15] Do not use paper towels initially for a liquid spill, as this can increase surface area and volatilization.

  • Collect Waste: Carefully sweep the solid material or absorbed liquid into a designated hazardous waste container.

  • Decontaminate the Area: Wipe the spill area with soap and water. All cleanup materials (absorbent pads, contaminated gloves, etc.) must be placed in the sealed halogenated hazardous waste container.[7][16]

  • First Aid:

    • Skin Contact: Immediately flush the affected area with an emergency shower for at least 15 minutes while removing all contaminated clothing.[2] If available, after an initial water flush, treatment with polyethylene glycol (PEG 300 or 400) can be effective at decontaminating the skin.[2][15][17] Seek immediate medical attention.

    • Eye Contact: Flush with the emergency eyewash for at least 15 minutes, holding the eyelids open.[7] Seek immediate medical attention.

By adhering to these scientifically grounded procedures, you build a self-validating system of safety that extends from the benchtop to final disposal, upholding your professional responsibility to your colleagues, community, and the environment.

References

Personal protective equipment for handling 4-Fluoro-2,6-dimethylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Essential Safety and Handling Guide for 4-Fluoro-2,6-dimethylphenol

This guide provides comprehensive, field-proven safety protocols for the handling and disposal of this compound. As a substituted phenol, this compound warrants careful and informed handling to ensure the safety of all laboratory personnel and to maintain environmental integrity. The procedures outlined herein are synthesized from established safety standards for closely related phenolic compounds and are designed to provide a self-validating system of laboratory safety.

Hazard Assessment: Understanding the Risks

This compound, like other substituted phenols, should be treated as a hazardous substance. Analogs such as 2,6-dimethylphenol and other halogenated phenols are classified as toxic if swallowed or in contact with skin, and are known to cause severe skin burns and eye damage.[1][2] Inhalation of dust or vapors may also cause respiratory irritation.[3] A critical characteristic of phenol-related compounds is their ability to be rapidly absorbed through the skin, which can lead to systemic toxicity.[4][5] Furthermore, some phenols have an anesthetic effect, meaning initial skin contact may not be immediately painful, potentially delaying first aid response.[4][5]

Key Hazard Information Summary:

Hazard ClassificationDescriptionPrimary Routes of Exposure
Acute Toxicity (Oral, Dermal) Toxic if swallowed or if it comes into contact with skin.[1][2]Ingestion, Skin Contact
Skin Corrosion/Irritation Causes severe skin burns and irritation.[1][3]Skin Contact
Serious Eye Damage/Irritation Causes serious, potentially permanent, eye damage.[1][3]Eye Contact
Respiratory Irritation May cause irritation to the respiratory tract upon inhalation of dust or vapors.[3]Inhalation
Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The causality is clear: to prevent contact with and absorption of this corrosive and toxic compound, a multi-layered barrier is essential.

  • Hand Protection: Standard nitrile examination gloves are insufficient for prolonged contact. For incidental contact, double-gloving with nitrile gloves is a minimum requirement.[6] For direct handling, especially of concentrated solutions, utility-grade neoprene or butyl gloves should be worn over nitrile gloves.[6] Always inspect gloves for integrity before use and change them immediately if contact with the chemical is suspected.[4]

  • Eye and Face Protection: ANSI Z87.1-compliant safety glasses are mandatory at all times.[4] However, due to the severe corrosive nature of this compound, a higher level of protection is required when a splash hazard exists. In such cases, chemical safety goggles and a full-face shield must be worn.[4][6][7]

  • Skin and Body Protection: A fully buttoned laboratory coat must be worn at all times.[6] To protect personal clothing and provide an additional chemical barrier, long pants and closed-toe shoes are required.[6][8] For tasks involving larger quantities or a significant risk of splashing, a chemical-resistant apron made of butyl rubber or neoprene is necessary.[6]

  • Respiratory Protection: All handling of this compound, especially in its solid form to avoid dust inhalation, must be conducted within a certified chemical fume hood.[6][7][8] This engineering control is the primary method for preventing respiratory exposure. If work outside a fume hood is unavoidable, a comprehensive risk assessment must be performed, and a NIOSH-approved respirator with an appropriate organic vapor cartridge may be required.[9]

Operational Plan: Step-by-Step Handling Protocol

This protocol is designed to minimize exposure and ensure a controlled environment from procurement to disposal.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure & Waste prep_1 Designate Work Area (Fume Hood) prep_2 Assemble All Materials & Spill Kit prep_1->prep_2 prep_3 Don Appropriate PPE (Gloves, Goggles, Coat) prep_2->prep_3 handle_1 Carefully Weigh/Measure Inside Fume Hood prep_3->handle_1 Proceed to Handling handle_2 Keep Container Tightly Closed When Not In Use handle_1->handle_2 handle_3 Perform Experiment handle_2->handle_3 clean_1 Segregate Waste into Labeled Container handle_3->clean_1 Procedure Complete clean_2 Decontaminate Work Surface (e.g., 70% Ethanol) clean_1->clean_2 clean_3 Remove PPE Correctly clean_2->clean_3 clean_4 Wash Hands Thoroughly clean_3->clean_4

Caption: Workflow for the safe handling of this compound.

Step-by-Step Methodology:

  • Designated Area: Before starting, designate a specific area within a chemical fume hood for the procedure.[6][8] Ensure the area is clean and uncluttered.[8]

  • Pre-Task Preparation: Assemble all necessary equipment, reagents, and a chemical spill kit before bringing the this compound into the work area. This minimizes movement and the potential for accidents.

  • Donning PPE: Put on all required PPE as detailed in Section 2 before handling the chemical container.

  • Handling the Chemical:

    • When handling the solid, avoid generating dust. Use non-sparking tools.[10]

    • Carefully weigh or measure the required amount within the fume hood.

    • Keep the primary container tightly sealed when not in immediate use.[3][11]

  • Post-Procedure Decontamination:

    • Upon completion of the work, decontaminate all surfaces. A common practice for phenol spills involves washing the area with a 60-70% ethanol solution followed by soap and water.[12]

    • Carefully remove PPE, avoiding contact with any contaminated surfaces. Dispose of contaminated gloves and other disposable items as hazardous waste.

    • Wash hands thoroughly with soap and water after removing gloves.[13]

Disposal Plan: Ensuring Safe and Compliant Waste Management

Improper disposal of this compound is illegal and environmentally hazardous.[14] This compound must be treated as hazardous waste.[12]

Waste Disposal Workflow

waste_1 Collect Waste in a Compatible, Leak-Proof Container waste_2 Label Container: 'HAZARDOUS WASTE' + Chemical Name waste_1->waste_2 waste_3 Keep Container Securely Capped waste_2->waste_3 waste_4 Store in Designated Satellite Accumulation Area waste_3->waste_4 waste_5 Arrange for Pickup by Licensed Waste Contractor waste_4->waste_5

Caption: Standard procedure for hazardous chemical waste disposal.

Step-by-Step Disposal Protocol:

  • Waste Segregation: Do not mix this compound waste with other waste streams.[12] Collect all materials that have come into contact with the chemical—including excess reagent, contaminated labware, gloves, and spill cleanup debris—in a dedicated waste container.[15]

  • Containerization: Use a chemically compatible, leak-proof container with a secure screw-top cap.[11][12] The container must be in good condition, free from cracks or leaks.[11]

  • Labeling: Clearly label the waste container with the words "HAZARDOUS WASTE" and the full chemical name, "this compound".[11][12]

  • Storage: Keep the waste container tightly capped at all times, except when adding waste.[11][14] Store the sealed container in a designated and properly ventilated Satellite Accumulation Area, away from incompatible materials like strong oxidizers.[4][9] The storage location should be below eye level.[6][14]

  • Final Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste by a licensed contractor.[12] Evaporation is not an acceptable method of disposal.[14]

Emergency Procedures: Immediate Response Actions

In the event of an exposure or spill, immediate and correct action is critical.

  • Skin Contact: This is a medical emergency. Immediately go to the nearest safety shower and rinse the affected area with copious amounts of cold water for at least 15 minutes.[8] While rinsing, remove all contaminated clothing, shoes, and jewelry.[8] Seek immediate medical attention. First responders must wear appropriate PPE to avoid secondary contamination.[8] Some protocols recommend wiping the affected area with polyethylene glycol (PEG 300 or 400) before or during water rinsing, as it can help dissolve and remove the phenol.[5]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.

  • Inhalation: Remove the individual to fresh air.[1] If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting.[1] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.[1]

  • Spill Response:

    • Evacuate the immediate area and alert others.

    • If the spill is large or you are not trained to handle it, contact your EHS department immediately.

    • For small spills, ensure you are wearing the appropriate PPE, including respiratory protection if necessary.

    • Absorb the spill with an inert material like vermiculite, sand, or diatomaceous earth.[12] Do not use combustible materials like paper towels as the primary absorbent.

    • Carefully collect the absorbent material and contaminated debris into a designated hazardous waste container.[12]

    • Clean the spill area as described in the handling protocol. All cleanup materials must be disposed of as hazardous waste.[12]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Fluoro-2,6-dimethylphenol
Reactant of Route 2
4-Fluoro-2,6-dimethylphenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.